Product packaging for Bq-123(Cat. No.:CAS No. 136553-81-6)

Bq-123

货号: B1667493
CAS 编号: 136553-81-6
分子量: 610.7 g/mol
InChI 键: VYCMAAOURFJIHD-PJNXIOHISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

BQ 123 is a cyclic peptide.
BQ-123 has been investigated for the basic science and treatment of Coronary Artery Disease, Aorto-coronary Bypass Grafting, and ST-Elevation Myocardial Infarction.
CHEMBL314691 is a Protein drug.
derived from the modification of a natural lead of BE-18257B, an endothelin A receptor antagonist;  has neuroprotective activity;  amino acid sequence given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H42N6O7 B1667493 Bq-123 CAS No. 136553-81-6

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-[(3R,6R,9S,12R,15S)-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-2,5,8,11,14-pentaoxo-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecan-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H42N6O7/c1-16(2)12-21-27(40)33-22(13-18-15-32-20-9-6-5-8-19(18)20)28(41)35-23(14-25(38)39)31(44)37-11-7-10-24(37)29(42)36-26(17(3)4)30(43)34-21/h5-6,8-9,15-17,21-24,26,32H,7,10-14H2,1-4H3,(H,33,40)(H,34,43)(H,35,41)(H,36,42)(H,38,39)/t21-,22+,23+,24-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCMAAOURFJIHD-PJNXIOHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)C(C)C)CC(=O)O)CC3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(=O)N1)C(C)C)CC(=O)O)CC3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H42N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70929476
Record name Cyclo(Trp-Asp-Pro-Val-Leu)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70929476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136553-81-6
Record name Cyclo(Trp-Asp-Pro-Val-Leu)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136553816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BQ-123
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12054
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cyclo(Trp-Asp-Pro-Val-Leu)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70929476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BQ-123
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2A8YZM151
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Mechanism of Action of BQ-123: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BQ-123 is a potent and highly selective antagonist of the Endothelin-A (ETA) receptor, a G-protein coupled receptor integral to vasoconstriction and cell proliferation. This cyclic pentapeptide, originally isolated from the fermentation broth of Streptomyces misakiensis, competitively inhibits the binding of endothelin-1 (ET-1) to the ETA receptor, thereby attenuating its diverse physiological and pathological effects. This guide provides an in-depth exploration of the molecular mechanism of this compound, detailing its interaction with the ETA receptor, the subsequent impact on intracellular signaling cascades, and its physiological consequences. Quantitative data on its binding affinity and in vivo efficacy are presented, alongside detailed protocols for key experimental assays used in its characterization.

Core Mechanism of Action: Selective ETA Receptor Antagonism

This compound exerts its effects by acting as a competitive antagonist at the Endothelin-A (ETA) receptor.[1] The endothelin system comprises three peptide ligands (ET-1, ET-2, and ET-3) and two primary receptor subtypes, ETA and ETB. The ETA receptor, found predominantly on vascular smooth muscle cells, displays a higher affinity for ET-1 and mediates vasoconstriction and cellular proliferation.[2] this compound selectively binds to the ETA receptor, preventing the endogenous ligand ET-1 from binding and initiating downstream signaling.[3] This selectivity is crucial to its pharmacological profile, as the ETB receptor is involved in vasodilation through the release of nitric oxide and prostacyclin.

The binding of this compound to the ETA receptor is reversible, allowing for the displacement of the antagonist with increasing concentrations of the agonist, ET-1.[4] This competitive antagonism has been demonstrated in various in vitro systems, including porcine coronary arteries, where this compound shifts the concentration-response curve for ET-1 to the right without altering the maximal response.[4]

Impact on Intracellular Signaling Pathways

The ETA receptor is primarily coupled to the Gq alpha subunit of heterotrimeric G proteins.[1] Upon activation by ET-1, the Gq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2] this compound, by blocking ET-1 binding, effectively inhibits this entire cascade.

Inhibition of Calcium Mobilization

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[2] The subsequent increase in cytosolic Ca2+ is a critical signal for a multitude of cellular processes, most notably vasoconstriction in smooth muscle cells.[1] Studies in cultured rat mesangial cells have demonstrated that this compound dose-dependently suppresses the elevation of intracellular Ca2+ in response to ET-1.[2]

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Binds BQ123 This compound BQ123->ETAR Blocks Gq Gq ETAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds Ca Ca²⁺ Release ER->Ca Triggers Cellular_Response Cellular Responses (e.g., Vasoconstriction, Proliferation) Ca->Cellular_Response Initiates

Figure 1: this compound blocking the ETA receptor signaling pathway.
Attenuation of Proliferative and Inflammatory Signaling

Beyond its effects on calcium, the ETA receptor, when activated by ET-1, can stimulate proliferative pathways such as the PI3K/Akt pathway, leading to cell growth and DNA synthesis.[5] this compound has been shown to inhibit ET-1-induced phosphoinositide breakdown and DNA synthesis in vascular smooth muscle cells.[6]

More recently, this compound has been implicated in modulating inflammatory responses. It has been shown to attenuate acute inflammation by activating polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs). This activation occurs through an IL-13/STAT6/ARG1 signaling pathway, highlighting a novel anti-inflammatory mechanism of ETA receptor antagonism.[7]

Anti_Inflammatory_Pathway BQ123 This compound ETAR ETA Receptor (on immune cells) BQ123->ETAR Blocks ET-1 PMN_MDSC PMN-MDSCs ETAR->PMN_MDSC Activates IL13 IL-13 Upregulation PMN_MDSC->IL13 Leads to STAT6 STAT6 Phosphorylation IL13->STAT6 Induces ARG1 Arginase 1 (Arg1) Production STAT6->ARG1 Increases Immunosuppression Immunosuppression & Inflammation Resolution ARG1->Immunosuppression Promotes

Figure 2: Anti-inflammatory mechanism of this compound.

Quantitative Data

The potency and selectivity of this compound have been quantified in numerous studies. The following tables summarize key binding affinity and in vivo efficacy data.

Table 1: In Vitro Binding Affinity and Potency of this compound

ParameterValueReceptorCell/Tissue TypeReference
IC₅₀ 7.3 nMETAPorcine aortic vascular smooth muscle cells[6][8][9]
Kᵢ 1.4 nMETA-[3]
Kᵢ 1500 nMETB-[3]
Kᵢ 3.3 nMETAHuman neuroblastoma cell line SK-N-MC[10]
Kᵢ 25 nMETA-[8]
pA₂ 7.35ETAIsolated porcine coronary arteries[11]
Half maximal inhibition of Ca²⁺ elevation 28 nMETACultured rat mesangial cells[2]

Table 2: In Vivo Efficacy of this compound in Hypertensive Rat Models

Animal ModelDoseRouteEffectReference
Spontaneously Hypertensive Rats (SHR)0.16-164 nmol/kg/min for 6hIVDose-dependent reduction in mean arterial pressure (~30 mmHg)[12]
Spontaneously Hypertensive Rats (SHR)16 nmol/kg/minIVMaximal reduction in mean arterial pressure[13]
Stroke-Prone SHR (SHRSP)1.2 and 30 mg/kg/hrIVSignificant decrease in blood pressure[11]
DOCA-salt SHR1-30 mg/kg/hIVDose-dependent decrease in blood pressure[5]

Experimental Protocols

The characterization of this compound's mechanism of action relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key assays.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of this compound for the ETA receptor.

Binding_Assay_Workflow Start Start Membrane_Prep 1. Membrane Preparation (e.g., from cells expressing ETA receptors) Start->Membrane_Prep Incubation 2. Incubation - Membranes - Radiolabeled Ligand (e.g., [³H]this compound) - Unlabeled this compound (varying concentrations) Membrane_Prep->Incubation Separation 3. Separation (Vacuum filtration to separate bound and free radioligand) Incubation->Separation Counting 4. Scintillation Counting (Quantify radioactivity on filters) Separation->Counting Analysis 5. Data Analysis (Calculate IC₅₀ and Kᵢ values) Counting->Analysis End End Analysis->End

Figure 3: Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Culture cells expressing the ETA receptor (e.g., human neuroblastoma SK-N-MC cells) to confluence.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, combine the prepared membranes, a fixed concentration of a radiolabeled ETA receptor ligand (e.g., [³H]this compound), and varying concentrations of unlabeled this compound (for displacement).

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Separation and Counting:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the unlabeled this compound concentration.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Measurement

This assay measures the ability of this compound to inhibit ET-1-induced increases in intracellular calcium.

Methodology:

  • Cell Preparation and Dye Loading:

    • Plate cells (e.g., cultured rat mesangial cells or HEK 293T cells) on glass coverslips and allow them to adhere.

    • Wash the cells with a physiological salt solution (e.g., Hank's Balanced Salt Solution).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., 2 µM Fura-2/AM or Fluo-4/AM) by incubating at room temperature for 15-30 minutes.[8]

    • Wash the cells to remove excess extracellular dye.

  • Antagonist Pre-incubation:

    • Incubate the dye-loaded cells with varying concentrations of this compound or vehicle control for a specified period (e.g., 30 minutes at 37°C).[8]

  • Fluorescence Measurement:

    • Mount the coverslip on a fluorescence microscope equipped for live-cell imaging.

    • Establish a baseline fluorescence reading.

    • Stimulate the cells by adding a known concentration of ET-1 (e.g., 100 nM).[8]

    • Record the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, measure the ratio of fluorescence emission at two different excitation wavelengths.

  • Data Analysis:

    • Quantify the peak fluorescence change in response to ET-1 in the presence and absence of this compound.

    • Calculate the percentage inhibition of the ET-1-induced calcium response by this compound at each concentration.

    • Determine the IC₅₀ value for this compound's inhibition of calcium mobilization.

Western Blotting for PI3K/Akt Pathway Activation

This method is used to assess the effect of this compound on the phosphorylation (and thus activation) of key proteins in the PI3K/Akt signaling pathway.

Methodology:

  • Cell Treatment and Lysis:

    • Culture cells to a suitable density and serum-starve them to reduce basal pathway activation.

    • Pre-treat the cells with this compound for a designated time.

    • Stimulate the cells with ET-1 for a short period (e.g., 5-15 minutes).

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the cell lysates.

    • Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane with a protein solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Akt Ser473). Also, probe a separate blot or strip and re-probe the same blot with an antibody against the total protein to serve as a loading control.

  • Detection and Analysis:

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imager.

    • Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the relative level of pathway activation.

Conclusion

This compound is a well-characterized, selective ETA receptor antagonist that serves as a critical tool for elucidating the roles of the endothelin system in health and disease. Its mechanism of action is centered on the competitive blockade of the ETA receptor, leading to the inhibition of Gq-mediated signaling, suppression of intracellular calcium mobilization, and attenuation of proliferative and inflammatory pathways. The quantitative data on its high affinity and in vivo efficacy, particularly in reducing blood pressure, underscore its therapeutic potential. The detailed experimental protocols provided herein offer a foundation for further research into the multifaceted effects of ETA receptor antagonism.

References

BQ-123: A Technical Guide to a Selective ETA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BQ-123, a cyclic pentapeptide, is a potent and highly selective antagonist of the endothelin-A (ETA) receptor. Its ability to specifically block the physiological effects mediated by the ETA receptor has established it as an invaluable tool in cardiovascular research and as a prototype for the development of therapeutic agents targeting the endothelin system. This technical guide provides an in-depth overview of this compound, including its mechanism of action, pharmacodynamics, and detailed protocols for key experimental applications. Quantitative data are presented in structured tables for ease of comparison, and signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of its scientific applications.

Introduction

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that exerts its effects through two main receptor subtypes: ETA and ETB[1]. The ETA receptor, predominantly located on vascular smooth muscle cells, is primarily responsible for ET-1-induced vasoconstriction and cell proliferation[1]. In contrast, the ETB receptor has a more complex role, mediating both vasoconstriction on smooth muscle cells and vasodilation on endothelial cells through the release of nitric oxide and prostacyclin, as well as facilitating the clearance of circulating ET-1[1]. The differential roles of these receptors have significant implications in various pathophysiological conditions, including hypertension, pulmonary arterial hypertension, and chronic kidney disease[2][3].

This compound, with its high affinity and selectivity for the ETA receptor, allows for the precise dissection of ETA-mediated signaling pathways and has been instrumental in elucidating the role of this receptor in health and disease.

Chemical Properties and Structure

This compound is a cyclic pentapeptide with the sequence cyclo(-D-Trp-D-Asp-Pro-D-Val-L-Leu-)[4]. It was originally isolated from the fermentation broth of Streptomyces misakiensis[4].

PropertyValue
IUPAC Name cyclo(D-tryptophyl-D-aspartyl-L-prolyl-D-valyl-L-leucyl)
CAS Number 136553-81-6[5]
Molecular Formula C31H42N6O7
Molecular Weight 610.71 g/mol [4]

Mechanism of Action and Pharmacology

This compound functions as a competitive antagonist at the ETA receptor. It binds to the receptor with high affinity, thereby preventing the binding of the endogenous ligand, ET-1, and blocking its downstream effects. This antagonism has been demonstrated to reverse established ET-1-induced contractions, indicating that this compound can displace ET-1 from its receptor.

The selectivity of this compound for the ETA receptor over the ETB receptor is a key feature of its pharmacological profile. This high degree of selectivity allows researchers to specifically investigate ETA-mediated pathways without the confounding effects of ETB receptor modulation.

Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional potencies of this compound for the ETA and ETB receptors across various studies and experimental systems.

Table 1: Binding Affinity of this compound

Receptor SubtypeLigandPreparationKi (nM)Reference
ETA[3H]this compoundHuman Neuroblastoma SK-N-MC cells3.3[6]
ETAThis compoundRat Vascular Smooth Muscle Cells4[7]
ETAThis compoundPorcine Aortic Smooth Muscle1.4[7]
ETBThis compoundPorcine Cerebellum1500[7]

Table 2: Functional Antagonism of this compound

Receptor SubtypeAssayPreparationIC50 (nM)Reference
ETA[125I]ET-1 Binding InhibitionPorcine Aortic Vascular Smooth Muscle Cells7.3[5][8]
ETACa2+ Mobilization InhibitionCultured Rat Mesangial Cells28[9]
ETB[125I]ET-1 Binding InhibitionPorcine Cerebellar Membranes18,000[8][10]

Signaling Pathways

Activation of the ETA receptor by ET-1 initiates a cascade of intracellular signaling events. This compound, by blocking this initial binding, prevents the activation of these downstream pathways.

Gq/11-PLC-IP3-Ca2+ Pathway

The ETA receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11. Upon activation, Gαq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular Ca2+ is a critical step in mediating vasoconstriction and cell proliferation. This compound has been shown to inhibit ET-1-induced phosphoinositide breakdown and subsequent intracellular Ca2+ elevation[5][9].

ETA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA Binds & Activates PLC Phospholipase C (PLC) ETA->PLC Activates via Gq/11 BQ123 This compound BQ123->ETA Blocks PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_Cyto [Ca2+]i ↑ ER->Ca_Cyto Releases Ca_ER Ca2+ Downstream Downstream Effects (Vasoconstriction, Proliferation) Ca_Cyto->Downstream Activates

ETA Receptor Signaling Pathway

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the ETA receptor using a competitive binding assay with a radiolabeled ligand.

Objective: To determine the IC50 of this compound and subsequently calculate its Ki for the ETA receptor.

Materials:

  • Membrane Preparation: Membranes from cells or tissues expressing ETA receptors (e.g., human neuroblastoma SK-N-MC cells, porcine aortic vascular smooth muscle cells)[8][6].

  • Radioligand: [3H]this compound or [125I]ET-1.

  • Unlabeled Ligand: this compound.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.2% BSA.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine.

  • 96-well plates.

  • Filtration manifold.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer to a final protein concentration of 50-100 µg/mL.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL membrane preparation, 50 µL radioligand (at a concentration near its Kd), and 50 µL binding buffer.

    • Non-specific Binding: 50 µL membrane preparation, 50 µL radioligand, and 50 µL of a high concentration of unlabeled ET-1 (e.g., 1 µM).

    • Competition: 50 µL membrane preparation, 50 µL radioligand, and 50 µL of varying concentrations of this compound.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a filtration manifold. Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep Prepare ETA Receptor Membrane Suspension start->prep setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Competition (this compound) prep->setup incubate Incubate at 37°C for 60 minutes setup->incubate filter Rapid Filtration through Glass Fiber Filters incubate->filter wash Wash Filters with Cold Wash Buffer filter->wash count Scintillation Counting wash->count analyze Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff Equation count->analyze end End analyze->end

Radioligand Binding Assay Workflow
Calcium Mobilization Assay

This protocol describes how to measure the inhibitory effect of this compound on ET-1-induced intracellular calcium mobilization.

Objective: To determine the potency of this compound in blocking ETA receptor-mediated increases in intracellular calcium.

Materials:

  • Cells: Cultured cells endogenously or recombinantly expressing the ETA receptor (e.g., rat mesangial cells, CHO-ETA cells)[9].

  • Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

  • Pluronic F-127.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • ET-1.

  • This compound.

  • 96- or 384-well black-walled, clear-bottom plates.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed cells into the microplates and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM (2-5 µM) and an equal concentration of Pluronic F-127 in assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate for 60 minutes at 37°C in the dark.

  • Cell Washing: Gently wash the cells twice with assay buffer to remove excess dye.

  • Assay:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.

    • For antagonist mode, add varying concentrations of this compound to the wells and incubate for 15-30 minutes.

    • Measure the baseline fluorescence for 10-20 seconds.

    • Inject a concentration of ET-1 that gives a maximal or near-maximal response (e.g., EC80) and continue to measure fluorescence for 2-3 minutes.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Calculate the percentage inhibition of the ET-1 response by this compound at each concentration.

    • Plot the percentage inhibition against the log concentration of this compound to determine the IC50.

In Vivo Blood Pressure Measurement in Rats

This protocol details the procedure for assessing the effect of this compound on blood pressure in an animal model of hypertension.

Objective: To evaluate the antihypertensive effect of this compound in vivo.

Materials:

  • Animals: Spontaneously hypertensive rats (SHR) or other suitable models of hypertension.

  • Anesthetic: Isoflurane or a similar anesthetic.

  • Catheters: Polyethylene tubing (e.g., PE-50).

  • This compound solution for intravenous infusion.

  • Saline (0.9%).

  • Heparinized saline.

  • Pressure transducer and data acquisition system.

  • Infusion pump.

  • Surgical instruments.

Procedure:

  • Animal Preparation: Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

  • Catheter Implantation:

    • Surgically expose the femoral artery and vein.

    • Carefully insert a catheter filled with heparinized saline into the femoral artery for blood pressure measurement.

    • Insert a second catheter into the femoral vein for drug infusion.

    • Exteriorize the catheters at the back of the neck and secure them.

  • Recovery: Allow the animal to recover from surgery for at least 24 hours.

  • Experiment:

    • Connect the arterial catheter to the pressure transducer and the venous catheter to the infusion pump.

    • Allow the animal to acclimatize and record a stable baseline blood pressure.

    • Begin intravenous infusion of this compound at a constant rate (e.g., 1-30 mg/kg/hr).

    • Continuously monitor and record mean arterial pressure (MAP) throughout the infusion period and for a designated time post-infusion.

  • Data Analysis:

    • Calculate the change in MAP from baseline at various time points during and after this compound infusion.

    • Compare the effects of different doses of this compound to determine a dose-response relationship.

Applications in Research and Drug Development

This compound's high selectivity for the ETA receptor has made it an indispensable tool for:

  • Target Validation: Confirming the role of the ETA receptor in various disease models.

  • Pharmacological Profiling: Characterizing the involvement of ETA-mediated pathways in cellular and physiological responses.

  • Screening: Serving as a reference compound in the development of new ETA receptor antagonists.

  • Preclinical Studies: Investigating the therapeutic potential of ETA receptor blockade in conditions such as hypertension, heart failure, and renal disease.

Conclusion

This compound is a well-characterized, potent, and selective ETA receptor antagonist that has significantly advanced our understanding of the endothelin system. Its specific pharmacological profile allows for the precise investigation of ETA receptor function. The detailed protocols provided in this guide serve as a resource for researchers and scientists aiming to utilize this compound in their studies, from basic pharmacological characterization to in vivo efficacy testing. As research into the therapeutic potential of endothelin receptor antagonism continues, this compound will undoubtedly remain a cornerstone of these endeavors.

References

Bq-123: A Technical Guide to a Selective Endothelin ETA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, origin, and biological activity of Bq-123, a potent and selective antagonist of the endothelin A (ETA) receptor. This compound, a cyclic pentapeptide of microbial origin, has been instrumental in elucidating the physiological and pathological roles of the endothelin system. This document details the compound's discovery, its mechanism of action, quantitative biological data, and relevant experimental protocols. Furthermore, it visualizes the key signaling pathways modulated by this compound, offering a comprehensive resource for researchers in pharmacology and drug development.

Discovery and Origin

This compound, also known as cyclo(-D-Trp-D-Asp-L-Pro-D-Val-L-Leu-), is a cyclic pentapeptide that was first isolated from the fermentation broth of the bacterium Streptomyces misakiensis in 1991 by investigators at Banyu Pharmaceutical Co., Ltd.[1] This discovery was a significant milestone in the study of the endothelin system, providing a highly selective tool to probe the function of the ETA receptor.

Physicochemical Properties
PropertyValueReference
Chemical Formula C₃₁H₄₂N₆O₇[1]
Molecular Weight 610.7 g/mol [1]
CAS Number 136553-81-6[1]
Appearance White solid[2]
Solubility Soluble in DMSO and ethanol.[2]

Mechanism of Action

This compound functions as a potent and selective competitive antagonist of the endothelin A (ETA) receptor.[3] Endothelin-1 (ET-1), a potent vasoconstrictor, exerts its effects by binding to ETA and ETB receptors. This compound selectively blocks the binding of ET-1 to the ETA receptor, thereby inhibiting its downstream signaling pathways. This selectivity allows for the specific investigation of ETA receptor-mediated processes.

Quantitative Biological Data

The biological activity of this compound has been quantified in various assays, demonstrating its high affinity and selectivity for the ETA receptor.

ParameterValueCell/SystemReference
IC₅₀ 7.3 nMPorcine aortic smooth muscle cells (ETA receptor)[3][4][5]
Kᵢ 1.4 nMETA receptor[6]
Kᵢ 1500 nMETB receptor[6]
Kᵢ 3.3 nMHuman neuroblastoma cell line SK-N-MC ([³H]this compound binding)[7]
Kᵢ 4 x 10⁻⁹ MRat vascular smooth muscle cells ([¹²⁵I]ET-1 binding)[2]

Signaling Pathways

This compound modulates cellular function by inhibiting the signaling cascades initiated by the activation of the ETA receptor. Additionally, it has been shown to influence immune responses through the IL-13/STAT6/ARG1 pathway in myeloid-derived suppressor cells (MDSCs).

Endothelin ETA Receptor Signaling Pathway

Activation of the ETA receptor by endothelin-1 (ET-1) initiates a cascade of intracellular events, primarily through Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events ultimately lead to physiological responses such as vasoconstriction and cell proliferation. This compound blocks the initial binding of ET-1 to the ETA receptor, thus inhibiting this entire cascade.

ETA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Bq123 This compound Bq123->ETAR Inhibits Gq11 Gq/11 ETAR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Response Physiological Response (e.g., Vasoconstriction, Proliferation) Ca_release->Response PKC->Response

Caption: this compound inhibits the ETA receptor signaling pathway.

IL-13/STAT6/ARG1 Signaling Pathway in MDSCs

This compound has been shown to activate polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs) through the IL-13/STAT6/Arg1 signaling pathway. This pathway is initiated by the binding of Interleukin-13 (IL-13) to its receptor, leading to the phosphorylation and activation of STAT6. Activated STAT6 then translocates to the nucleus and induces the expression of Arginase-1 (Arg1), a key effector molecule of MDSC-mediated immunosuppression.

IL13_STAT6_ARG1_Pathway Bq123 This compound PMN_MDSC PMN-MDSC Bq123->PMN_MDSC Activates IL13 IL-13 PMN_MDSC->IL13 Induces secretion of IL13R IL-13 Receptor IL13->IL13R STAT6 STAT6 IL13R->STAT6 Phosphorylates pSTAT6 p-STAT6 STAT6->pSTAT6 Nucleus Nucleus pSTAT6->Nucleus Translocates to Arg1_gene Arg1 Gene pSTAT6->Arg1_gene Induces transcription of Nucleus->Arg1_gene Contains Arg1_protein Arginase-1 (Arg1) Arg1_gene->Arg1_protein Leads to expression of Immunosuppression Immunosuppression Arg1_protein->Immunosuppression

Caption: this compound activates PMN-MDSCs via the IL-13/STAT6/Arg1 pathway.

Experimental Protocols

The following are representative protocols for key experiments involving this compound. These should be adapted based on specific experimental conditions and cell/tissue types.

Isolation of this compound from Streptomyces misakiensis (General Procedure)

A detailed, proprietary protocol for the original isolation is not publicly available. However, a general procedure for isolating secondary metabolites from Streptomyces fermentation broths is as follows:

  • Fermentation: Culture Streptomyces misakiensis in a suitable liquid medium under optimal conditions for secondary metabolite production.

  • Extraction: After a sufficient incubation period, separate the mycelium from the culture broth by centrifugation or filtration. Extract the culture filtrate with an organic solvent such as ethyl acetate.

  • Purification: Concentrate the organic extract and subject it to a series of chromatographic separations. This may include silica gel column chromatography, followed by further purification using techniques like High-Performance Liquid Chromatography (HPLC) to isolate the pure this compound compound.

Solid-Phase Synthesis of this compound (General Procedure)
  • Resin Preparation: Start with a suitable resin, such as 2-chlorotrityl chloride resin.

  • First Amino Acid Attachment: Attach the first Fmoc-protected amino acid (e.g., Fmoc-L-Leu-OH) to the resin.

  • Chain Elongation: Sequentially couple the remaining Fmoc-protected amino acids (Fmoc-D-Val-OH, Fmoc-L-Pro-OH, Fmoc-D-Asp(OtBu)-OH, Fmoc-D-Trp(Boc)-OH) using a coupling agent like HBTU/HOBt and a base such as DIPEA. After each coupling step, remove the Fmoc protecting group with a piperidine solution.

  • Cleavage from Resin: Once the linear pentapeptide is assembled, cleave it from the resin using a mild acidic solution (e.g., dilute TFA in DCM).

  • Cyclization: Perform the head-to-tail cyclization of the linear peptide in solution using a suitable coupling reagent.

  • Deprotection and Purification: Remove the side-chain protecting groups (e.g., OtBu, Boc) using a stronger acidic solution (e.g., TFA cocktail). Purify the final cyclic peptide by preparative HPLC.

ETA Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the ETA receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the ETA receptor (e.g., human neuroblastoma SK-N-MC cells).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled ETA receptor ligand (e.g., [³H]this compound or [¹²⁵I]ET-1), and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value of this compound by non-linear regression analysis of the competition binding data. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Western Blot for STAT6 Phosphorylation

This protocol outlines the detection of STAT6 phosphorylation in myeloid-derived suppressor cells (MDSCs) upon stimulation.

  • Cell Culture and Treatment: Culture MDSCs and treat them with this compound and/or IL-13 for various time points.

  • Cell Lysis: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a suitable method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT6 (p-STAT6) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total STAT6 to confirm equal protein loading.

Conclusion

This compound remains a cornerstone in the study of the endothelin system. Its discovery as a natural product and subsequent characterization as a potent and selective ETA receptor antagonist have provided invaluable insights into the role of ET-1 in various physiological and pathophysiological processes. The experimental protocols and signaling pathway diagrams presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies. Further investigation into the therapeutic potential of this compound and its analogs continues to be an active area of research in cardiovascular diseases, oncology, and immunology.

References

An In-Depth Technical Guide to BQ-123: Structure, Chemical Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BQ-123, a potent and selective endothelin-A (ET-A) receptor antagonist. The document details its chemical structure, physicochemical properties, and its mechanism of action within the endothelin signaling pathway. Furthermore, it outlines key experimental protocols for studying this compound's activity and includes visualizations to facilitate understanding of complex biological processes and experimental designs.

Chemical Structure and Properties

This compound is a cyclic pentapeptide that was first isolated from the fermentation broth of Streptomyces misakiensis.[1] Its structure and chemical properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name 2-[(3R,6R,9S,12R,15S)-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-2,5,8,11,14-pentaoxo-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecan-3-yl]acetic acid[2][3][4]
Synonyms Cyclo(D-Trp-D-Asp-Pro-D-Val-Leu)[1][5][6][7]
Chemical Formula C₃₁H₄₂N₆O₇[1][2][4][5][6][8][9][10][11][12][13]
Molecular Weight 610.71 g/mol [1][4][5][6][8][10][13]
CAS Number 136553-81-6[5][6][7][8][9][10][11][12][13]
SMILES CC(C)C[C@H]1C(=O)N--INVALID-LINK--N2CCC[C@H]2C(=O)N--INVALID-LINK--N1)C(C)C)CC(=O)O">C@@HCC3=CNC4=CC=CC=C43[2][5][6][11][13]
Appearance White to off-white solid[5][10][14]
Purity >95% (HPLC)[6][7][8][11][12][14]
Solubility Water: ~0.4-1.25 mg/mLDMSO: ~93-100 mg/mLEthanol: ~12-15 mg/mL[5][6][7][8][9][11][12][13]
Storage Powder: -20°C for up to 3 yearsIn solvent: -80°C for up to 1 year[5][6][7][9][10][12][13]

Mechanism of Action: Selective ET-A Receptor Antagonism

This compound is a highly potent and selective competitive antagonist of the endothelin-A (ET-A) receptor.[1][10] Endothelins are a family of potent vasoconstrictor peptides that mediate their effects through two main receptor subtypes: ET-A and ET-B.[5] The ET-A receptor is predominantly found on vascular smooth muscle cells and mediates vasoconstriction and cell proliferation.[5][6]

By selectively blocking the ET-A receptor, this compound inhibits the physiological effects of endothelin-1 (ET-1), leading to vasodilation and a reduction in blood pressure.[10] This selectivity is crucial for its therapeutic potential, as the ET-B receptor has more complex roles, including vasodilation and clearance of ET-1.

Table 2: Receptor Binding Affinity and Potency of this compound

ParameterValueReceptor SubtypeReference(s)
Ki 1.4 - 40 nMET-A[11][14]
Ki 1500 - 2500 nMET-B[11][14][15]
IC₅₀ 7.3 nMET-A[2][5][9][10]
Endothelin Signaling Pathway and this compound Inhibition

The binding of ET-1 to the ET-A receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that results in vasoconstriction. This compound competitively inhibits this initial binding step.

Endothelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET-1 Endothelin-1 (ET-1) ET-A_Receptor ET-A Receptor ET-1->ET-A_Receptor Binds This compound This compound This compound->ET-A_Receptor Blocks Gq_protein Gq Protein ET-A_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Contraction Smooth Muscle Contraction Ca2->Contraction PKC->Contraction

Caption: this compound competitively antagonizes the ET-A receptor, inhibiting ET-1-induced signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of this compound for the ET-A receptor.

Materials:

  • Cell membranes expressing the human ET-A receptor (e.g., from SK-N-MC or 1321N1 cells).[15][16][17]

  • [³H]this compound (radioligand).[15][16][17]

  • Unlabeled this compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of unlabeled this compound.

  • In a microplate, add cell membranes, [³H]this compound (at a concentration near its Kd, e.g., 3 nM), and varying concentrations of unlabeled this compound or vehicle.[16][17]

  • For non-specific binding determination, add a high concentration of unlabeled ET-1 (e.g., 1 µM).

  • Incubate at 37°C for a sufficient time to reach equilibrium (e.g., 7 minutes).[15]

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC₅₀ of this compound. Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow A Prepare reagents: - Cell membranes with ET-A receptor - [³H]this compound - Unlabeled this compound B Incubate: Membranes + [³H]this compound + un/labeled this compound A->B C Separate bound from free ligand via rapid filtration B->C D Quantify bound radioligand using scintillation counting C->D E Data Analysis: - Determine IC₅₀ - Calculate Ki D->E

References

BQ-123: A Technical Guide to its Binding Affinity for Endothelin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity of BQ-123, a potent and selective antagonist for the endothelin-A (ETA) receptor. The following sections detail quantitative binding data, experimental methodologies, and key signaling pathways, offering a crucial resource for researchers in pharmacology and drug development.

Core Data: Binding Affinity of this compound

This compound, a cyclic pentapeptide, demonstrates a high and selective affinity for the ETA receptor subtype, with significantly lower affinity for the ETB receptor. This selectivity is a cornerstone of its utility as a research tool and its potential as a therapeutic agent. The binding affinity of this compound is typically quantified using inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50), derived from competitive radioligand binding assays.

Quantitative Binding Data Summary

The following tables summarize the binding affinity of this compound for ETA and ETB receptors across various experimental systems.

Table 1: this compound Binding Affinity for ETA Receptors

Tissue/Cell LineRadioligandAffinity MetricValue (nM)Reference
Human Neuroblastoma (SK-N-MC)[3H]this compoundKi3.3[1]
Human Astrocytoma (1321N1)[3H]this compoundKD2.29[2][3]
Human Meningioma[125I]ET-1IC50320[4]
Porcine Aortic Smooth Muscle CellsNot SpecifiedIC507.3[5]
Rat HeartNot SpecifiedKDETA1.18 ± 0.16[6]
Pig HeartNot SpecifiedKDETA0.52 ± 0.05[6]
Human Left Ventricle[125I]ET-1KDETA1.20 ± 0.28[6]

Table 2: this compound Binding Affinity for ETB Receptors

Tissue/Cell LineRadioligandAffinity MetricValue (nM)Reference
GeneralNot SpecifiedKi1500[7]
GeneralNot SpecifiedIC5018,000[8]
Rat HeartNot SpecifiedKDETB1,370,000 ± 1,150,000[6]
Pig HeartNot SpecifiedKDETB70,400 ± 4,000[6]
Human Left Ventricle[125I]ET-1KDETB287,000 ± 93,000[6]

Experimental Protocols

The determination of this compound's binding affinity predominantly relies on competitive radioligand binding assays. These assays measure the ability of unlabeled this compound to displace a radiolabeled ligand from the endothelin receptors.

Radioligand Binding Assay for this compound

This protocol is a synthesized representation based on methodologies described in the cited literature.

1. Materials:

  • Cell Membranes or Tissue Homogenates: Expressing ETA and/or ETB receptors (e.g., human neuroblastoma SK-N-MC cells, human astrocytoma 1321N1 cells, or cardiac tissue).[1][2][6]
  • Radioligand: Typically [3H]this compound for direct binding studies or a high-affinity radiolabeled endothelin agonist like [125I]ET-1 for competition assays.[1][6]
  • Unlabeled Ligand: this compound of high purity.
  • Assay Buffer: Composition varies, but typically includes a buffer (e.g., Tris-HCl), divalent cations (e.g., MgCl2), and protease inhibitors.
  • Filtration Apparatus: Glass fiber filters and a cell harvester to separate bound from free radioligand.
  • Scintillation Counter: For quantifying the radioactivity of the bound radioligand.

2. Procedure:

  • Incubation: A constant concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.
  • Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium. For [3H]this compound, steady state is achieved within 7 minutes.[1]
  • Separation: The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold assay buffer to remove non-specifically bound radioactivity.
  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

Visualizing the Mechanisms

To better understand the experimental and physiological context of this compound's action, the following diagrams illustrate the workflow of a competitive binding assay and the signaling pathway of the ETA receptor.

G cluster_prep Sample Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Receptor ETA Receptor Source (Cell Membranes/Tissue) Incubation Incubate Receptor, Radioligand, and varying concentrations of this compound Receptor->Incubation Radioligand Radioligand ([3H]this compound or [125I]ET-1) Radioligand->Incubation Compound Test Compound (Unlabeled this compound) Compound->Incubation Filtration Rapid Filtration (Separates Bound from Free Ligand) Incubation->Filtration Counting Scintillation Counting (Measures Bound Radioactivity) Filtration->Counting Analysis Non-linear Regression Analysis (Determine IC50 and Ki) Counting->Analysis Result Result Analysis->Result Binding Affinity Data

Caption: Workflow for a competitive radioligand binding assay.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Binds and Activates BQ123 This compound BQ123->ETAR Binds and Blocks Gq Gq Protein Activation ETAR->Gq PLC Phospholipase C (PLC) Activation Gq->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ and PKC Activation IP3_DAG->Ca_PKC Response Cellular Response (e.g., Vasoconstriction, Proliferation) Ca_PKC->Response

Caption: ETA receptor signaling and antagonism by this compound.

Conclusion

This compound is a highly selective ETA receptor antagonist with a binding affinity in the low nanomolar range for its target receptor and a significantly lower affinity for the ETB receptor. This high selectivity, demonstrable through well-established radioligand binding assays, makes it an invaluable tool for elucidating the physiological and pathological roles of the ETA receptor. The data and methodologies presented in this guide provide a foundational resource for researchers engaged in the study of the endothelin system and the development of novel therapeutics targeting this pathway.

References

BQ-123: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Selective ETA Receptor Antagonist

BQ-123 is a potent and highly selective cyclic pentapeptide antagonist of the endothelin-A (ETA) receptor.[1][2] It serves as a critical tool in cardiovascular research, inflammation studies, and neuroscience by allowing for the specific blockade of pathways mediated by endothelin-1 (ET-1) binding to the ETA receptor.[2][3] This guide provides a technical summary of its mechanism of action, relevant signaling pathways, pharmacological data, and key experimental protocols for researchers, scientists, and drug development professionals.

Core Mechanism of Action

This compound functions by competitively inhibiting the binding of the potent vasoconstrictor peptide ET-1 to its ETA receptor, which is primarily located on vascular smooth muscle cells.[2][4] This blockade prevents the conformational changes in the receptor that would typically initiate downstream signaling cascades responsible for vasoconstriction, cell proliferation, and inflammation.[3][5][6] Its high selectivity for the ETA receptor over the ETB receptor makes it an invaluable tool for isolating and studying ETA-specific physiological and pathological processes.[7][8]

BQ-123_Mechanism_of_Action cluster_0 Standard ET-1 Signaling cluster_1 Inhibition by this compound ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA Binds to Response Cellular Responses (Vasoconstriction, Proliferation) ETA->Response Activates BQ123 This compound ETA_blocked ETA Receptor BQ123->ETA_blocked Blocks

Figure 1: this compound competitively antagonizes the ETA receptor, blocking ET-1 binding.

Pharmacological Data

The potency and selectivity of this compound have been quantified across various assays. These values are crucial for designing experiments and interpreting results.

ParameterValueReceptorAssay/Cell TypeReference
IC50 7.3 nMETACell-free binding assay[1][5][7][9]
28 nMETAET-1 induced Ca2+ elevation in rat mesangial cells[10]
Ki 1.4 nMETARadioligand binding assay
3.3 nMETA[3H]this compound binding in human neuroblastoma cells[11]
25 nMETAN/A[1]
1500 nMETBRadioligand binding assay
Selectivity ~2,500-foldETA vs ETBPorcine cerebellum binding experiments[7]

Key Signaling Pathways Modulated by this compound

This compound primarily impacts pathways downstream of ETA receptor activation. However, recent research has uncovered its influence on immunomodulatory signaling.

Activation of the Gq/11-protein coupled ETA receptor by ET-1 stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade culminates in smooth muscle contraction and cell proliferation.[5][12] this compound prevents the initiation of this entire pathway.

Canonical_ETA_Signaling ET1 Endothelin-1 ETA ETA Receptor ET1->ETA Activates BQ123 This compound BQ123->ETA Inhibits Gq11 Gq/11 Protein ETA->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Contraction & Proliferation Ca_Release->Response PKC->Response

Figure 2: this compound blocks the ETA-mediated Gq/11-PLC-IP3/DAG signaling cascade.

Recent studies have revealed a novel role for this compound in attenuating acute inflammation.[3] It has been shown to activate polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs) through a mechanism involving the IL-13/STAT6/Arg1 signaling pathway.[3][13] This leads to an immunosuppressive phenotype, characterized by the upregulation of Arginase-1 (Arg1), which can suppress T-cell proliferation.[3]

Immunomodulatory_Pathway BQ123 This compound PMN_MDSC PMN-MDSC BQ123->PMN_MDSC Activates IL13 IL-13 (Upregulated) PMN_MDSC->IL13 Secretes STAT6 STAT6 IL13->STAT6 Activates pSTAT6 p-STAT6 STAT6->pSTAT6 Phosphorylation Arg1 Arginase-1 (Arg1) Expression pSTAT6->Arg1 Induces Suppression T-Cell Immunosuppression Arg1->Suppression

Figure 3: this compound induces an immunosuppressive phenotype via the IL-13/STAT6/Arg1 axis.

This compound has also been implicated in the inhibition of the PI3K/Akt signaling pathway.[7] This pathway is a central regulator of the cell cycle, proliferation, and survival.[14][15] The inhibitory effect of this compound on this pathway may contribute to its protective role in lung injury and its analgesic effects in certain models of cancer pain.[7]

Experimental Protocols

Detailed methodologies are critical for reproducible research. Below are summaries of key experimental procedures involving this compound.

This assay functionally assesses the antagonist activity of this compound by measuring its ability to block ET-1-induced calcium mobilization.[10]

Methodology:

  • Cell Culture: Plate cultured cells (e.g., rat mesangial cells) and grow to confluence.[10]

  • Dye Loading: Load cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM).

  • Pre-incubation: Incubate a subset of cells with varying concentrations of this compound. Control cells receive vehicle.

  • Stimulation: Introduce ET-1 to both this compound-treated and control cells.[10]

  • Measurement: Monitor intracellular Ca2+ levels by measuring fluorescence changes using a fluorometer or imaging system.

  • Analysis: Quantify the inhibition of the ET-1-induced Ca2+ peak by this compound to determine the half-maximal inhibitory concentration (IC50).[10]

Calcium_Assay_Workflow start Plate & Culture Cells load Load with Ca2+ Dye start->load preincubate Pre-incubate with this compound or Vehicle (Control) load->preincubate stimulate Stimulate with ET-1 preincubate->stimulate measure Measure Fluorescence (Ca2+ Response) stimulate->measure analyze Calculate % Inhibition & IC50 measure->analyze end End analyze->end

References

An In-depth Technical Guide to the Endothelin-1 Signaling Pathway and the Selective ETA Receptor Antagonist, BQ-123

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the Endothelin-1 (ET-1) signaling pathway, a critical regulator of vascular tone and cellular growth, and the utility of BQ-123, a selective Endothelin-A (ETA) receptor antagonist, as a tool for research and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this pivotal biological system.

The Endothelin System: Core Components and Function

Endothelin-1 (ET-1) is a potent 21-amino acid vasoconstrictor peptide primarily produced by endothelial cells, though it is also synthesized by vascular smooth muscle cells, macrophages, and renal medulla cells.[1][2] It is the most common and powerful isoform of the endothelin family, which also includes ET-2 and ET-3.[3] The primary role of ET-1 is the regulation of vascular tone, but it is also deeply involved in processes such as cell proliferation, fibrosis, inflammation, and cardiac hypertrophy.[1][2]

The biological effects of ET-1 are mediated through its interaction with two distinct G-protein coupled receptors (GPCRs): the Endothelin-A (ETA) receptor and the Endothelin-B (ETB) receptor.[4][5]

  • ETA Receptors: These are predominantly located on vascular smooth muscle cells.[1][6] Their activation by ET-1 is the primary driver of vasoconstriction and smooth muscle cell proliferation.[6][7]

  • ETB Receptors: These receptors are found on both endothelial cells and vascular smooth muscle cells.[6] On endothelial cells, ETB receptor activation leads to the release of vasodilators like nitric oxide (NO) and prostacyclin.[6][8] Conversely, ETB receptors on smooth muscle cells contribute to vasoconstriction.[6][9] ETB receptors also play a significant role in clearing circulating ET-1 from the bloodstream.[10]

Dysregulation of the ET-1 system is implicated in a variety of cardiovascular diseases, including pulmonary hypertension, systemic hypertension, heart failure, and coronary vasospasm.[1][3][8]

The Endothelin-1 Signaling Cascade

The binding of ET-1 to its receptors initiates a cascade of intracellular signaling events. The ETA receptor, in particular, couples to several G-protein families, including Gαq, Gαs, and Gαi, leading to the activation of multiple downstream pathways.[2][6]

Key Downstream Pathways of ETA Receptor Activation:
  • Gαq-PLC-IP3/DAG Pathway: Upon ET-1 binding, the ETA receptor activates the Gαq protein, which in turn stimulates Phospholipase C (PLC).[2][4] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[2][4] This surge in intracellular calcium is a primary driver of smooth muscle contraction.

  • MAPK/ERK Pathway: ETA receptor activation can also stimulate the mitogen-activated protein kinase (MAPK) cascade.[4] This is often initiated through G-protein activation of small GTPases like Ras, leading to a phosphorylation cascade that ultimately activates extracellular signal-regulated kinases (ERK), which play a role in cell growth, proliferation, and hypertrophy.[4]

  • PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical downstream target of ET-1 signaling.[4] This pathway is primarily involved in promoting cell survival and inhibiting apoptosis.[4]

  • Calcium-Calcineurin Pathway: The increase in intracellular calcium can activate the calmodulin-dependent phosphatase, calcineurin.[4] This pathway is particularly important in the heart, where it has been shown to play a significant role in mediating cardiac hypertrophy in response to ET-1.[4]

G ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR G_protein Gαq/11, Gαs, Gαi ETAR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates MAPK MAPK Cascade (Ras/Raf/MEK/ERK) G_protein->MAPK PI3K PI3K/Akt Pathway G_protein->PI3K IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca_Store Intracellular Ca2+ Stores IP3->Ca_Store Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release ↑ Intracellular [Ca2+] Ca_Store->Ca_Release Releases Ca2+ Calcineurin Calcineurin Pathway Ca_Release->Calcineurin Activates Vaso Vasoconstriction Ca_Release->Vaso Growth Cell Proliferation & Hypertrophy PKC->Growth MAPK->Growth Survival Cell Survival PI3K->Survival Calcineurin->Growth

Caption: Endothelin-1 (ET-1) Signaling via the ETA Receptor.

This compound: A Prototypical ETA Receptor Antagonist

This compound is a cyclic pentapeptide that acts as a potent and highly selective antagonist of the ETA receptor.[11][12] It was first isolated from the fermentation broth of Streptomyces misakiensis.[12] Its selectivity makes it an invaluable tool for dissecting the specific physiological and pathophysiological roles of the ETA receptor, distinct from those of the ETB receptor.

Chemical and Physical Properties

The key properties of this compound are summarized in the table below.

PropertyValueReference(s)
Chemical Name cyclo(D-Trp-D-Asp-Pro-D-Val-Leu)[12][13]
Molecular Formula C31H42N6O7[11][13]
Molecular Weight 610.7 g/mol [13][14]
CAS Number 136553-81-6[11][13]
Purity >95%[11][13]
Solubility Soluble in water[11][13]
Mechanism of Action and Selectivity

This compound exerts its effects by competitively binding to the ETA receptor, thereby preventing ET-1 from binding and initiating downstream signaling.[12] This blockade effectively inhibits ETA-mediated physiological responses such as vasoconstriction and cell proliferation.[7][15] The high selectivity of this compound for the ETA receptor over the ETB receptor is a key feature of its pharmacological profile.

ParameterReceptorValueReference(s)
Ki (Binding Affinity) ETA1.4 nM[11][16]
ETB1500 nM[11][16]
IC50 (Inhibitory Conc.) ETA7.3 nM[15]

The more than 1000-fold difference in binding affinity demonstrates the remarkable selectivity of this compound for the ETA receptor.

Experimental Protocols: Investigating ET-1 Signaling with this compound

This compound is widely used in a variety of experimental models to probe the function of the ET-1/ETA axis. Below is a representative protocol for an in vitro vasoconstriction assay, a fundamental technique for studying vascular pharmacology.

Protocol: In Vitro Arterial Ring Vasoconstriction Assay

Objective: To quantify the inhibitory effect of this compound on ET-1-induced vasoconstriction in isolated arterial segments.

Materials:

  • Aortic or mesenteric artery segments from a suitable animal model (e.g., rat).

  • Krebs-Henseleit physiological salt solution (PSS), gassed with 95% O2 / 5% CO2.

  • Endothelin-1 (ET-1) stock solution.

  • This compound stock solution.

  • Potassium chloride (KCl) for viability testing.

  • Isolated organ bath system equipped with isometric force transducers.

  • Data acquisition system.

Methodology:

  • Tissue Preparation:

    • Humanely euthanize the animal according to institutional guidelines.

    • Carefully dissect the thoracic aorta or mesenteric artery and place it in ice-cold PSS.

    • Under a dissecting microscope, remove adherent connective and adipose tissue.

    • Cut the artery into rings of 2-3 mm in length.

  • Mounting and Equilibration:

    • Mount the arterial rings on stainless steel hooks in the organ baths containing PSS maintained at 37°C and continuously gassed.

    • Allow the rings to equilibrate for 60-90 minutes under a determined optimal resting tension (e.g., 1.5-2.0 g for rat aorta), washing with fresh PSS every 15-20 minutes.

  • Viability and Contractility Check:

    • Depolarize the rings with a high concentration of KCl (e.g., 60-80 mM) to induce contraction and verify tissue viability.

    • Wash the rings repeatedly with PSS until the tension returns to the baseline.

  • Antagonist Incubation:

    • For the experimental group, add the desired concentration of this compound to the organ baths. Allow for an incubation period of 20-30 minutes.

    • The control group receives an equivalent volume of the vehicle (e.g., water).

  • ET-1 Cumulative Concentration-Response Curve:

    • Add ET-1 to the baths in a cumulative, logarithmic manner (e.g., 10^-11 M to 10^-7 M), allowing the contractile response to plateau at each concentration before adding the next.

    • Record the isometric tension continuously.

  • Data Analysis:

    • Express the contractile response as a percentage of the maximum contraction induced by KCl.

    • Plot the concentration-response curves for ET-1 in the presence and absence of this compound.

    • Analyze the data using appropriate pharmacological models (e.g., Schild regression) to determine the potency and efficacy of ET-1 and the nature of the antagonism by this compound. A rightward shift in the ET-1 concentration-response curve in the presence of this compound indicates competitive antagonism.

G Start Start Dissect 1. Dissect Artery & Prepare Rings Start->Dissect Mount 2. Mount Rings in Organ Bath Dissect->Mount Equilibrate 3. Equilibrate under Resting Tension (60-90 min) Mount->Equilibrate Viability 4. Test Viability with High KCl Equilibrate->Viability Wash 5. Washout to Baseline Viability->Wash Group Divide into Groups Wash->Group Control 6a. Add Vehicle (Control) Group->Control Control Group BQ123 6b. Add this compound (Experimental) Group->BQ123 this compound Group Incubate 7. Incubate (20-30 min) Control->Incubate BQ123->Incubate CRC 8. Generate Cumulative ET-1 Concentration- Response Curve Incubate->CRC Analyze 9. Analyze Data & Compare Curves CRC->Analyze End End Analyze->End

Caption: Experimental Workflow for an In Vitro Vasoconstriction Assay.

Conclusion

The Endothelin-1 signaling pathway, particularly through the ETA receptor, is a fundamental mechanism in cardiovascular physiology and a key contributor to the pathophysiology of numerous diseases. This compound, with its high potency and selectivity as an ETA receptor antagonist, remains an indispensable pharmacological tool. Its use in well-defined experimental protocols allows for the precise investigation of ETA receptor function, contributing significantly to our understanding of this system and aiding in the development of novel therapeutic strategies targeting the endothelin axis.

References

Bq-123: A Technical Guide to its Basic Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bq-123 is a potent and highly selective antagonist of the endothelin-A (ETA) receptor, a key player in a multitude of physiological and pathological processes. This technical guide provides an in-depth overview of the fundamental research applications of this compound, with a focus on its mechanism of action, relevant signaling pathways, and established experimental protocols. Quantitative data from various studies are summarized for comparative analysis, and key experimental workflows are visualized to facilitate understanding and replication. This document serves as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of ETA receptor antagonism.

Introduction

This compound is a cyclic pentapeptide with the sequence Cyclo(D-Trp-D-Asp-Pro-D-Val-Leu). It has been instrumental in elucidating the role of the endothelin system, particularly the ETA receptor, in various disease models. The endothelin system comprises three peptides (ET-1, ET-2, and ET-3) and two primary G protein-coupled receptors, the endothelin-A (ETA) and endothelin-B (ETB) receptors. The activation of the ETA receptor by its primary ligand, endothelin-1 (ET-1), mediates vasoconstriction, cell proliferation, and inflammation. This compound's high selectivity for the ETA receptor makes it an invaluable tool for dissecting the specific contributions of this receptor subtype in complex biological systems.

Basic research has demonstrated the potential of this compound in a range of applications, including the modulation of inflammatory responses, the amelioration of cardiovascular conditions, and the investigation of cancer-related pain.[1][2][3] Its ability to counteract the effects of ET-1 has opened avenues for investigating novel therapeutic strategies for diseases characterized by ETA receptor overactivation.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by competitively binding to the ETA receptor, thereby preventing the binding of its endogenous ligand, ET-1. This blockade inhibits the downstream signaling cascades typically initiated by ET-1/ETA receptor interaction.

Canonical Endothelin-A Receptor Signaling

The binding of ET-1 to the ETA receptor typically activates Gαq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses, including smooth muscle contraction, cell growth, and the production of inflammatory mediators.

This compound in Anti-Inflammatory Signaling: The IL-13/STAT6/Arg1 Pathway

Recent research has uncovered a novel anti-inflammatory mechanism of this compound involving the activation of polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs).[1][2] In this pathway, this compound treatment leads to the upregulation of Interleukin-13 (IL-13), which in turn activates the STAT6 (Signal Transducer and Activator of Transcription 6) signaling pathway. Phosphorylated STAT6 promotes the expression of Arginase-1 (Arg1), a key enzyme in the immunosuppressive function of PMN-MDSCs.[1][2] This leads to the attenuation of acute inflammation in various models, including colitis, pneumonia, and hepatitis.[1][2]

Bq123_Anti_Inflammatory_Pathway cluster_extracellular Extracellular Bq123 This compound IL13 IL-13 Bq123->IL13 Induces Upregulation ETAR ETA Receptor Bq123->ETAR Inhibits ET1 Endothelin-1 ET1->ETAR IL13R IL-13 Receptor IL13->IL13R Inflammation Inflammation ETAR->Inflammation Leads to STAT6 STAT6 IL13R->STAT6 Activates pSTAT6 p-STAT6 STAT6->pSTAT6 Phosphorylation Arg1 Arginase-1 pSTAT6->Arg1 Promotes Expression Suppression Immunosuppression Arg1->Suppression Suppression->Inflammation Inhibits

Caption: this compound's anti-inflammatory signaling pathway.

This compound in Cancer Pain: PI3K/Akt Pathway Inhibition

In the context of tibia cancer pain in rats, this compound, particularly in combination with electroacupuncture, has been shown to inhibit the activation of the PI3K/Akt signaling pathway.[3] This pathway is crucial for cell survival and proliferation. Its inhibition by this compound leads to a reduction in the expression of α-SMA and ETAR levels, contributing to pain relief.[3]

Bq123_Cancer_Pain_Pathway Bq123 This compound (+ Electroacupuncture) PI3K_Akt PI3K/Akt Pathway Bq123->PI3K_Akt Inhibits Activation alpha_SMA_ETAR α-SMA and ETAR Expression PI3K_Akt->alpha_SMA_ETAR Promotes CancerPain Tibia Cancer Pain alpha_SMA_ETAR->CancerPain Contributes to

Caption: this compound's role in inhibiting the PI3K/Akt pathway in cancer pain.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various research articles.

Table 1: Receptor Binding Affinity and Potency

ParameterValueReceptorCell/Tissue TypeReference
IC507.3 nMETAPorcine aortic smooth muscle cells[3][4][5]
Ki1.4 nMETA-[6]
Ki1500 nMETB-[6]
Selectivity~2500-foldETA vs ETB-[3][7]

Table 2: In Vivo Dosages and Effects

Animal ModelDosageAdministration RouteObserved EffectReference
Mice (acute inflammation)10 µg/gIntraperitonealAttenuated DSS-induced acute colitis[1][2]
Rats (myocardial ischemia)1 mg/kgIntravenousAmeliorated myocardial ischemic-reperfusion injury[4][5]
Rats (hypertension)16 nmol/kg/minIntravenous infusionMaximal reduction in mean arterial pressure[8]
Rats (seizures)3 mg/kgIntravenousImpeded formation and spread of seizures[4][5][8]
Pregnant Mice (preterm birth)6.7 mg/kgIntraperitonealPrevented LPS-induced preterm birth[4][5]
Rats (cardiac hypertrophy)250 µg/hOsmotic pumpBlocked increases in left ventricular weight to body weight ratio[9]
Healthy Men300-3000 nmol/minIntravenous infusionDose-dependently decreased systemic vascular resistance[7]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vivo Administration in a Mouse Model of Acute Colitis

This protocol is adapted from a study investigating the anti-inflammatory effects of this compound.[1][2]

Objective: To assess the effect of this compound on dextran sulfate sodium (DSS)-induced acute colitis in mice.

Materials:

  • C57BL/6 mice

  • This compound (dissolved in PBS)

  • Dextran Sulfate Sodium (DSS)

  • Phosphate Buffered Saline (PBS)

  • Anti-Gr1 antibody (for depletion experiments)

Procedure:

  • Animal Acclimatization: House C57BL/6 mice in pathogen-free conditions with a 12-hour light/dark cycle, providing free access to standard rodent chow and water for at least one week before the experiment.[2]

  • Induction of Colitis: Induce acute colitis by administering 3% (w/v) DSS in the drinking water for 7 days.

  • This compound Administration:

    • Treatment Group: Administer this compound (10 µg/g body weight) via intraperitoneal injection daily for the duration of the DSS treatment.

    • Control Group: Administer an equivalent volume of PBS via intraperitoneal injection daily.

  • Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool.

  • Depletion Experiment (Optional): To investigate the role of PMN-MDSCs, administer an anti-Gr1 antibody (10 µg/g) intraperitoneally on days 2 and 5 of the model to deplete these cells.[1][2]

  • Tissue Collection and Analysis: At the end of the experiment (day 7 or 8), euthanize the mice and collect colon tissue for histological analysis, cytokine profiling (e.g., via qPCR or ELISA), and flow cytometry to analyze immune cell populations.

Colitis_Experiment_Workflow cluster_treatment Daily Treatment cluster_depletion Optional Depletion Start Start: C57BL/6 Mice Acclimatization Induction Induce Colitis (3% DSS in drinking water for 7 days) Start->Induction Bq123_Admin This compound Injection (10 µg/g, i.p.) Induction->Bq123_Admin PBS_Admin PBS Injection (Control) Induction->PBS_Admin Monitoring Daily Monitoring (Weight, Stool, Blood) Bq123_Admin->Monitoring PBS_Admin->Monitoring Depletion Anti-Gr1 Ab Injection (Days 2 & 5) Monitoring->Depletion Euthanasia Euthanasia (Day 7/8) Monitoring->Euthanasia Depletion->Euthanasia Analysis Tissue Collection & Analysis (Histology, Cytokines, Flow Cytometry) Euthanasia->Analysis

Caption: Experimental workflow for the in vivo mouse colitis model.

Western Blotting for STAT6 Phosphorylation

This protocol is based on the methodology used to investigate the IL-13/STAT6/Arg1 signaling pathway.[1][2]

Objective: To determine the level of STAT6 phosphorylation in spleen cells from mice treated with this compound.

Materials:

  • Spleens from this compound or PBS-treated mice

  • Radioimmunoprecipitation assay (RIPA) lysis buffer

  • Bicinchoninic acid (BCA) protein assay kit

  • SDS-PAGE gels

  • Polyvinylidene fluoride (PVDF) membranes

  • Primary antibodies: anti-phospho-STAT6, anti-total-STAT6, anti-tubulin (loading control)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescence detection reagents

Procedure:

  • Protein Extraction:

    • Harvest spleens from mice treated with either PBS or this compound.

    • Lyse the cells using RIPA lysis buffer.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.

  • SDS-PAGE:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins based on molecular weight by running them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT6, total-STAT6, and a loading control (e.g., tubulin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities and normalize the phospho-STAT6 signal to the total-STAT6 and loading control signals.

Conclusion

This compound remains a cornerstone in the study of endothelin-A receptor function. Its high selectivity allows for precise investigation of ETA-mediated signaling in a wide array of biological contexts. The applications detailed in this guide, from its anti-inflammatory properties to its role in cardiovascular and pain research, highlight the versatility of this compound as a research tool. The provided quantitative data and experimental protocols offer a solid foundation for researchers to design and execute their own investigations into the multifaceted roles of the ETA receptor, ultimately contributing to the development of novel therapeutic interventions.

References

Investigating Endothelin A (ETA) Receptor Function with BQ-123: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of BQ-123, a selective antagonist, in the investigation of Endothelin A (ETA) receptor function. The endothelin system, particularly the ETA receptor, plays a crucial role in vasoconstriction and cell proliferation and is implicated in various cardiovascular diseases.[1][2] this compound serves as a vital tool for elucidating the physiological and pathological roles of the ETA receptor.[3]

Introduction to the Endothelin System and this compound

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that exerts its effects through two main G-protein coupled receptors: ETA and ETB.[2][4] The ETA receptor is predominantly located on vascular smooth muscle cells and mediates vasoconstriction and mitogenesis.[5][6] In contrast, the ETB receptor, found on endothelial cells, is primarily involved in vasodilation through the release of nitric oxide and prostacyclin, as well as in the clearance of ET-1.[7][8]

This compound is a selective peptide antagonist of the ETA receptor.[3] Its high affinity and selectivity for the ETA receptor over the ETB receptor make it an invaluable pharmacological tool for differentiating the functions of these two receptor subtypes.[9]

Quantitative Data: this compound Antagonist Activity

The following tables summarize the quantitative data for this compound, highlighting its potency and selectivity for the ETA receptor.

ParameterValueSpecies/Cell LineReference
IC50 7.3 nMCell-free assay[3]
Ki (ETA) 1.4 nM-
Ki (ETA) 3.3 nMHuman neuroblastoma cell line SK-N-MC[10]
Ki (ETB) 1500 nM-
KD ([3H]this compound) 3.2 nMHuman neuroblastoma cell line SK-N-MC[10]
KD ([3H]this compound) 2.29 nmol/lHuman astrocytoma 1321N1 cells[11]
Bmax ([3H]this compound) 128 fmol/mg proteinHuman astrocytoma 1321N1 cells[11]

Table 1: In Vitro Binding and Inhibition Constants for this compound

Study TypeDosingEffectSpeciesReference
Forearm Blood Flow300 nmol min⁻¹ and 1000 nmol min⁻¹ (intravenous)Attenuated and abolished ET-1 induced vasoconstriction, respectivelyHealthy Men[9]
Systemic Hemodynamics100, 300, 1000, and 3000 nmol min⁻¹ (intravenous)Dose-dependent decrease in systemic vascular resistance and mean arterial pressureHealthy Men[9]
Myocardial Ischemia-Reperfusion Injury1 mg/kg (intravenous)Ameliorated injuryRats[3]
PTZ-induced Seizures3 mg/kg (intravenous)Impeded seizure formation and spreadRats[3]
LPS-induced Preterm Birth6.7 mg/kg (intraperitoneal)Prevented preterm birthMice[3]

Table 2: In Vivo Effects of this compound

Signaling Pathways of the ETA Receptor

Activation of the ETA receptor by endothelin-1 predominantly initiates a Gq-protein coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores.[12] The elevated intracellular calcium, along with DAG, activates protein kinase C (PKC), leading to various cellular responses, including vasoconstriction and proliferation.[12]

ETA_Signaling_Pathway ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Gq Gq Protein ETAR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_cyto Cytosolic Ca2+ ER->Ca2_cyto releases Ca2+ Ca2_store Ca2+ Ca2_cyto->PKC activates Response Cellular Responses (Vasoconstriction, Proliferation) PKC->Response leads to BQ123 This compound BQ123->ETAR inhibits

Caption: ETA Receptor Signaling Pathway and this compound Inhibition.

Experimental Protocols

Detailed methodologies for key experiments used to investigate ETA receptor function with this compound are provided below.

Radioligand Binding Assay

This assay is used to determine the affinity (Ki) of this compound for the ETA receptor.[13]

Materials:

  • Cell membranes expressing the ETA receptor (e.g., from human astrocytoma 1321N1 cells).[11]

  • [3H]this compound (radioligand).[10]

  • Unlabeled this compound (for competition).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Scintillation fluid.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare cell membranes expressing the ETA receptor.

  • In a 96-well plate, add a fixed concentration of [3H]this compound to each well.

  • For competition binding, add increasing concentrations of unlabeled this compound. For saturation binding, add increasing concentrations of [3H]this compound.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[10][14]

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Analyze the data to determine Kd, Bmax, and Ki values.

Radioligand_Binding_Workflow A Prepare ETA receptor-expressing cell membranes B Add [3H]this compound (radioligand) and unlabeled this compound (competitor) to wells A->B C Add cell membranes to initiate binding B->C D Incubate to reach equilibrium C->D E Rapid filtration to separate bound and free ligand D->E F Wash filters to remove non-specific binding E->F G Measure radioactivity with scintillation counter F->G H Data analysis to determine Kd, Bmax, and Ki G->H

Caption: Experimental Workflow for Radioligand Binding Assay.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to block ET-1-induced increases in intracellular calcium.[15][16]

Materials:

  • Cells expressing the ETA receptor (e.g., HEK293 cells).[15]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[16]

  • Endothelin-1 (agonist).

  • This compound (antagonist).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Plate ETA receptor-expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

  • To determine the antagonist effect of this compound, pre-incubate the cells with varying concentrations of this compound for a defined period.

  • Inject a fixed concentration of ET-1 into the wells and immediately measure the change in fluorescence over time.

  • The increase in fluorescence corresponds to an increase in intracellular calcium.

  • Analyze the data to determine the IC50 of this compound for the inhibition of the ET-1-induced calcium response.

Calcium_Mobilization_Workflow A Plate and grow ETA receptor-expressing cells B Load cells with a calcium-sensitive dye A->B C Wash cells to remove excess dye B->C D Measure baseline fluorescence C->D E Pre-incubate with this compound D->E F Inject ET-1 and measure fluorescence change E->F G Data analysis to determine IC50 of this compound F->G Vasoconstriction_Workflow A Isolate and mount arterial rings in organ bath B Equilibrate under resting tension A->B C Test viability with KCl or Norepinephrine B->C D Pre-incubate with this compound C->D E Construct cumulative ET-1 concentration-response curve D->E F Record isometric tension E->F G Data analysis to determine antagonist potency F->G

References

Methodological & Application

Application Notes and Protocols for In Vivo Use of BQ-123 in Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo use of BQ-123, a selective endothelin-A (ET-A) receptor antagonist, in various rat models of disease. The protocols outlined below are based on established scientific literature and are intended to assist in the design and execution of preclinical research studies.

Introduction

This compound is a potent and selective cyclic pentapeptide antagonist of the endothelin-A (ET-A) receptor. The endothelin system, particularly the interaction of endothelin-1 (ET-1) with the ET-A receptor, is implicated in a wide range of physiological and pathophysiological processes, including vasoconstriction, cell proliferation, and inflammation. Consequently, this compound is a valuable tool for investigating the role of the ET-A receptor in various diseases and for evaluating its therapeutic potential.

This document provides detailed protocols for the use of this compound in rat models of cardiac hypertrophy, myocardial ischemia-reperfusion, and hypertension. It also includes information on the preparation of this compound for in vivo administration and a summary of its mechanism of action.

Mechanism of Action and Signaling Pathway

This compound selectively blocks the ET-A receptor, thereby inhibiting the downstream signaling cascades initiated by the binding of endothelin-1. The activation of the ET-A receptor, a G-protein coupled receptor (GPCR), typically leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), leading to cellular responses such as smooth muscle contraction, cellular proliferation, and hypertrophy. By antagonizing this receptor, this compound effectively mitigates these pathological processes.[1][2][3][4]

BQ123_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET-1 Endothelin-1 (ET-1) ET-A Receptor ET-A Receptor ET-1->ET-A Receptor Binds & Activates This compound This compound This compound->ET-A Receptor Blocks Gq Gq Protein ET-A Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ ↑ Intracellular Ca²⁺ IP3->Ca2+ Releases from ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2+->PKC Co-activates Cellular_Responses Pathophysiological Responses (Vasoconstriction, Hypertrophy, Proliferation) PKC->Cellular_Responses Leads to

This compound Signaling Pathway

Preparation of this compound for In Vivo Administration

The solubility and stability of this compound in various vehicles are critical for its effective in vivo delivery. Below are some recommended formulations based on published studies.

1. Saline Solution (for intravenous infusion):

  • Dissolve this compound in sterile, pyrogen-free 0.9% physiological saline.[5]

  • This formulation is suitable for continuous intravenous infusion.

2. DMSO/PBS Solution (for intraperitoneal injection):

  • A stock solution of this compound can be prepared in dimethyl sulfoxide (DMSO).

  • For intraperitoneal injection, the DMSO stock solution is further diluted with sterile phosphate-buffered saline (PBS). A common final concentration of DMSO is 1‰ (0.1%).[6]

3. DMSO/PEG300/Tween80/Water (for intravenous injection):

  • For a 1 mL working solution, add 50 µL of a 100 mg/mL this compound stock solution in DMSO to 400 µL of PEG300.

  • Mix until the solution is clear.

  • Add 50 µL of Tween80 and mix until clear.

  • Add 500 µL of sterile water to reach a final volume of 1 mL.

  • This mixed solution should be used immediately.[7]

Note: It is crucial to ensure the final solution is clear and free of precipitates. The choice of vehicle may depend on the specific experimental design and administration route.

Experimental Protocols

Cardiac Hypertrophy Model (Aortic Banding)

This model induces pressure overload on the left ventricle, leading to cardiac hypertrophy.

Experimental Workflow:

Aortic_Banding_Workflow cluster_pre_op Pre-Operative Phase cluster_op Operative Phase cluster_post_op Post-Operative Phase Acclimatize Acclimatize Rats (1 week) Pump_Implant Implant Osmotic Pump (this compound or Vehicle) 24h before surgery Acclimatize->Pump_Implant Anesthesia Anesthetize Rat Pump_Implant->Anesthesia Aortic_Banding Perform Transverse Aortic Banding Anesthesia->Aortic_Banding Closure Suture Incision Aortic_Banding->Closure Recovery Post-operative Care & Analgesia Closure->Recovery Monitoring Monitor Animal Health Recovery->Monitoring Sacrifice Sacrifice at Endpoint (e.g., 1-2 weeks) Monitoring->Sacrifice Analysis Harvest Heart for Analysis (Weight, Histology, Gene Expression) Sacrifice->Analysis

Aortic Banding Experimental Workflow

Detailed Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats (200-250 g).

  • This compound Administration:

    • Dosage: 250 µg/h, administered continuously via a subcutaneously implanted osmotic pump.

    • Pump Implantation: Implant the osmotic pump 24 hours prior to the aortic banding surgery.

  • Surgical Procedure (Transverse Aortic Banding):

    • Anesthetize the rat (e.g., with isoflurane).

    • Make a midline ventral skin incision and expose the mediastinum.

    • Isolate a portion of the ascending aorta between the innominate artery and the left carotid artery.

    • Place a ligature (e.g., 4-0 silk suture) around the aorta.

    • Tie the ligature snugly around the aorta and a blunt needle (e.g., 22-gauge) placed alongside the aorta.

    • Quickly remove the needle to create a constriction of a defined diameter.

    • Close the incision in layers.

    • A sham operation involves the same procedure without tightening the ligature.[8]

  • Post-operative Care: Provide appropriate analgesia and monitor the animals closely for signs of distress.

  • Endpoint Analysis: After a defined period (e.g., 1 or 2 weeks), sacrifice the animals and harvest the hearts. Assess cardiac hypertrophy by measuring the left ventricular weight to body weight ratio, cardiomyocyte diameter (histology), and expression of hypertrophic markers like atrial natriuretic peptide (ANP) and skeletal α-actin.

Quantitative Data Summary:

ParameterControl (Aortic Banding + Vehicle)This compound Treatment (Aortic Banding + this compound)Rat StrainReference
LV Weight / Body Weight Ratio (1 week) IncreasedIncrease blockedAdult rats[9][10]
Cardiomyocyte Diameter (1 week) IncreasedIncrease blockedAdult rats[9][10]
Skeletal α-actin mRNA (1 week) IncreasedMaintained at control levelsAdult rats[9][10]
ANP mRNA (1 week) IncreasedMaintained at control levelsAdult rats[9][10]
Myocardial Ischemia-Reperfusion (I/R) Injury Model

This model mimics the damage that occurs when blood supply to a part of the heart is restored after a period of ischemia.

Detailed Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats (250-300 g).

  • This compound Administration:

    • Dosage: 1 mg/kg.

    • Route: Intravenous (i.v.) injection.

    • Timing: Administer 20 minutes after the onset of coronary artery occlusion.

  • Surgical Procedure (Left Anterior Descending Coronary Artery Ligation):

    • Anesthetize the rat and connect it to a ventilator.

    • Perform a left thoracotomy to expose the heart.

    • Identify the left anterior descending (LAD) coronary artery.

    • Pass a suture (e.g., 6-0 silk) under the LAD.

    • Create a snare by passing the ends of the suture through a small piece of tubing.

    • Induce ischemia by tightening the snare to occlude the LAD. Successful occlusion is confirmed by the appearance of a pale area on the ventricle.

    • Maintain the occlusion for a specified period (e.g., 30-40 minutes).[11][12][13]

    • Initiate reperfusion by releasing the snare.

    • Continue reperfusion for a set duration (e.g., 2 hours).[11][12]

  • Endpoint Analysis: At the end of the reperfusion period, assess myocardial injury. This can include:

    • Hemodynamic measurements (e.g., blood pressure, heart rate).

    • Infarct size measurement using triphenyltetrazolium chloride (TTC) staining.

    • Biochemical analysis of cardiac enzymes (e.g., creatine kinase-MB, lactate dehydrogenase).

    • Histopathological examination of the heart tissue.

Quantitative Data Summary:

ParameterI/R Control (Vehicle)This compound TreatmentRat StrainReference
Infarct Size IncreasedSignificantly reducedWistar[14]
Malondialdehyde (MDA) Levels IncreasedDecreasedWistar[14]
Myocardial Enzyme Activities DepletedRestoredWistar[14]
Cardiac Function ImpairedSignificantly improvedWistar[14]
Hypertension Models

This compound has been shown to be effective in various rat models of hypertension.

A. Spontaneously Hypertensive Rat (SHR) Model

Detailed Methodology:

  • Animal Model: Conscious, unrestrained Spontaneously Hypertensive Rats (SHRs) and normotensive Wistar-Kyoto (WKY) rats as controls.

  • This compound Administration:

    • Dosage: Dose-dependent reduction in mean arterial pressure observed with sustained intravenous infusions of 0.16-164 nmol/kg/min for 6 hours.[15][16] A maximal reduction was seen at 16 nmol/kg/min.[15]

    • Route: Intravenous (i.v.) infusion.

  • Endpoint Analysis:

    • Continuously monitor mean arterial pressure (MAP) and heart rate.

    • Assess hemodynamic parameters such as cardiac output and total peripheral resistance.

B. DOCA-Salt Hypertensive Rat Model

Detailed Methodology:

  • Animal Model Induction:

    • Use male Wistar rats.

    • Perform a unilateral nephrectomy (removal of one kidney).

    • Implant a deoxycorticosterone acetate (DOCA) pellet (e.g., 25 mg) subcutaneously or administer DOCA injections (e.g., 40 mg/kg, s.c., twice weekly).[15][16]

    • Provide the rats with drinking water containing 1% NaCl.[15][16]

    • Hypertension typically develops over 4-6 weeks.

  • This compound Administration:

    • Dosage: 1-30 mg/kg/h.

    • Route: Intravenous (i.v.) infusion.

  • Endpoint Analysis: Monitor blood pressure.

Quantitative Data Summary:

ModelThis compound DosageEffect on Mean Arterial Pressure (MAP)Rat StrainReference
SHR 16 nmol/kg/min (i.v. infusion)Maximal reductionSHR[15]
SHR 0.16-164 nmol/kg/min (i.v. infusion)Dose-dependent reductionSHR[16]
DOCA-Salt 1-30 mg/kg/h (i.v. infusion)Dose-dependent decreaseWistar[3]

Conclusion

This compound is a versatile pharmacological tool for studying the in vivo roles of the ET-A receptor in various rat models of cardiovascular and other diseases. The protocols provided herein offer a detailed guide for researchers. It is essential to adhere to ethical guidelines for animal research and to optimize these protocols for specific experimental conditions. Careful consideration of the animal model, this compound formulation and administration, and endpoint analyses will ensure the generation of robust and reproducible data.

References

BQ-123: Application Notes and Protocols for Murine Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the dosage and administration of BQ-123, a selective endothelin A (ET-A) receptor antagonist, for in vivo studies in mice. This document outlines detailed experimental protocols, summarizes quantitative data from various research applications, and visualizes key signaling pathways involving this compound.

Overview and Mechanism of Action

This compound is a potent and selective antagonist of the endothelin A (ET-A) receptor, with an IC50 of 7.3 nM.[1] By blocking the binding of endothelin-1 (ET-1) to the ET-A receptor, this compound inhibits downstream signaling pathways associated with vasoconstriction, cell proliferation, and inflammation.[1][2] Its selectivity for the ET-A receptor over the ET-B receptor makes it a valuable tool for dissecting the specific roles of ET-A receptor signaling in various physiological and pathological processes.[1]

Quantitative Data Summary

The following tables summarize the dosages and administration routes of this compound used in various mouse models.

Table 1: Intraperitoneal (IP) Administration of this compound in Mice

Study FocusMouse StrainThis compound DosageVehicleReference
Acute InflammationC57BL/65 mg/kg/day1‰ DMSO/PBS[3]
LPS-Induced Preterm BirthC57BL/66.7 mg/kgNot Specified[1]

Table 2: Intravenous (IV) Administration of this compound in Mice

Study FocusMouse StrainThis compound DosageVehicleReference
Opioid ToleranceSwiss-Webster8 mg/kgNot Specified[4]
Cerebral VasospasmNot Specified3 mg/kgNot Specified[5]

Experimental Protocols

Preparation of this compound for In Vivo Administration

Note: this compound is sparingly soluble in aqueous solutions. Proper preparation is critical for accurate dosing.

Protocol 1: DMSO/Saline Formulation

This formulation is suitable for both intraperitoneal and intravenous injections.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile 0.9% saline or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, to create a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO. Vortex thoroughly to ensure complete dissolution.

  • For a final concentration, dilute the stock solution in sterile saline or PBS. For instance, to prepare a 1 mg/mL working solution, add 100 µL of the 10 mg/mL stock to 900 µL of saline.

  • Vortex the working solution immediately before each injection to ensure a homogenous suspension.

Protocol 2: DMSO, PEG300, Tween 80, and Saline Formulation

This formulation can improve the solubility and stability of this compound.

Materials:

  • This compound powder

  • DMSO

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile 0.9% saline or ddH2O

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL).

  • To prepare a 1 mL working solution, sequentially add and mix the following components:

    • 50 µL of 100 mg/mL this compound in DMSO

    • 400 µL of PEG300. Mix until the solution is clear.

    • 50 µL of Tween 80. Mix until the solution is clear.

    • 500 µL of sterile saline or ddH2O. Mix thoroughly.

  • The final solution should be clear. Use this formulation immediately for optimal results.[1]

Administration Protocols

Protocol 3: Intraperitoneal (IP) Injection in Mice

Materials:

  • Prepared this compound solution

  • Sterile syringe (1 mL) with a 25-27 gauge needle

  • 70% ethanol wipes

  • Appropriate mouse restraint device

Procedure:

  • Restrain the mouse securely, exposing the abdomen. A common method is to hold the mouse by the scruff of the neck and support the body.

  • Tilt the mouse slightly with its head pointing downwards to move the abdominal organs away from the injection site.

  • Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent bladder or cecum injury.[6][7]

  • Wipe the injection site with a 70% ethanol wipe.

  • Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[8]

  • Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid appears, withdraw the needle and reinject at a different site with a fresh needle.

  • Slowly inject the this compound solution. The maximum recommended volume for an IP injection in a mouse is typically 10 mL/kg.[9]

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the mouse for any adverse reactions.

Protocol 4: Intravenous (IV) Injection in Mice (Tail Vein)

Materials:

  • Prepared this compound solution

  • Sterile syringe (e.g., insulin syringe) with a 27-30 gauge needle

  • Mouse restraint device that allows access to the tail

  • Heat lamp or warm water to dilate the tail veins

  • 70% ethanol wipes

Procedure:

  • Place the mouse in a restraint device, ensuring the tail is accessible.

  • Warm the tail using a heat lamp or by immersing it in warm water for a short period to dilate the lateral tail veins.

  • Wipe the tail with a 70% ethanol wipe to clean the injection site and improve vein visibility.

  • Position the needle, bevel up, parallel to the vein.

  • Insert the needle into one of the lateral tail veins. A successful insertion is often indicated by a flash of blood in the needle hub.

  • Slowly inject the this compound solution. The maximum bolus IV injection volume is typically 1-5 mL/kg.[10]

  • If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle and attempt the injection at a more proximal site.

  • After a successful injection, withdraw the needle and apply gentle pressure to the site with a sterile gauze pad to prevent bleeding.

  • Return the mouse to its cage and monitor for any adverse reactions.

Signaling Pathways

This compound primarily exerts its effects by blocking the Endothelin A (ET-A) receptor signaling pathway. It has also been shown to influence the IL-13/STAT6/Arginase-1 pathway in the context of inflammation.

ETA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ET-1 ET-1 ETA_Receptor ET-A Receptor ET-1->ETA_Receptor This compound This compound This compound->ETA_Receptor Inhibition Gq_protein Gq Protein ETA_Receptor->Gq_protein PLC Phospholipase C Gq_protein->PLC IP3 IP3 PLC->IP3 cleaves PIP2 DAG DAG PLC->DAG PIP2 PIP2 Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Downstream_Effects Vasoconstriction, Cell Proliferation Ca_release->Downstream_Effects PKC->Downstream_Effects

Endothelin A (ET-A) Receptor Signaling Pathway

IL13_STAT6_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus IL-13 IL-13 IL-13R IL-13 Receptor IL-13->IL-13R JAK JAK IL-13R->JAK STAT6 STAT6 JAK->STAT6 phosphorylates pSTAT6 p-STAT6 STAT6_dimer STAT6 Dimer pSTAT6->STAT6_dimer dimerizes Gene_Transcription Gene Transcription STAT6_dimer->Gene_Transcription translocates to nucleus Arginase1 Arginase-1 Gene_Transcription->Arginase1

IL-13/STAT6/Arginase-1 Signaling Pathway

Experimental Workflow Example

The following diagram illustrates a general experimental workflow for a study investigating the effect of this compound in a mouse model of acute inflammation.

Experimental_Workflow Start Start Animal_Acclimation Animal Acclimation (e.g., 1 week) Start->Animal_Acclimation Group_Allocation Random Group Allocation (e.g., Vehicle, this compound) Animal_Acclimation->Group_Allocation Disease_Induction Induction of Acute Inflammation (e.g., DSS, LPS) Group_Allocation->Disease_Induction Treatment This compound or Vehicle Administration (IP or IV) Disease_Induction->Treatment Monitoring Daily Monitoring (Weight, Clinical Signs) Treatment->Monitoring Endpoint Endpoint Data Collection (e.g., Tissue Harvest, Cytokine Analysis) Monitoring->Endpoint Data_Analysis Data Analysis and Interpretation Endpoint->Data_Analysis End End Data_Analysis->End

General Experimental Workflow

Safety and Considerations

  • Blood-Brain Barrier: Evidence suggests that intravenously administered this compound may have limited ability to cross the blood-brain barrier.[5] For studies targeting the central nervous system, direct administration (e.g., intracerebroventricular) may be necessary.

  • Vehicle Controls: It is imperative to include a vehicle control group in all experiments to account for any effects of the solvent used to dissolve this compound.

  • Animal Welfare: All animal procedures should be performed in accordance with institutional and national guidelines for animal care and use.

These application notes are intended to serve as a guide. Researchers should adapt these protocols to their specific experimental needs and consult relevant literature for model-specific considerations.

References

Application Notes and Protocols for Bq-123 in Smooth Muscle Contraction Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bq-123 is a potent and highly selective antagonist of the endothelin A (ETA) receptor, a key player in the regulation of smooth muscle tone.[1][2] Endothelin-1 (ET-1), a powerful vasoconstrictor, exerts its effects primarily through the ETA receptor on smooth muscle cells, initiating a signaling cascade that leads to contraction.[3] Understanding the interaction between this compound and the ETA receptor is crucial for research in cardiovascular diseases, hypertension, and other disorders involving smooth muscle dysfunction. These application notes provide detailed protocols for utilizing this compound in smooth muscle contraction assays, with a focus on isolated tissue bath techniques.

Data Presentation

The following table summarizes the quantitative data for this compound's activity from various studies. This information is essential for designing experiments and interpreting results.

ParameterValueSpecies/TissueReference
IC50 (ETA Receptor) 7.3 nM---[1][2]
IC50 (ETB Receptor) 18 µM---[2]
Ki (ETA Receptor Binding) 4 x 10-9 MCultured Rat Vascular Smooth Muscle Cells[4]
pA2 6.93Rat Thoracic Aorta

Signaling Pathways

The following diagram illustrates the signaling pathway of Endothelin-1 (ET-1) in vascular smooth muscle cells and the inhibitory action of this compound.

ET1_Signaling_Pathway ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Binds Gq Gq Protein ETAR->Gq Activates Bq123 This compound Bq123->ETAR Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release SR->Ca_release Ca_calmodulin Ca²⁺/Calmodulin Complex Ca_release->Ca_calmodulin Forms Contraction Smooth Muscle Contraction PKC->Contraction Sensitizes MLCK Myosin Light Chain Kinase (MLCK) Ca_calmodulin->MLCK Activates Myosin Myosin MLCK->Myosin Phosphorylates Myosin_P Phosphorylated Myosin Myosin->Myosin_P Myosin_P->Contraction

Caption: ET-1 signaling pathway in smooth muscle and this compound's point of inhibition.

Experimental Protocols

Protocol 1: Isolated Tissue Bath Assay for Vascular Smooth Muscle Contraction

This protocol details the use of an isolated tissue bath to assess the antagonistic effect of this compound on ET-1-induced contraction of rat thoracic aorta.[5][6]

Materials and Reagents:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit Solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1

  • Endothelin-1 (ET-1) stock solution

  • This compound stock solution

  • Carbogen gas (95% O2, 5% CO2)

  • Isolated tissue bath system with isometric force transducers

  • Data acquisition system

Experimental Workflow Diagram:

Experimental_Workflow A Euthanize Rat and Isolate Thoracic Aorta B Clean and Cut Aorta into 2-3 mm Rings A->B C Mount Aortic Rings in Tissue Bath Chambers B->C D Equilibrate under 1.5g Tension for 60-90 min C->D E Wash every 15-20 min with fresh Krebs Solution D->E F Assess Viability with 80 mM KCl E->F G Wash and Return to Baseline F->G H Incubate with this compound or Vehicle for 30 min G->H I Generate Cumulative Concentration-Response Curve to ET-1 H->I J Record and Analyze Data (Schild Analysis) I->J

Caption: Workflow for the isolated tissue bath smooth muscle contraction assay.

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the rat according to institutional guidelines.

    • Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.

    • Remove adherent connective and adipose tissue and cut the aorta into 2-3 mm wide rings.[6]

  • Mounting and Equilibration:

    • Mount each aortic ring in a tissue bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.[7]

    • Apply an initial tension of 1.5 g and allow the tissue to equilibrate for 60-90 minutes. During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.[8]

  • Viability Check:

    • After equilibration, contract the tissues with 80 mM KCl to assess their viability.

    • Wash the tissues repeatedly with Krebs-Henseleit solution to return to the baseline tension.

  • Antagonist Incubation:

    • For the antagonist-treated groups, add the desired concentration of this compound to the tissue bath and incubate for 30 minutes. For the control group, add the vehicle used to dissolve this compound.

  • Cumulative Concentration-Response Curve:

    • Generate a cumulative concentration-response curve for ET-1 by adding increasing concentrations of ET-1 (e.g., 10-11 to 10-7 M) to the tissue bath in a stepwise manner.

    • Allow the contraction to reach a stable plateau at each concentration before adding the next.

  • Data Analysis:

    • Record the contractile force at each ET-1 concentration.

    • Express the contraction as a percentage of the maximal contraction induced by KCl.

    • Plot the concentration-response curves for ET-1 in the absence and presence of different concentrations of this compound.

    • Perform a Schild analysis to determine the pA2 value of this compound, which provides a measure of its antagonist affinity.

Protocol 2: Cultured Smooth Muscle Cell Contraction Assay

This protocol describes a method for assessing the effect of this compound on the contraction of cultured smooth muscle cells.

Materials and Reagents:

  • Cultured vascular smooth muscle cells (e.g., rat aortic smooth muscle cells)

  • Collagen solution

  • Cell culture medium

  • This compound

  • ET-1

  • 24-well culture plates

  • Image analysis software

Procedure:

  • Cell-Collagen Matrix Preparation:

    • Prepare a cell suspension of vascular smooth muscle cells in culture medium.

    • Mix the cell suspension with a collagen solution and dispense into 24-well plates.

    • Allow the collagen to polymerize, embedding the cells within the matrix.

  • Pre-incubation with this compound:

    • After polymerization, replace the medium with fresh medium containing different concentrations of this compound or vehicle and incubate for a specified period (e.g., 30 minutes).

  • Initiation of Contraction:

    • Add ET-1 to the wells to stimulate cell contraction.

  • Data Acquisition and Analysis:

    • Capture images of the collagen gels at different time points after the addition of ET-1.

    • Measure the area of the collagen gels using image analysis software.

    • The degree of contraction is determined by the reduction in the gel area.

    • Compare the contraction in this compound-treated wells to the control wells to determine the inhibitory effect of this compound.

Conclusion

This compound is an invaluable tool for investigating the role of the ETA receptor in smooth muscle physiology and pathophysiology. The protocols outlined in these application notes provide a framework for conducting robust and reproducible smooth muscle contraction assays. By carefully following these methodologies and utilizing the provided quantitative data and pathway information, researchers can effectively characterize the pharmacological effects of this compound and further elucidate the mechanisms of endothelin-mediated smooth muscle contraction.

References

Application Notes and Protocols for Studying Vasoconstriction Using BQ-123

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing BQ-123, a selective endothelin-A (ET-A) receptor antagonist, to investigate vasoconstriction. This document includes detailed protocols for key in vitro and in vivo experiments, a summary of quantitative data from published studies, and visualizations of relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound is a potent and selective cyclic pentapeptide antagonist of the endothelin-A (ET-A) receptor.[1][2] Endothelin-1 (ET-1), one of the most potent endogenous vasoconstrictors known, exerts its effects primarily through the ET-A receptor on vascular smooth muscle cells, leading to vasoconstriction.[3][4] By selectively blocking the ET-A receptor, this compound serves as a critical tool to elucidate the role of the ET-1/ET-A receptor pathway in physiological and pathophysiological processes involving vasoconstriction, such as hypertension.[5][6] It has an IC50 of 7.3 nM for the ET-A receptor.[2][7]

Mechanism of Action

ET-1, released from endothelial cells, binds to ET-A receptors on vascular smooth muscle cells. This interaction activates Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The resulting increase in intracellular Ca2+ concentration is a primary trigger for smooth muscle contraction.[4] this compound competitively antagonizes the binding of ET-1 to the ET-A receptor, thereby inhibiting this signaling cascade and preventing or reversing vasoconstriction.[8]

ET1 Endothelin-1 (ET-1) ETAR ET-A Receptor ET1->ETAR Binds Gq11 Gq/11 ETAR->Gq11 Activates BQ123 This compound BQ123->ETAR Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca2+ release from PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ↑ [Ca2+]i SR->Ca2 Contraction Vasoconstriction Ca2->Contraction Leads to PKC->Contraction Contributes to

Figure 1: this compound Mechanism of Action in Vasoconstriction.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various parameters related to vasoconstriction as reported in the scientific literature.

Table 1: In Vitro Efficacy of this compound
ParameterSpecies/Cell LineValueReference
IC50 Cell-free assay7.3 nM[7]
Ki ET-A Receptor1.4 nM
Ki ET-B Receptor1500 nM[9]
Table 2: In Vivo Effects of this compound in Animal Models
Animal ModelThis compound DoseEffect on Mean Arterial Pressure (MAP)Other Notable EffectsReference
Spontaneously Hypertensive Rats (SHR) 0.16-164 nmol/kg/min (IV for 6h)Dose-dependent reduction (max at 16 nmol/kg/min)Decreased total peripheral resistance[5]
Spontaneously Hypertensive Rats (SHR) 0.16-164 nmol/kg/min (IV for 6h)Reduction of ~30 mmHgLong-lasting (>18h) and reversible[6]
Renin Hypertensive Rats Not specifiedLowered blood pressure similar to SHR[5]
Normotensive Wistar-Kyoto (WKY) Rats 164 nmol/kg/min (IV for 6h)Small but significant reduction[5]
Table 3: In Vivo Effects of this compound in Humans
Subject GroupThis compound DoseEffect on Mean Arterial Pressure (MAP)Effect on Systemic Vascular Resistance (SVR)Effect on Renal Blood FlowReference
Healthy Men 100-3000 nmol/min (IV for 15min)Dose-dependent decrease (P<0.05 for 300, P<0.01 for 1000 & 3000 nmol/min)Dose-dependent decrease (P<0.01 for all doses)Not specified[10][11]
Healthy Men 0.1, 0.2, 0.3 mg/kg (IV for 1h)Diastolic BP decreased (-6.3% at medium dose), Systolic BP unchangedRenovascular resistance significantly changed at high doseNot significantly changed[12][13]
Hypertensive Patients with Chronic Renal Failure (CRF) 100 & 1000 nmol/min (IV for 15min each)-13 ± 2% decrease (P<0.01 vs placebo)Reduced by -630 ± 145 dyne·s·m⁻²·cm⁻⁵Increased by 38.8 ± 23.9% (P<0.01 vs placebo)[14]

Experimental Protocols

Protocol 1: In Vitro Vasoconstriction Assay Using Isolated Aortic Rings

This protocol details the methodology for assessing the effect of this compound on ET-1-induced vasoconstriction in isolated arterial segments.

Materials:

  • Isolated thoracic aorta from rabbit or rat

  • Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

  • Endothelin-1 (ET-1) stock solution

  • This compound stock solution

  • Organ bath system with force transducer and data acquisition system

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Euthanize the animal according to approved institutional guidelines.

  • Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit buffer.

  • Clean the aorta of adhering fat and connective tissue and cut it into rings of 2-3 mm in length.

  • Suspend the aortic rings in organ baths containing Krebs-Henseleit buffer maintained at 37°C and continuously gassed with carbogen.

  • Connect the rings to force transducers to measure isometric tension.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2g, replacing the buffer every 15-20 minutes.

  • To assess tissue viability, contract the rings with a high concentration of KCl (e.g., 60 mM).

  • After washing out the KCl and allowing the tension to return to baseline, pre-incubate the rings with this compound at various concentrations (or vehicle control) for a specified period (e.g., 30 minutes).

  • Generate a cumulative concentration-response curve to ET-1 by adding increasing concentrations of ET-1 to the organ bath.

  • Record the contractile responses and plot the concentration-response curves to determine the effect of this compound on the potency and efficacy of ET-1.

cluster_prep Tissue Preparation cluster_setup Experimental Setup cluster_exp Experiment Aorta Excise Thoracic Aorta Clean Clean and Cut into Rings Aorta->Clean Suspend Suspend Rings in Organ Bath Clean->Suspend Equilibrate Equilibrate (60-90 min) Suspend->Equilibrate KCl Test Viability (KCl) Equilibrate->KCl Preincubate Pre-incubate with This compound or Vehicle KCl->Preincubate ET1_CRC Generate ET-1 Concentration-Response Curve Preincubate->ET1_CRC Record Record Contractile Response ET1_CRC->Record

Figure 2: In Vitro Vasoconstriction Assay Workflow.
Protocol 2: In Vivo Blood Pressure Measurement in Anesthetized Rats

This protocol describes the procedure for measuring the effect of this compound on systemic blood pressure in an animal model.

Materials:

  • Spontaneously Hypertensive Rats (SHR) or other suitable rat model

  • Anesthetic (e.g., pentobarbital sodium)

  • Catheters for arterial and venous cannulation

  • Pressure transducer and data acquisition system

  • Infusion pump

  • This compound solution for intravenous administration

  • Saline (vehicle control)

Procedure:

  • Anesthetize the rat with an appropriate anesthetic.

  • Cannulate the carotid artery and connect the catheter to a pressure transducer to continuously monitor blood pressure and heart rate.

  • Cannulate the jugular vein for intravenous administration of this compound or vehicle.

  • Allow the animal to stabilize for at least 30 minutes after surgery to obtain baseline blood pressure and heart rate readings.

  • Administer this compound as a bolus injection or a continuous infusion at the desired dose(s). A dose-response study can be performed by administering increasing doses.[5][6]

  • Infuse the vehicle (saline) in a control group of animals.

  • Continuously record mean arterial pressure (MAP), systolic and diastolic blood pressure, and heart rate throughout the experiment.

  • Monitor the animal's vital signs and maintain body temperature throughout the procedure.

  • At the end of the experiment, euthanize the animal according to approved institutional guidelines.

Anesthetize Anesthetize Rat Cannulate Cannulate Carotid Artery & Jugular Vein Anesthetize->Cannulate Stabilize Stabilize and Record Baseline BP Cannulate->Stabilize Infuse Infuse this compound or Vehicle (IV) Stabilize->Infuse Record Continuously Record Blood Pressure Infuse->Record Euthanize Euthanize Animal Record->Euthanize

Figure 3: In Vivo Blood Pressure Measurement Workflow.

Concluding Remarks

This compound is an invaluable pharmacological tool for investigating the role of the endothelin system in vasoconstriction and cardiovascular disease. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments aimed at further understanding the physiological and pathological implications of ET-A receptor signaling. As with any experimental work, it is crucial to adhere to institutional guidelines for animal care and use and to perform appropriate controls to ensure the validity of the results.

References

Application Notes and Protocols for BQ-123 in Cancer Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BQ-123 is a potent and selective antagonist of the endothelin-A (ETA) receptor, a key component of the endothelin signaling pathway.[1] The endothelin-1 (ET-1) axis is increasingly implicated in cancer progression, promoting cell proliferation, survival, and metastasis. As such, this compound presents a valuable tool for investigating the role of the ETA receptor in oncology and for the development of novel anti-cancer therapeutics. These application notes provide detailed protocols for utilizing this compound in common cancer cell proliferation assays, along with data on its efficacy and a visualization of the targeted signaling pathway.

Mechanism of Action

Endothelin-1, a potent vasoconstrictor peptide, exerts its effects by binding to two G protein-coupled receptors: ETA and ETB. In many cancer types, the ET-1/ETA receptor axis is overactivated, leading to the stimulation of downstream signaling cascades that drive cell proliferation. This compound competitively inhibits the binding of ET-1 to the ETA receptor, thereby blocking these pro-proliferative signals.[2][3]

Data Presentation: Efficacy of this compound in Cancer Cell Lines

The inhibitory effect of this compound on cancer cell proliferation has been evaluated in various cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency. It is important to note that the anti-proliferative effect of this compound is often assessed in the context of ET-1-stimulated growth.

Cancer TypeCell LineAssayThis compound Concentration/IC50Notes
Receptor Binding Porcine Aortic Smooth Muscle CellsRadioligand BindingIC50: 7.3 nMDemonstrates high affinity for the ETA receptor.[1]
Glioma C6 (Rat)Cell ProliferationInhibits ET-1 & ET-3 induced proliferationSuggests a role for ET receptors in glioma cell growth.[2][3]
Pulmonary Artery Smooth Muscle Human PASMCCell ProliferationInhibits ET-1 induced growth (Threshold: 1.5 x 10-7 M)Demonstrates inhibition of ET-1 mediated proliferation.[4]

Note: The IC50 values of this compound can vary depending on the cell line, experimental conditions (e.g., presence or absence of ET-1), and the specific proliferation assay used. The provided data serves as a reference for designing experiments.

Signaling Pathway

The following diagram illustrates the Endothelin-1 signaling pathway and the mechanism of action for this compound.

ET1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA Binds to BQ123 This compound BQ123->ETA Blocks Gq Gq protein ETA->Gq Activates PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Proliferation Cell Proliferation Ca_PKC->Proliferation

ET-1 Signaling Pathway and this compound Inhibition.

Experimental Protocols

Experimental Workflow Overview

The general workflow for assessing the effect of this compound on cancer cell proliferation is as follows:

Experimental_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 treat Treat with this compound (and/or ET-1) incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 assay Perform Proliferation Assay (e.g., MTT or BrdU) incubate2->assay measure Measure Signal (Absorbance/Fluorescence) assay->measure analyze Analyze Data (Calculate IC50) measure->analyze end End analyze->end

General workflow for a cell proliferation assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.[5][6]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (and ET-1 if applicable)

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)[5]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. If investigating the inhibitory effect on ET-1-induced proliferation, also prepare solutions containing a fixed concentration of ET-1 with varying concentrations of this compound. Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include appropriate controls (untreated cells, vehicle control, and ET-1 alone if applicable).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[5]

  • Measurement: Read the absorbance at a wavelength between 570 and 590 nm using a microplate reader.[5] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the control. Plot the viability against the log of the this compound concentration to determine the IC50 value.

BrdU (5-bromo-2'-deoxyuridine) Assay

This immunoassay measures DNA synthesis, which is a direct marker of cell proliferation.[7][8]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (and ET-1 if applicable)

  • 96-well tissue culture plates

  • BrdU labeling solution (typically 10 µM in culture medium)[7]

  • Fixing/Denaturing solution

  • Anti-BrdU primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • BrdU Labeling: After the desired treatment incubation period, add BrdU labeling solution to each well. The incubation time for BrdU labeling depends on the cell doubling time and should be optimized (typically 2-24 hours).

  • Fixation and Denaturation: Carefully remove the culture medium and add the fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature. This step fixes the cells and denatures the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.

  • Antibody Incubation: Wash the wells with a wash buffer. Add the anti-BrdU primary antibody and incubate for 1-2 hours at room temperature. Following another wash step, add the HRP-conjugated secondary antibody and incubate for 1 hour.

  • Detection: After a final wash, add the TMB substrate to each well. A blue color will develop in proportion to the amount of HRP present.

  • Stopping the Reaction: Add the stop solution to each well. The color will change to yellow.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of proliferation for each treatment group relative to the control. Plot the percentage of proliferation against the log of the this compound concentration to determine the IC50 value.

Conclusion

This compound is a valuable research tool for investigating the role of the ETA receptor in cancer cell proliferation. The protocols outlined in these application notes provide a framework for assessing the anti-proliferative effects of this compound in various cancer cell lines. Careful optimization of experimental conditions, such as cell seeding density and incubation times, is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for BQ-123 in Inflammatory Response Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BQ-123 is a potent and selective antagonist of the endothelin-A (ETA) receptor, a key player in vasoconstriction and cell proliferation. Emerging evidence has highlighted the significant role of the endothelin system, particularly the ETA receptor, in modulating inflammatory processes. This compound has become an invaluable tool for investigating the contribution of ETA receptor signaling in various inflammatory diseases. By blocking the binding of endothelin-1 (ET-1) to the ETA receptor, this compound allows for the elucidation of its downstream effects on immune cell recruitment, cytokine production, and tissue damage. These application notes provide a comprehensive overview of the use of this compound in inflammation research, including detailed protocols for key in vivo and in vitro experiments.

Mechanism of Action in Inflammation

This compound exerts its anti-inflammatory effects primarily by inhibiting the ET-1/ETA receptor signaling pathway. This blockade has been shown to modulate the activity of several key immune cells and signaling cascades involved in inflammation.

Two prominent mechanisms of action for this compound in attenuating inflammatory responses are:

  • Activation of Polymorphonuclear Myeloid-Derived Suppressor Cells (PMN-MDSCs): this compound treatment promotes the activation of PMN-MDSCs, a population of immature myeloid cells with potent immunosuppressive functions. This activation is dependent on T-cells and involves the IL-13/STAT6/Arg1 signaling pathway.[1][2] Activated PMN-MDSCs can suppress the activity of other immune cells, thereby dampening the overall inflammatory response.

  • Inhibition of Group 2 Innate Lymphoid Cells (ILC2s): In the context of allergic airway inflammation, this compound has been demonstrated to inhibit the function of ILC2s. These cells are a significant source of type 2 cytokines, such as IL-5 and IL-13, which drive allergic inflammation. This compound-mediated inhibition of ILC2s is associated with the downregulation of the GATA3 and ERK signaling pathways.

By targeting these pathways, this compound can effectively reduce the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, and decrease the infiltration of inflammatory cells into tissues.[1]

Data Presentation

This compound In Vitro Activity
ParameterValueCell Type/SystemReference
IC50 (ETA Receptor Binding) 7.3 nMPorcine Aortic Smooth Muscle Cells[3]
Inhibition of ET-1-induced Proliferation (Threshold) 1.5 x 10⁻⁷ MHuman Pulmonary Artery Smooth Muscle Cells[4]
Inhibition of ET-1-induced Proliferation (Maximal) 1.5 x 10⁻⁵ MHuman Pulmonary Artery Smooth Muscle Cells[4]
This compound In Vivo Efficacy in Mouse Models of Inflammation
Inflammatory ModelThis compound Dosage and AdministrationKey FindingsReference
DSS-Induced Acute Colitis 5 mg/kg/day, intraperitoneal injection for 8 daysAttenuated disease activity index, reduced colon shortening, and decreased inflammatory cell infiltration.[1]
Papain-Induced Acute Pneumonia 5 mg/kg/day, intraperitoneal injection for 8 daysReduced inflammatory cell infiltration in bronchoalveolar lavage fluid and decreased levels of IL-5 and IL-13.[1]
Concanavalin A-Induced Hepatitis 5 mg/kg, intraperitoneal injection 1 hour before ConAAttenuated liver injury and reduced inflammatory cell infiltration.[1]
Allergic Airway Inflammation (Papain Model) 5 mg/kg/day, intraperitoneal injection for 5 daysAttenuated airway inflammation and reduced eosinophil infiltration.[2]
Allergic Airway Inflammation (IL-33 Model) 5 mg/kg/day, intraperitoneal injection for 3 daysInhibited the functional activation of ILC2s and reduced airway hyperresponsiveness.[5]

Experimental Protocols

Dextran Sulfate Sodium (DSS)-Induced Acute Colitis in Mice

This model is widely used to study the pathogenesis of inflammatory bowel disease.

Materials:

  • 6-week-old C57BL/6 male mice

  • Dextran sulfate sodium (DSS), molecular weight 36,000–50,000

  • This compound

  • Vehicle (e.g., 1‰ DMSO in PBS)

  • Sterile drinking water

Protocol:

  • Induce acute colitis by administering 3% (w/v) DSS in the drinking water for 7 consecutive days.[6]

  • Divide the mice into experimental groups: a control group receiving vehicle and a treatment group receiving this compound.

  • Administer this compound at a dose of 5 mg/kg via intraperitoneal injection daily for 8 consecutive days, starting from day 0.[1]

  • Administer an equal volume of vehicle to the control group following the same schedule.

  • Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).

  • On day 8, euthanize the mice and collect the colons.

  • Measure the colon length and collect tissue samples for histological analysis (e.g., H&E staining) and measurement of inflammatory markers (e.g., cytokine levels by ELISA or qPCR).

Papain-Induced Acute Pneumonia in Mice

This model is used to study allergic airway inflammation.

Materials:

  • 6-week-old C57BL/6 female mice

  • Papain from papaya latex

  • This compound

  • Vehicle (e.g., 1‰ DMSO in PBS)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Induce acute pneumonia by intranasal administration of 20 µg of papain in 40 µL of PBS daily for 5 consecutive days.[1]

  • Establish control and this compound treatment groups.

  • Administer this compound at a dose of 5 mg/kg via intraperitoneal injection daily for 8 consecutive days, starting from day 0.[1]

  • Administer vehicle to the control group using the same regimen.

  • Twenty-four hours after the last papain administration, euthanize the mice.

  • Collect bronchoalveolar lavage fluid (BALF) to analyze the inflammatory cell infiltrate (e.g., eosinophils) by flow cytometry.

  • Collect lung tissue for histological examination and measurement of inflammatory cytokines such as IL-5 and IL-13.[1]

Concanavalin A (ConA)-Induced Hepatitis in Mice

This is a T-cell-dependent model of immune-mediated liver injury.

Materials:

  • 6 to 8-week-old C57BL/6 mice

  • Concanavalin A (ConA)

  • This compound

  • Vehicle (e.g., 1‰ DMSO in PBS)

  • Sterile saline

Protocol:

  • Prepare a solution of ConA in sterile saline.

  • Divide mice into control and this compound treatment groups.

  • Administer a single intraperitoneal injection of this compound at a dose of 5 mg/kg.[1]

  • One hour after this compound administration, induce hepatitis by a single intravenous injection of ConA (e.g., 15-20 mg/kg).

  • Administer vehicle to the control group one hour before ConA injection.

  • Monitor the mice for signs of illness.

  • Euthanize the mice at a specified time point (e.g., 8-24 hours) after ConA injection.

  • Collect blood to measure serum levels of liver enzymes (ALT and AST).

  • Collect liver tissue for histological analysis to assess the degree of necrosis and inflammation.

In Vitro Inhibition of ILC2 Function

This protocol assesses the direct effect of this compound on ILC2 activation and cytokine production.

Materials:

  • Isolated mouse or human ILC2s

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Recombinant cytokines: IL-2, IL-7, and IL-33

  • This compound

  • DMSO (vehicle)

  • 96-well cell culture plates

  • ELISA kits for IL-5 and IL-13

  • Flow cytometer and antibodies for ILC2 surface markers and intracellular cytokines

Protocol:

  • Culture isolated ILC2s (e.g., 1 x 10⁵ cells/well) in a 96-well plate.

  • Stimulate the ILC2s with a cocktail of recombinant IL-2 (e.g., 20 ng/mL), IL-7 (e.g., 20 ng/mL), and IL-33 (e.g., 100 ng/mL) to induce activation and cytokine production.[7]

  • Treat the cells with different concentrations of this compound (e.g., 100 µM) or vehicle (DMSO).[7]

  • Incubate the cells for a specified period (e.g., 6 days), with a half-media change on day 3.[7]

  • After incubation, harvest the cell culture supernatants to measure the levels of secreted IL-5 and IL-13 by ELISA.

  • Harvest the cells for flow cytometric analysis of intracellular IL-5 and IL-13 expression to determine the percentage of cytokine-producing ILC2s.

Mandatory Visualizations

BQ123_PMN_MDSC_Pathway cluster_cell T-Cell cluster_mdsc PMN-MDSC IL-13 IL-13 IL-13R IL-13 Receptor IL-13->IL-13R STAT6 STAT6 IL-13R->STAT6 pSTAT6 pSTAT6 STAT6->pSTAT6 Phosphorylation Arg1 Arginase-1 pSTAT6->Arg1 Upregulation Suppression Immunosuppression Arg1->Suppression ET-1 Endothelin-1 ETA Receptor ETA Receptor ET-1->ETA Receptor ETA Receptor->IL-13 this compound promotes T-cell dependent IL-13 release This compound This compound This compound->ETA Receptor

Caption: this compound promotes T-cell dependent PMN-MDSC activation via the IL-13/STAT6/Arg1 pathway.

BQ123_ILC2_Pathway cluster_ilc2 Group 2 Innate Lymphoid Cell (ILC2) ET-1 Endothelin-1 ETA Receptor ETA Receptor ET-1->ETA Receptor ERK ERK ETA Receptor->ERK This compound This compound This compound->ETA Receptor pERK pERK ERK->pERK Phosphorylation GATA3 GATA3 pERK->GATA3 Stabilization Cytokines Type 2 Cytokines (IL-5, IL-13) GATA3->Cytokines Production Inflammation Allergic Inflammation Cytokines->Inflammation

Caption: this compound inhibits ILC2 function by downregulating the ERK/GATA3 signaling pathway.

experimental_workflow_colitis cluster_induction Colitis Induction cluster_treatment This compound Treatment cluster_monitoring Monitoring & Analysis Day0 Day 0: Start 3% DSS in drinking water Day7 Day 7: Stop DSS BQ_start Day 0: Start this compound (5 mg/kg, i.p.) or Vehicle Monitor Daily: Body Weight Stool Consistency Fecal Blood (DAI) Day7->Monitor BQ_end Day 7: Final this compound injection Euthanize Day 8: Euthanize mice Monitor->Euthanize Analysis Analysis: Colon Length Histology Cytokine Levels Euthanize->Analysis

Caption: Experimental workflow for studying the effect of this compound on DSS-induced colitis in mice.

References

Troubleshooting & Optimization

Bq-123 solubility in DMSO vs. aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of BQ-123 in DMSO and aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for initially dissolving this compound is dimethyl sulfoxide (DMSO). This compound is highly soluble in DMSO, whereas it is sparingly soluble in aqueous buffers.[1] For use in aqueous systems, it is advised to first prepare a concentrated stock solution in DMSO and then dilute it with the aqueous buffer of choice.[1]

Q2: What is the solubility of this compound in DMSO?

A2: The solubility of this compound in DMSO is high, with reported values ranging from 20 mg/mL to 100 mg/mL.[1][2] It is important to use fresh, high-purity DMSO, as moisture absorption can reduce the solubility of the compound.[2]

Q3: What is the solubility of this compound in aqueous buffers?

A3: this compound is sparingly soluble in aqueous buffers.[1] Direct dissolution in aqueous solutions is not recommended. A common method to achieve a working concentration in a physiological buffer is to first dissolve this compound in DMSO and then dilute the stock solution. For example, a solubility of approximately 0.33 mg/mL has been reported in a 1:2 solution of DMSO:PBS (pH 7.2).[1]

Q4: How should I prepare a working solution of this compound for cell culture experiments?

A4: To prepare a working solution for cell culture, first create a high-concentration stock solution in DMSO (e.g., 10 mM or 20 mg/mL). Then, serially dilute this stock solution with your cell culture medium to the desired final concentration. Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q5: What is the stability of this compound in solution?

A5: this compound powder is stable for years when stored at -20°C.[1] Stock solutions in DMSO are stable for at least one year when stored at -80°C and for one month at -20°C.[2] It is not recommended to store aqueous solutions of this compound for more than one day.[1] To avoid repeated freeze-thaw cycles, it is best to aliquot the DMSO stock solution into smaller volumes for single use.[2]

Data Presentation

Table 1: Solubility of this compound in Different Solvents

SolventReported SolubilityMolar Concentration (approx.)Notes
DMSO20 mg/mL[1]32.7 mM-
DMSO50 mg/mL81.9 mMUltrasonic treatment may be needed.[3]
DMSO93 mg/mL152.3 mMSonication is recommended.[4]
DMSO100 mg/mL[2]163.7 mMUse fresh DMSO as moisture can reduce solubility.[2]
Dimethyl formamide1 mg/mL[1]1.6 mM-
Ethanol12 mg/mL[4]19.6 mMSonication is recommended.[4]
WaterInsoluble or slightly soluble (<1 mg/mL)[2][4]--
1:2 DMSO:PBS (pH 7.2)~0.33 mg/mL[1]~0.54 mMPrepared by diluting a DMSO stock solution.

Molecular Weight of this compound: 610.7 g/mol

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid powder)

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM solution, you will need 6.107 mg of this compound.

  • Solvent Addition: Add the calculated volume of high-purity DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO for every 6.107 mg of this compound.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[4]

    • Visually inspect the solution to ensure there are no visible particles.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[2]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation of this compound in aqueous buffer after dilution from DMSO stock. The concentration of this compound in the aqueous buffer exceeds its solubility limit.- Increase the proportion of DMSO in the final solution, but be mindful of the tolerance of your experimental system to DMSO.- Prepare a more dilute DMSO stock solution before diluting into the aqueous buffer.- Ensure the aqueous buffer is at room temperature or slightly warmed before adding the DMSO stock.- Vortex the solution immediately after adding the DMSO stock to the aqueous buffer.
This compound powder does not dissolve completely in DMSO. - Insufficient mixing.- The DMSO may have absorbed moisture.- The concentration is too high.- Continue to vortex or sonicate the solution. Gentle warming (to 37°C) may also help.- Use fresh, anhydrous DMSO.[2]- Try preparing a more dilute stock solution.
Inconsistent experimental results. - Degradation of this compound in aqueous solution.- Repeated freeze-thaw cycles of the DMSO stock.- Prepare fresh dilutions in aqueous buffer for each experiment and do not store them.[1]- Use single-use aliquots of the DMSO stock solution.[2]

Visualizations

This compound Signaling Pathway

This compound is a selective antagonist of the Endothelin A (ETA) receptor. It competitively blocks the binding of endothelin-1 (ET-1), a potent vasoconstrictor and mitogen. This blockade inhibits the downstream signaling cascade initiated by ET-1, which includes the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively.

BQ123_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ETAR ETA Receptor PLC PLC ETAR->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates ET1 Endothelin-1 (ET-1) ET1->ETAR Binds & Activates BQ123 This compound BQ123->ETAR Blocks Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Vasoconstriction, Proliferation) Ca2->Response PKC->Response

Caption: this compound mechanism of action as an ETA receptor antagonist.

Experimental Workflow: Preparing this compound Working Solution

This workflow outlines the standard procedure for preparing a diluted, aqueous working solution of this compound from a DMSO stock for use in biological assays.

BQ123_Preparation_Workflow start Start: this compound Powder weigh 1. Weigh this compound Powder start->weigh add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve stock_solution High-Concentration DMSO Stock Solution dissolve->stock_solution aliquot 4. Aliquot for Storage stock_solution->aliquot store 5. Store at -20°C / -80°C aliquot->store dilute 6. Dilute Aliquot in Aqueous Buffer store->dilute For each experiment working_solution Final Aqueous Working Solution dilute->working_solution end Ready for Experiment working_solution->end

Caption: Workflow for preparing this compound working solutions.

References

BQ-123 Technical Support Center: Troubleshooting Guides & FAQs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the BQ-123 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during experiments with this compound, a selective endothelin receptor A (ETA) antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the endothelin A (ETA) receptor.[1][2] Endothelin-1 (ET-1), a powerful vasoconstrictor, exerts its effects by binding to ETA and ETB receptors. This compound selectively blocks the ETA receptor, thereby inhibiting the downstream signaling pathways activated by ET-1 that lead to vasoconstriction and cell proliferation.[1][3]

Q2: What are the recommended storage conditions for this compound?

For long-term storage, this compound powder should be stored at -20°C and is stable for at least four years. Stock solutions prepared in DMSO can be stored at -80°C for up to one year, or at -20°C for up to one month. It is important to aliquot stock solutions to avoid repeated freeze-thaw cycles. Aqueous solutions of this compound are not recommended for storage for more than one day.

Q3: How do I prepare a working solution of this compound?

This compound has limited solubility in aqueous buffers. The recommended method is to first dissolve this compound in an organic solvent like DMSO. For example, a stock solution of up to 100 mg/mL in fresh DMSO can be prepared.[1] For aqueous-based experiments, this stock solution can then be diluted into the aqueous buffer of choice. For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute it with the aqueous buffer.

Troubleshooting Guide

Issue 1: Poor Solubility or Precipitation in Aqueous Solutions

Q: I'm observing precipitation when I dilute my this compound stock solution into my aqueous experimental buffer. What should I do?

A: This is a common issue due to the low aqueous solubility of this compound. Here are some troubleshooting steps:

  • Ensure Proper Dissolution in DMSO First: Always prepare a concentrated stock solution in 100% fresh, anhydrous DMSO before diluting into your aqueous buffer.[1] Moisture-absorbing DMSO can reduce solubility.[1]

  • Optimize the Final DMSO Concentration: The final concentration of DMSO in your experimental medium should be kept as low as possible to avoid solvent effects on your cells or tissues, but high enough to maintain this compound solubility. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines.

  • Use a Co-solvent for In Vivo Formulations: For animal experiments, a co-solvent system may be necessary. A common formulation involves 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] Another option is 10% DMSO in corn oil.[1]

  • Prepare Freshly: Aqueous working solutions of this compound should be prepared fresh for each experiment and used immediately to avoid precipitation over time.

Issue 2: High Variability in Experimental Results

Q: I am seeing significant variability between my experimental replicates when using this compound. What could be the cause?

A: Experimental variability can arise from several factors:

  • Inconsistent Solution Preparation: As mentioned above, inconsistent dissolution or precipitation of this compound can lead to variations in the effective concentration. Ensure your preparation method is consistent for every experiment.

  • Stock Solution Stability: Avoid repeated freeze-thaw cycles of your DMSO stock solution, as this can lead to degradation of the compound. Aliquot your stock into single-use vials.

  • Cell Culture Conditions: Ensure that cell density, passage number, and serum concentration are consistent across experiments, as these can all influence the expression of endothelin receptors and the cellular response to this compound.

  • Agonist Concentration: The observed potency of this compound can be influenced by the concentration of the agonist (e.g., ET-1) used. Ensure the agonist concentration is consistent and appropriate for the desired level of receptor stimulation.

Issue 3: Unexpected or Off-Target Effects

Q: I am observing effects that are not consistent with ETA receptor blockade. Could this compound have off-target effects?

A: While this compound is highly selective for the ETA receptor over the ETB receptor, off-target effects are a possibility with any pharmacological inhibitor.

  • Confirm ETA Receptor Expression: Ensure that your experimental system (cell line, tissue) expresses the ETA receptor. The absence of the target receptor could lead to the observation of non-specific effects.

  • Dose-Response Curve: Perform a full dose-response curve to ensure you are using a concentration of this compound that is within the selective range. At very high concentrations, selectivity for the ETA receptor may be reduced.

  • Use of Controls: Include appropriate controls in your experiments. This should include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) and potentially a structurally unrelated ETA antagonist to confirm that the observed effects are due to ETA receptor blockade.

  • Consider Atypical Receptor Interactions: Some studies have suggested the existence of ETA receptor subtypes or that this compound may have different modes of antagonism (competitive vs. non-competitive) depending on the cell type and experimental conditions.[4] This could contribute to unexpected results.

Data Presentation

Table 1: this compound Solubility Data

SolventSolubilityReference
DMSO~100 mg/mL (163.74 mM)[1]
Ethanol~15 mg/mL[1]
WaterInsoluble[1]
1:2 DMSO:PBS (pH 7.2)~0.33 mg/mL

Table 2: this compound In Vitro Activity

ParameterValueCell/Assay TypeReference
IC50 (ETA Receptor)7.3 nMCell-free assay[1]
Ki (ETA Receptor)1.4 nMRadioligand binding assay
Ki (ETB Receptor)1500 nMRadioligand binding assay
Half-maximal inhibition (Ca2+ elevation)28 nMCultured rat mesangial cells[5]

Table 3: this compound In Vivo Administration Examples

Animal ModelDoseRoute of AdministrationObserved EffectReference
Rats1 mg/kgIntravenous (i.v.)Amelioration of myocardial ischemic-reperfusion injury[1]
Rats3 mg/kgIntravenous (i.v.)Impediment of pentylenetetrazole-induced seizures[1]
Pregnant C57BL/6 mice6.7 mg/kgIntraperitoneal (i.p.)Prevention of LPS-induced preterm birth[1]
Spontaneously hypertensive rats0.16-164 nmol/kg/min for 6hIntravenous (i.v.) infusionDose-dependent reduction in mean arterial pressure[6]

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay

This protocol is adapted from studies investigating the effect of this compound on endothelin-1 (ET-1) induced cell proliferation.[7][8]

  • Cell Seeding: Plate cells (e.g., human pulmonary artery smooth muscle cells) in 96-well plates at a density of 5,000 cells/well in their standard growth medium and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the growth medium with a low-serum medium (e.g., 0.3% serum) for 24-48 hours to synchronize the cells in a quiescent state.

  • Pre-treatment with this compound: Prepare a series of dilutions of this compound in the low-serum medium. Remove the starvation medium and add the this compound solutions to the wells. Incubate for 1 hour at 37°C. Include a vehicle control (medium with the same final concentration of DMSO).

  • Stimulation with ET-1: Add ET-1 to the wells to a final concentration known to induce proliferation (e.g., 10⁻⁹ M).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Assessment of Proliferation: Quantify cell proliferation using a standard method such as the MTT assay, CyQUANT assay, or by direct cell counting.

  • Data Analysis: Calculate the percentage of inhibition of ET-1 induced proliferation for each concentration of this compound and determine the IC50 value.

Protocol 2: In Vivo Blood Pressure Measurement in Rats

This protocol is a general guideline based on studies using this compound to assess its effects on blood pressure in hypertensive rat models.[6]

  • Animal Preparation: Use adult male spontaneously hypertensive rats (SHR) or other suitable models. Anesthetize the animals and implant catheters in the carotid artery (for blood pressure measurement) and jugular vein (for drug administration). Allow the animals to recover for at least 24 hours.

  • Acclimatization: On the day of the experiment, place the conscious, unrestrained rats in their home cages and allow them to acclimatize for at least 1 hour.

  • Baseline Measurement: Record baseline mean arterial pressure (MAP) and heart rate (HR) for at least 30 minutes.

  • This compound Administration: Administer this compound via the intravenous catheter. This can be a bolus injection or a continuous infusion. For example, a sustained infusion of 0.16-164 nmol/kg/min for 6 hours has been used.[6] A vehicle control group should receive an infusion of the vehicle (e.g., saline with a small percentage of DMSO).

  • Continuous Monitoring: Continuously monitor and record MAP and HR throughout the infusion period and for several hours post-infusion to observe the duration of the effect.

  • Data Analysis: Calculate the change in MAP and HR from baseline at different time points and compare the effects of this compound with the vehicle control.

Mandatory Visualizations

ET1_Signaling_Pathway cluster_membrane Cell Membrane ETAR ETA Receptor PLC Phospholipase C (PLC) ETAR->PLC Activates ETBR ETB Receptor ET1 Endothelin-1 (ET-1) ET1->ETAR Binds ET1->ETBR BQ123 This compound BQ123->ETAR Blocks IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction Proliferation Cell Proliferation PKC->Proliferation Experimental_Workflow start Start prep_cells Prepare Cells (Seed & Starve) start->prep_cells prep_bq123 Prepare this compound dilutions prep_cells->prep_bq123 pre_treat Pre-treat cells with this compound prep_bq123->pre_treat stimulate Stimulate with ET-1 pre_treat->stimulate incubate Incubate (48-72h) stimulate->incubate assay Perform Proliferation Assay incubate->assay analyze Analyze Data assay->analyze end End analyze->end Troubleshooting_Flowchart issue Unexpected Experimental Outcome solubility Check for Precipitation issue->solubility variability High Variability? solubility->variability No sol_action Review Dissolution Protocol - Use fresh DMSO - Prepare fresh aqueous solutions solubility->sol_action Yes off_target Suspect Off-Target Effect? variability->off_target No var_action Review Experimental Consistency - Aliquot stocks - Standardize cell conditions variability->var_action Yes off_action Perform Control Experiments - Vehicle control - Dose-response curve - Alternative antagonist off_target->off_action Yes sol_yes Yes sol_no No var_yes Yes var_no No off_yes Yes

References

Optimizing Bq-123 Concentration for Cell-Based Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Bq-123, a selective endothelin-A (ETA) receptor antagonist, in cell-based assays. The information is presented in a user-friendly question-and-answer format to directly address common challenges and queries encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective cyclic pentapeptide antagonist of the endothelin-A (ETA) receptor.[1][2] Its primary mechanism of action is to block the binding of endothelin-1 (ET-1) to the ETA receptor, thereby inhibiting downstream signaling pathways.[2] This blockade prevents physiological responses mediated by ET-1 through the ETA receptor, such as vasoconstriction and cell proliferation.

Q2: What is the selectivity of this compound for the ETA receptor over the ETB receptor?

A2: this compound exhibits high selectivity for the ETA receptor. The inhibition constant (Ki) for the ETA receptor is approximately 1.4 nM, while for the ETB receptor, it is around 1500 nM, indicating a selectivity of over 1000-fold for the ETA receptor.[1]

Q3: In what solvents can I dissolve and store this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of up to 100 mg/mL.[3] For long-term storage, it is recommended to store the DMSO stock solution at -20°C for up to one month or at -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles.

Q4: What are the typical working concentrations of this compound in cell-based assays?

A4: The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. However, a general starting range for many in vitro applications is between 10 nM and 10 µM. For specific examples, please refer to the "Quantitative Data Summary" table below.

Troubleshooting Guide

Q1: I am not observing any inhibition of ET-1 induced effects with this compound. What could be the issue?

A1: There are several potential reasons for a lack of inhibition:

  • Suboptimal Concentration: The concentration of this compound may be too low to effectively compete with ET-1 for receptor binding. It is recommended to perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and experimental conditions.

  • Receptor Subtype: Ensure that the cellular response you are measuring is primarily mediated by the ETA receptor and not the ETB receptor, for which this compound has a much lower affinity.

  • Compound Integrity: this compound is a peptide and can be susceptible to degradation. Ensure that it has been stored correctly and that stock solutions are not subjected to frequent freeze-thaw cycles.

  • Incubation Time: A pre-incubation step with this compound before the addition of ET-1 is often necessary to allow for receptor binding. The optimal pre-incubation time should be determined empirically but typically ranges from 15 to 60 minutes.

Q2: I am observing cytotoxicity in my cell-based assay after treatment with this compound. How can I address this?

A2: While this compound is generally well-tolerated at effective concentrations, cytotoxicity can occur at higher concentrations.

  • Determine the Cytotoxic Threshold: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) with a range of this compound concentrations to determine the maximum non-toxic concentration for your specific cell line.

  • Reduce DMSO Concentration: Ensure that the final concentration of DMSO in your cell culture medium is below 0.5% (v/v), as higher concentrations of the solvent can be cytotoxic.

  • Optimize Incubation Time: Extended exposure to any compound can potentially lead to cytotoxicity. Try to use the shortest effective incubation time for your experiment.

Q3: My results with this compound are inconsistent between experiments. What are the possible causes?

A3: Inconsistent results can stem from several factors:

  • Peptide Stability: As a peptide, this compound can be sensitive to degradation. Prepare fresh dilutions from a frozen stock solution for each experiment.

  • Cell Passage Number: The expression levels of ETA receptors can vary with cell passage number. It is advisable to use cells within a consistent and narrow passage range for all experiments.

  • Assay Conditions: Ensure that all assay parameters, such as cell seeding density, incubation times, and reagent concentrations, are kept consistent between experiments.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound to aid in experimental design.

Table 1: this compound Potency and Selectivity

ParameterValueReference
IC₅₀ 7.3 nM[3]
Ki (ETₐ) 1.4 nM[1]
Ki (ET₈) 1500 nM[1]

Table 2: Recommended Working Concentrations of this compound in Cell-Based Assays

Cell TypeAssayEffective Concentration RangeReference
Human Pulmonary Artery Smooth Muscle CellsCell Proliferation0.15 µM - 15 µM[4]
Human Meningioma CellsDNA Synthesis0.1 µM - 10 µM[5]
Rat Mesangial CellsCalcium FluxIC₅₀ = 28 nM
Human Neuroblastoma SK-N-MC cellsRadioligand BindingKi = 3.3 nM[6]
iILC2sCo-culture100 µM[7]

Experimental Protocols

Protocol 1: Cell Proliferation (MTT) Assay

This protocol provides a method to assess the effect of this compound on ET-1-induced cell proliferation using a standard MTT assay.

Materials:

  • Cells expressing ETA receptors

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound

  • Endothelin-1 (ET-1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or 0.04 M HCl in isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in complete culture medium.

  • Serum Starvation: The following day, replace the complete medium with serum-free medium and incubate for 24 hours to synchronize the cells in a quiescent state.

  • This compound Pre-incubation: Prepare serial dilutions of this compound in serum-free medium. Add the this compound solutions to the designated wells and incubate for 1 hour at 37°C. Include a vehicle control (e.g., DMSO at the same final concentration).

  • ET-1 Stimulation: Prepare a solution of ET-1 in serum-free medium at a concentration known to induce proliferation. Add the ET-1 solution to all wells except for the negative control wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Calcium Flux (Fluo-4) Assay

This protocol describes how to measure the inhibitory effect of this compound on ET-1-induced intracellular calcium mobilization using the Fluo-4 AM dye.

Materials:

  • Cells expressing ETA receptors

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Fluo-4 AM

  • Pluronic F-127

  • This compound

  • Endothelin-1 (ET-1)

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence microplate reader with an injection port

Procedure:

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Prepare a Fluo-4 AM loading solution in HBSS containing 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127.

  • Remove the culture medium and add 100 µL of the Fluo-4 AM loading solution to each well.

  • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Washing: Gently wash the cells twice with HBSS to remove excess dye.

  • This compound Incubation: Add 100 µL of HBSS containing the desired concentration of this compound (or vehicle control) to each well and incubate at room temperature for 15-30 minutes in the dark.

  • Baseline Reading: Place the plate in the fluorescence microplate reader and record the baseline fluorescence (Excitation: ~490 nm, Emission: ~520 nm) for a few cycles.

  • ET-1 Injection and Measurement: Using the plate reader's injector, add a solution of ET-1 to the wells to achieve the final desired concentration. Immediately begin recording the fluorescence intensity over time to measure the calcium flux.

Visualizations

ETA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET1 Endothelin-1 (ET-1) ETA_Receptor ETA Receptor ET1->ETA_Receptor Binds Gq Gq Protein ETA_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Signaling (e.g., Proliferation, Contraction) Ca_release->Downstream PKC->Downstream Bq123 This compound Bq123->ETA_Receptor Blocks

Caption: Endothelin-A Receptor Signaling Pathway and this compound Inhibition.

Bq123_Optimization_Workflow start Start: Define Experimental Goal cell_prep Prepare Cells (Seeding, Starvation) start->cell_prep dose_response Perform this compound Dose-Response (e.g., 1 nM to 10 µM) cell_prep->dose_response cytotoxicity Parallel Cytotoxicity Assay (e.g., MTT, Trypan Blue) cell_prep->cytotoxicity optimal_conc Determine Optimal Non-Toxic Inhibitory Concentration (IC₅₀/IC₉₀) dose_response->optimal_conc cytotoxicity->optimal_conc main_exp Conduct Main Experiment with Optimal this compound Concentration optimal_conc->main_exp data_analysis Data Analysis and Interpretation main_exp->data_analysis end End data_analysis->end

Caption: Experimental Workflow for Optimizing this compound Concentration.

Troubleshooting_Bq123 start Problem: No/Low Inhibition with this compound check_conc Is this compound concentration optimal? start->check_conc increase_conc Increase this compound concentration (Perform dose-response) check_conc->increase_conc No check_receptor Is the response ETA-mediated? check_conc->check_receptor Yes resolved Problem Resolved increase_conc->resolved confirm_receptor Confirm ETA receptor expression and function check_receptor->confirm_receptor Unsure check_integrity Is the this compound stock viable? check_receptor->check_integrity Yes confirm_receptor->resolved new_stock Prepare fresh this compound stock check_integrity->new_stock No check_preincubation Was pre-incubation sufficient? check_integrity->check_preincubation Yes new_stock->resolved increase_preincubation Increase pre-incubation time check_preincubation->increase_preincubation No check_preincubation->resolved Yes increase_preincubation->resolved

Caption: Troubleshooting Logic for this compound Experiments.

References

Potential off-target effects of Bq-123

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Bq-123, a selective endothelin A (ETA) receptor antagonist. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How selective is this compound for the ETA receptor over the ETB receptor?

A1: this compound is a highly selective antagonist for the ETA receptor.[1][2] Its affinity for the ETA receptor is significantly higher than for the ETB receptor, as demonstrated by inhibitory concentration (IC50) and binding affinity (Ki) values from various studies. The selectivity can be several thousand-fold, depending on the tissue and species.[3]

Q2: What are the known binding affinities of this compound for endothelin receptors?

A2: Quantitative data from radioligand binding assays have established the binding profile of this compound. The following table summarizes key findings:

ReceptorParameterValueSpecies/Cell LineReference
ETA IC507.3 nMPorcine Aortic Smooth Muscle Cells[1][2]
ETB IC5018 µMPorcine Cerebellum[1]
ETA Ki1.4 nM-
ETB Ki1500 nM-
ETA Ki3.3 nMHuman Neuroblastoma SK-N-MC cells[4]
ETB Ki (vs. BQ-3020)970 nMHuman Neuroblastoma SK-N-MC cells[4]
ETA KD1.18 nMRat Heart[5]
ETB KD1370 µMRat Heart[5]
ETA KD0.52 nMPig Heart[5]
ETB KD70.4 µMPig Heart[5]

Q3: Are there any documented off-target effects of this compound on other receptor systems?

A3: Studies on this compound have generally highlighted its high selectivity for the ETA receptor, with little to no significant binding to other tested peptide receptors.[1] However, some studies have reported effects that may be considered off-target or downstream consequences of ETA antagonism in specific contexts. For instance, this compound has been shown to activate polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs) through the IL13/STAT6/ARG1 signaling pathway in mice, suggesting an immunomodulatory role.[6][7]

Q4: Can this compound affect cell proliferation through non-ETA receptors?

A4: While this compound effectively inhibits ET-1-induced proliferation of human pulmonary artery smooth muscle cells via the ETA receptor, one study on C6 rat glioma cells found that this compound inhibited proliferation induced by both endothelin-1 (ET-1) and endothelin-3 (ET-3).[8][9][10] This suggests the presence of an atypical endothelin receptor on these cells that is sensitive to this compound.[9]

Troubleshooting Guide

Issue 1: Unexpected experimental results despite using a selective ETA antagonist.

  • Possible Cause 1: Prominent ETB Receptor-Mediated Effects. In tissues or cells expressing both ETA and ETB receptors, blocking the ETA receptor with this compound may unmask or potentiate the effects of ETB receptor activation.

  • Troubleshooting Step:

    • Characterize the endothelin receptor expression profile (ETA and ETB) in your experimental model using techniques like qPCR or western blotting.

    • Consider using a selective ETB receptor antagonist (e.g., BQ-788) in conjunction with this compound to investigate the contribution of ETB receptors to your observed phenotype.

  • Possible Cause 2: Species or Tissue-Specific Differences. The distribution and pharmacology of endothelin receptors can vary significantly between species and even between different tissues within the same organism.[1]

  • Troubleshooting Step:

    • Consult literature specific to your model system (species and tissue) to understand the known endothelin receptor characteristics.

    • Validate the efficacy and selectivity of this compound in your specific experimental setup using concentration-response curves.

  • Possible Cause 3: Immunomodulatory Effects. In in-vivo studies, particularly those involving inflammation, this compound may exert effects through the activation of PMN-MDSCs, which is independent of direct receptor antagonism on your primary cells of interest.[6][7]

  • Troubleshooting Step:

    • Analyze the immune cell populations in your model (e.g., via flow cytometry) to determine if there are changes in MDSCs or other immune cells following this compound treatment.

    • Investigate the involvement of the IL13/STAT6/ARG1 pathway.

Issue 2: Inconsistent results in in vivo central nervous system (CNS) studies.

  • Possible Cause: Poor Blood-Brain Barrier Penetration. This compound is a peptidic compound and has been shown to not effectively cross the blood-brain barrier when administered intravenously.[11]

  • Troubleshooting Step:

    • For CNS targets, consider direct administration routes such as intracisternal or intraventricular injection.[11]

    • Alternatively, select a non-peptidic ETA antagonist with known CNS penetration for systemic administration.

Key Signaling Pathways

The following diagrams illustrate the primary signaling pathway of the ETA receptor and a potential off-target pathway identified for this compound.

ETA_Signaling_Pathway ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA Binds Gq11 Gq/11 ETA->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Cellular_Response Cellular Response (e.g., Vasoconstriction, Proliferation) Ca_release->Cellular_Response PKC->Cellular_Response Bq123 This compound Bq123->ETA Blocks

Caption: Canonical ETA receptor signaling pathway blocked by this compound.

Bq123_Off_Target_Pathway Bq123 This compound T_Cell T-Cell Bq123->T_Cell Influences (?) IL13 IL-13 T_Cell->IL13 Releases PMN_MDSC PMN-MDSC IL13->PMN_MDSC Acts on STAT6 STAT6 PMN_MDSC->STAT6 pSTAT6 p-STAT6 STAT6->pSTAT6 Phosphorylation ARG1 Arginase-1 (ARG1) Expression pSTAT6->ARG1 Upregulates Suppressive_Activity Increased Immunosuppressive Activity ARG1->Suppressive_Activity

Caption: this compound-induced activation of PMN-MDSCs via IL-13/STAT6.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay to Determine Selectivity

This protocol is adapted from methodologies used to characterize the binding affinity of this compound.[1][4]

  • Objective: To determine the inhibitory concentration (IC50) and binding affinity (Ki) of this compound for ETA and ETB receptors.

  • Materials:

    • Cell membranes prepared from tissues or cells expressing ETA receptors (e.g., porcine aortic vascular smooth muscle cells) and ETB receptors (e.g., porcine cerebellum).[1]

    • Radioligand: [125I]-ET-1.

    • This compound (competitor ligand).

    • Assay buffer (e.g., Tris-HCl with BSA, MgCl2, and protease inhibitors).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate a fixed concentration of cell membranes with a fixed concentration of [125I]-ET-1.

    • Add increasing concentrations of this compound to the incubation mixture.

    • Incubate at a specified temperature (e.g., 37°C) for a time sufficient to reach equilibrium.[4]

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a gamma or scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled ET-1.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Western Blot for STAT6 Phosphorylation

This protocol is based on the investigation of this compound's effect on PMN-MDSCs.[6]

  • Objective: To assess whether this compound treatment leads to the activation of the STAT6 signaling pathway in immune cells.

  • Materials:

    • Spleen or other relevant tissue from control and this compound-treated mice.

    • RIPA lysis buffer with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels and running buffer.

    • PVDF membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies: anti-phospho-STAT6, anti-total-STAT6, and a loading control (e.g., anti-β-tubulin).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Isolate cells (e.g., splenocytes) from mice treated with PBS (control) or this compound.[6]

    • Lyse the cells using RIPA buffer and quantify protein concentration using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-STAT6 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Strip the membrane and re-probe for total STAT6 and the loading control to normalize the data.

Experimental_Workflow cluster_0 In Vivo Treatment cluster_1 Sample Preparation cluster_2 Western Blot Analysis Animal_Model Animal Model (e.g., Mice) Treatment Administer this compound or Vehicle Animal_Model->Treatment Tissue_Isolation Isolate Tissue (e.g., Spleen) Treatment->Tissue_Isolation Cell_Lysis Cell Lysis & Protein Extraction Tissue_Isolation->Cell_Lysis Protein_Quant Protein Quantification (BCA) Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-STAT6, STAT6, Tubulin) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Caption: Workflow for investigating this compound's effect on STAT6.

References

How to prevent Bq-123 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on the proper handling and use of Bq-123, with a focus on preventing precipitation in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is precipitation a concern?

This compound is a potent and selective endothelin A (ETA) receptor antagonist.[1][2] It is a crystalline solid that is sparingly soluble in aqueous solutions, which can lead to precipitation when preparing media for cell culture experiments.[3] This precipitation can negatively impact experimental results by altering the effective concentration of the compound and potentially harming the cells.[4]

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and dimethyl formamide.[3] The solubility in DMSO is significantly higher, with concentrations of up to 100 mg/mL being reported.[5] It is crucial to use fresh, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can reduce the solubility of this compound.[1][5]

Q3: How should I prepare a stock solution of this compound?

To prepare a stock solution, dissolve this compound in a suitable organic solvent like DMSO.[3] It is recommended to purge the solvent with an inert gas before dissolving the compound.[3] Sonication may also be recommended to aid dissolution.[2] Stock solutions should be stored at -20°C or -80°C to maintain stability.[1][5]

Q4: What is the best way to dilute the this compound stock solution into my aqueous cell culture media?

For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute this stock solution with the aqueous buffer of choice.[3] When diluting, add the DMSO stock solution to the media slowly while gently vortexing or mixing to ensure rapid and even dispersion. This minimizes the risk of localized high concentrations that can lead to precipitation.

Q5: What is the maximum concentration of this compound I can use in my media?

The solubility of this compound in a 1:2 solution of DMSO:PBS (pH 7.2) is approximately 0.33 mg/ml.[3] However, the final concentration in your cell culture media should be kept as low as possible while still achieving the desired biological effect. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.

Troubleshooting Guide: this compound Precipitation

If you observe precipitation in your media after adding this compound, follow these troubleshooting steps:

Problem Possible Cause Solution
Precipitation upon dilution of stock solution The concentration of this compound in the final media is too high.- Lower the final concentration of this compound in your media.- Increase the percentage of DMSO in the final solution (be mindful of DMSO toxicity to your cells).- Perform a serial dilution of your stock solution in the media.
The DMSO used for the stock solution was not anhydrous.- Use fresh, high-quality, anhydrous DMSO to prepare a new stock solution.[1][5]
The stock solution was not properly dissolved.- Ensure the this compound is fully dissolved in DMSO before diluting. Gentle warming or sonication may help.[2]
Precipitation over time in the incubator Temperature fluctuations.- Maintain a stable temperature in your incubator. Avoid frequent opening and closing of the incubator door.[4]
pH shift in the media.- Ensure your media is properly buffered and the pH is stable.
Interaction with media components.- Some components of serum or media supplements can interact with this compound. Consider reducing the serum concentration or using a serum-free media if your experiment allows.
Evaporation of media.- Ensure proper humidification in the incubator to prevent media evaporation and subsequent concentration of this compound.[4]

Experimental Protocols

Protocol: Solubility Assessment of this compound in Cell Culture Media

This protocol outlines a method to determine the practical solubility limit of this compound in your specific cell culture medium.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all required supplements (e.g., FBS, antibiotics)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Microscope

Procedure:

  • Prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL). Ensure the powder is completely dissolved.

  • Prepare a series of dilutions of the this compound stock solution in your complete cell culture medium. For example, create final concentrations ranging from 1 µM to 100 µM.

    • To do this, add the appropriate volume of the DMSO stock to the medium. For the control, add the same volume of DMSO without this compound.

  • Vortex each dilution gently for 10-15 seconds.

  • Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a set period (e.g., 2, 6, and 24 hours).

  • After each time point, visually inspect each tube for any signs of precipitation.

  • For a more detailed analysis, take a small aliquot from each tube and examine it under a microscope to look for crystalline structures.

  • The highest concentration that remains clear of any visible precipitation at all time points is your practical solubility limit under these conditions.

Quantitative Data Summary

The following table summarizes the reported solubility of this compound in various solvents.

Solvent Approximate Solubility Reference
DMSO~20 mg/mL to 100 mg/mL[1][3][5]
Dimethyl formamide~1 mg/mL[3]
1:2 DMSO:PBS (pH 7.2)~0.33 mg/mL[3]
WaterSparingly soluble / ~0.40 mg/mL[3][6]
Ethanol~12 mg/mL to 92 mg/mL[2][5]

Visual Guides

This compound Precipitation Troubleshooting Workflow

Bq123_Troubleshooting start Precipitation Observed check_stock Check Stock Solution start->check_stock check_dilution Review Dilution Protocol start->check_dilution check_media Examine Media & Incubation start->check_media stock_dissolved Is this compound fully dissolved in fresh DMSO? check_stock->stock_dissolved dilution_method Was stock added slowly to vortexing media? check_dilution->dilution_method media_factors Are there any media or incubation issues? check_media->media_factors remake_stock Remake Stock Solution: - Use fresh, anhydrous DMSO - Ensure complete dissolution stock_dissolved->remake_stock No resolve Problem Resolved stock_dissolved->resolve Yes remake_stock->resolve improve_dilution Improve Dilution Technique: - Add stock dropwise to media - Ensure continuous mixing dilution_method->improve_dilution No dilution_method->resolve Yes improve_dilution->resolve adjust_conditions Adjust Conditions: - Check pH and temperature stability - Reduce serum concentration if possible - Ensure proper incubator humidity media_factors->adjust_conditions Yes media_factors->resolve No adjust_conditions->resolve

Caption: A troubleshooting workflow for identifying and resolving the causes of this compound precipitation in cell culture media.

References

Bq-123 In Vivo Efficacy Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bq-123 in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective antagonist of the endothelin-A (ETA) receptor with an IC50 of 7.3 nM.[1] It functions by blocking the binding of endothelin-1 (ET-1) to the ETA receptor, thereby inhibiting downstream signaling pathways. This action counteracts the potent vasoconstrictor and proliferative effects of ET-1 mediated through the ETA receptor.[2]

Q2: What are the expected physiological effects of this compound in vivo?

A2: In vivo, this compound is primarily known for its cardiovascular effects. Systemic administration typically leads to vasodilation, a decrease in peripheral vascular resistance, and a subsequent reduction in mean arterial pressure.[3] The extent of these effects can be dose-dependent.[3][4] Additionally, this compound has been shown to have anti-inflammatory properties and can ameliorate myocardial ischemia-reperfusion injury in rats.[1][5]

Q3: What is the recommended solvent and storage for this compound?

A3: this compound is available as a powder and should be stored at -20°C for long-term stability (up to 3 years). For creating stock solutions, dimethyl sulfoxide (DMSO) can be used, with concentrations up to 100 mg/mL. It is crucial to use fresh, moisture-free DMSO as absorbed moisture can reduce solubility. Aliquoted stock solutions can be stored at -80°C for up to a year.[1]

Q4: What are common vehicles for in vivo administration of this compound?

A4: A common vehicle for intravenous (i.v.) or intraperitoneal (i.p.) administration involves a multi-component solvent system to ensure solubility and bioavailability. One such formulation consists of a mixture of DMSO, PEG300, Tween 80, and water or saline.[1] For example, a working solution can be prepared by mixing a DMSO stock solution with PEG300, followed by the addition of Tween 80 and finally ddH2O.[1] Another option is a suspension in corn oil.[1] It is recommended to prepare these formulations fresh for optimal results.[1]

Q5: What is the known in vivo half-life of this compound?

A5: this compound has a short plasma half-life. In human studies, after a 15-minute infusion, plasma concentrations of this compound were undetectable by 4 hours.[6] The observed long-lasting pharmacodynamic effects, which can persist for several hours, are likely due to its strong binding to the ETA receptor rather than a long circulation time.[6] This is a critical consideration for experimental design, especially for studies requiring sustained receptor blockade.

Troubleshooting Guide

Observed Problem Potential Cause Troubleshooting Steps & Recommendations
Lack of expected hypotensive effect or other physiological responses. 1. Inadequate Dose: The dose may be too low for the specific animal model, strain, or disease state.- Consult dose-response studies for your specific model. In spontaneously hypertensive rats (SHR), a maximal reduction in mean arterial pressure was achieved at 16 nmol/kg/min via intravenous infusion.[3] - Perform a dose-response study to determine the optimal dose for your experimental conditions.
2. Ineffective Route of Administration: The chosen route may not provide sufficient bioavailability.- For cardiovascular studies, intravenous (i.v.) infusion is often used to ensure direct and controlled delivery.[3] - Intraperitoneal (i.p.) injections are also common, but absorption kinetics can vary.[1] Consider the timing of your measurements relative to the administration.
3. Rapid Metabolism and Clearance: this compound is a peptide and has a short in vivo half-life.[6]- For sustained effects, consider continuous infusion using an osmotic minipump. - For bolus injections, schedule endpoint measurements to coincide with the expected peak of this compound activity.
4. Issues with Compound Formulation: The compound may have precipitated out of solution or degraded.- Always prepare the vehicle formulation fresh before each experiment.[1] - Ensure complete dissolution of this compound in the initial solvent (e.g., DMSO) before adding other vehicle components. Visually inspect the final solution for any precipitates. - Use high-quality, anhydrous solvents. Moisture can affect the solubility and stability of this compound.[1]
Unexpected or Off-Target Effects. 1. Interaction with ETB Receptors at High Concentrations: Although selective for ETA, at very high concentrations, this compound could potentially interact with ETB receptors.- Use the lowest effective dose determined from a dose-response study to maintain selectivity. - Consider the use of a selective ETB receptor antagonist as a control to dissect the specific roles of each receptor subtype in your model.
2. Model-Specific Biological Differences: The role of the endothelin system can vary between different physiological and pathological models.- In some models, such as angioplasty-induced neointima formation in rats, selective ETA antagonism with this compound was found to be insufficient to produce the desired effect, suggesting a role for ETB receptors in the pathology.[7] - Thoroughly research the role of endothelin receptors in your specific disease model.
High Variability in Experimental Results. 1. Inconsistent Dosing or Formulation: Variations in the preparation of the dosing solution or administration technique can lead to inconsistent results.- Standardize the protocol for vehicle and this compound solution preparation. Use a consistent source and lot of this compound. - For i.p. or other injection routes, ensure consistent injection volume and location.
2. Biological Variability: Animal-to-animal differences in metabolism, receptor expression, or disease severity can contribute to variability.- Increase the number of animals per group to improve statistical power. - Ensure that animals are properly randomized into control and treatment groups. - Monitor and record baseline physiological parameters to identify and account for outliers.

Quantitative Data Summary

Table 1: In Vivo Dose-Response of this compound on Mean Arterial Pressure (MAP) in Rats

Animal ModelRoute of AdministrationDoseObserved Effect on MAPReference
Spontaneously Hypertensive Rats (SHR)Intravenous Infusion0.16-164 nmol/kg/min for 6hDose-dependent reduction. Maximal effect at 16 nmol/kg/min.[3]
Normotensive Wistar-Kyoto (WKY) RatsIntravenous Infusion164 nmol/kg/min for 6hSmall but significant reduction.[3]
Renin Hypertensive RatsIntravenous InfusionNot specifiedReduction similar to that in SHR.[3]
Anesthetized Rats (pretreated with hexamethonium)Intravenous Infusion10⁻⁸ mol/kg/min for 60 minDecreased by 29.3 +/- 4.3 mmHg (reversal of ET-1 induced pressor effect).[8]

Table 2: In Vivo Dosages of this compound in Various Animal Models and Applications

Animal ModelApplicationRoute of AdministrationDoseReference
Male Wistar RatsMyocardial Ischemic-Reperfusion InjuryIntravenous (i.v.)1 mg/kg[1]
RatsPentylenetetrazole (PTZ)-Induced SeizuresIntravenous (i.v.)3 mg/kg[1]
Pregnant C57BL/6 MiceLPS-Induced Preterm BirthIntraperitoneal (i.p.)6.7 mg/kg[1]
C57BL/6 MiceAcute Inflammation (PMN-MDSC Induction)Intraperitoneal (i.p.)5 mg/kg/day for 8 days[5]
RatsAngioplasty-Induced Neointima Formation (Chronic)Intraperitoneal (i.p.) Bolus2.5 mg/kg twice daily[7]
RatsAngioplasty-Induced Neointima Formation (Chronic)Intraperitoneal (i.p.) Infusion0.8 and 8 mg/kg/day[7]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration (Aqueous Formulation)

Objective: To prepare a soluble formulation of this compound for intravenous or intraperitoneal administration.

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile deionized water (ddH2O) or saline

  • Sterile, pyrogen-free microcentrifuge tubes and syringes

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL). Ensure the this compound is completely dissolved. Use fresh, anhydrous DMSO to maximize solubility.[1]

  • In a sterile tube, add the required volume of the this compound stock solution.

  • Add PEG300 to the tube. For a final solution containing 5% DMSO and 40% PEG300, a 1:8 ratio of stock solution to PEG300 is a good starting point. Mix thoroughly until the solution is clear.

  • Add Tween 80 to the mixture (e.g., to a final concentration of 5%). Mix until the solution is clear.

  • Slowly add sterile ddH2O or saline to the desired final volume while vortexing gently. For a final formulation of 5% DMSO, 40% PEG300, and 5% Tween 80, the remaining 50% of the volume will be the aqueous component.

  • The final solution should be clear. This formulation should be used immediately for optimal results.[1]

Protocol 2: Induction of Polymorphonuclear Myeloid-Derived Suppressor Cells (PMN-MDSCs) in Mice with this compound

Objective: To induce the expansion of PMN-MDSCs in C57BL/6 mice using this compound.

Materials:

  • This compound

  • Vehicle solution (e.g., 1‰ DMSO in PBS)

  • 4-week-old C57BL/6 mice

  • Sterile syringes and needles for intraperitoneal injection

Procedure:

  • Prepare the this compound dosing solution in the vehicle at the desired concentration. A previously reported effective dose is 5 mg/kg.[5]

  • Administer this compound (5 mg/kg) or vehicle control to the mice via intraperitoneal injection daily for eight consecutive days. The injection volume should be consistent across all animals (e.g., 200 µL).[5]

  • Euthanize the mice 24 hours after the final dose.

  • Harvest tissues of interest (e.g., spleen, peripheral blood, liver) for analysis of PMN-MDSC populations by flow cytometry or other methods.

Visualizations

ET1_Signaling_Pathway ET1 Endothelin-1 (ET-1) ETA_Receptor ETA Receptor ET1->ETA_Receptor ETB_Receptor ETB Receptor ET1->ETB_Receptor Gq_PLC Gq/11 -> PLC activation ETA_Receptor->Gq_PLC NO_PGI2 NO & PGI2 Release ETB_Receptor->NO_PGI2 Bq123 This compound Bq123->ETA_Receptor IP3_DAG IP3 & DAG Production Gq_PLC->IP3_DAG Ca_increase Increased Intracellular Ca2+ IP3_DAG->Ca_increase Vasoconstriction Vasoconstriction Cell Proliferation Ca_increase->Vasoconstriction Vasodilation Vasodilation NO_PGI2->Vasodilation

Caption: this compound selectively blocks the ETA receptor, inhibiting ET-1-induced vasoconstriction.

Bq123_Workflow cluster_prep Preparation cluster_admin Administration & Dosing cluster_analysis Analysis Formulation Prepare this compound Formulation (e.g., DMSO/PEG300/Tween80/Saline) Dose_Selection Select Dose and Route (e.g., 5 mg/kg, i.p.) Formulation->Dose_Selection Animal_Prep Acclimate and Prepare Animal Models Administration Administer this compound or Vehicle Control Animal_Prep->Administration Dose_Selection->Administration Monitoring Monitor Physiological Parameters (e.g., Blood Pressure) Administration->Monitoring Endpoint Collect Samples at Pre-determined Endpoints Monitoring->Endpoint Data_Analysis Analyze and Interpret Data Endpoint->Data_Analysis

Caption: A general experimental workflow for in vivo studies using this compound.

Caption: A logical flowchart for troubleshooting common issues with this compound in vivo efficacy.

References

Bq-123 experimental artifacts and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of BQ-123 and to help troubleshoot potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective cyclic pentapeptide antagonist of the endothelin-A (ETA) receptor.[1][2][3] Its primary mechanism is to block the binding of endothelin-1 (ET-1) to the ETA receptor, thereby inhibiting downstream signaling pathways.[2][4] The ETA receptor is primarily located on vascular smooth muscle cells and is involved in vasoconstriction and cell proliferation.[5][6]

Q2: What is the selectivity of this compound for the ETA receptor over the ETB receptor?

This compound exhibits high selectivity for the ETA receptor. Studies have reported Ki values of 1.4 nM for ETA and 1500 nM for ETB, indicating over a 1000-fold selectivity. Another source indicates an IC50 of 7.3 nM for ETA and 18 µM for ETB, suggesting a 2500-fold lower affinity for the ETB receptor.[7]

Q3: I am not seeing the expected inhibitory effect of this compound in my cell-based assay. What could be the issue?

Several factors could contribute to a lack of efficacy. Consider the following:

  • Receptor Expression: Confirm that your cell line expresses the ETA receptor at a sufficient level. Some cell types may have low or absent ETA expression.

  • This compound Concentration: Ensure you are using an appropriate concentration of this compound. The IC50 for ETA is approximately 7.3 nM.[1][3] A dose-response experiment is recommended to determine the optimal concentration for your specific cell type and experimental conditions. In some studies, concentrations up to 10-5 M have been used to achieve maximal inhibition.[8]

  • Agonist Concentration: The concentration of the agonist (e.g., ET-1) used to stimulate the cells will influence the required concentration of this compound for effective antagonism.

  • Atypical Receptors: In rare cases, cells may express atypical endothelin receptors. For instance, a study on C6 rat glioma cells suggested that this compound inhibited proliferation mediated by both ET-1 and ET-3, hinting at a possible atypical receptor.[9][10]

  • Compound Stability: Ensure the proper storage and handling of this compound to maintain its activity. Stock solutions in DMSO should be stored at -80°C for long-term stability (up to 6 months) or -20°C for shorter periods (up to 1 month).[3] Avoid repeated freeze-thaw cycles.[1]

Q4: I am observing unexpected or off-target effects in my experiment. Is this a known issue with this compound?

While this compound is highly selective for the ETA receptor, potential off-target effects, though not widely documented, should be considered:

  • High Concentrations: Using excessively high concentrations of this compound may lead to non-specific effects. It is crucial to use the lowest effective concentration determined by a dose-response study.

  • Interaction with other pathways: One study noted that this compound inhibited angiotensin II-induced contractions in rabbit aorta, without directly binding to angiotensin II receptors. This suggests a potential indirect role of endothelin in angiotensin II signaling that could be blocked by this compound.[11]

  • Immune Modulation: Recent research has indicated that this compound can promote the activation of polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs) in mice, suggesting a potential role in modulating immune responses independent of its direct antagonism of ET-1 on vascular cells.[12]

Troubleshooting Guides

In Vitro Experiment Troubleshooting
Issue Potential Cause Recommended Action
Inconsistent results between experiments Variability in cell passage number, reagent preparation, or incubation times.Maintain consistent cell culture practices. Prepare fresh reagents and ensure accurate pipetting. Use a positive control (e.g., a known ETA antagonist) and a negative control (vehicle).
Poor solubility of this compound This compound is insoluble in water.[1] Improper solvent or storage.Prepare stock solutions in DMSO (up to 100 mg/mL).[1] For aqueous buffers, ensure the final DMSO concentration is low and does not affect cell viability.
High background signal in binding assays Non-specific binding of the radioligand.Use a radiolabeled version of this compound, such as [3H]this compound, which shows rapid and reversible binding, to better estimate equilibrium inhibition constants.[13] Include a condition with a high concentration of unlabeled this compound to determine non-specific binding.
In Vivo Experiment Troubleshooting
Issue Potential Cause Recommended Action
Lack of efficacy in a central nervous system (CNS) model This compound does not effectively cross the blood-brain barrier.[14]For CNS studies, consider direct administration routes such as intracisternal or intraventricular injection.[14]
Variable drug exposure Improper formulation or administration route.For intravenous administration, ensure complete dissolution in a suitable vehicle like physiological saline.[7] For intraperitoneal or other routes, ensure a consistent and validated formulation.
Unexpected hemodynamic effects This compound can lower blood pressure and total peripheral resistance, potentially leading to bradycardia.[15]Monitor cardiovascular parameters in your animal model. Adjust the dose to achieve the desired level of ETA antagonism without causing excessive cardiovascular side effects.

Quantitative Data Summary

Table 1: this compound Binding Affinity and Potency

Parameter Value Receptor System Reference
IC507.3 nMETAPorcine aortic smooth muscle cells[1][3][16]
Ki1.4 nMETA-
Ki1500 nMETB-
KD (for [3H]this compound)3.2 nMETASK-N-MC human neuroblastoma cells[13]

Table 2: Example In Vivo Dosages of this compound

Animal Model Dosage Administration Route Observed Effect Reference
Rats1 mg/kgi.v.Amelioration of myocardial ischemic-reperfusion injury[1]
Rats3 mg/kgi.v.Impediment of seizure formation[1][3]
Pregnant Mice6.7 mg/kgi.p.Prevention of LPS-induced preterm birth[1]
Hypertensive Rats16 nmol/kg/mini.v. infusionMaximal reduction in mean arterial pressure[3][15]

Experimental Protocols & Visualizations

Endothelin-A (ETA) Receptor Signaling Pathway

Endothelin-1 (ET-1) binding to the ETA receptor, a G protein-coupled receptor (GPCR), can activate multiple signaling cascades.[17] The primary pathway involves coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling.[5][18] ETA receptors can also couple to other G proteins like Gs and Gi.[5] this compound acts by blocking the initial binding of ET-1 to the ETA receptor.

ETA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ET1 Endothelin-1 (ET-1) ETA ET-A Receptor ET1->ETA Binds BQ123 This compound BQ123->ETA Blocks Gq Gq/11 ETA->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC Downstream Downstream Effects (e.g., Vasoconstriction, Proliferation) Ca2->Downstream PKC->Downstream

Caption: this compound blocks ET-1 binding to the ETA receptor, inhibiting Gq-PLC signaling.

General Workflow for In Vitro this compound Treatment

This workflow outlines the key steps for assessing the inhibitory effect of this compound on ET-1-induced cellular responses.

BQ123_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_cells 1. Seed Cells (e.g., smooth muscle cells) starve_cells 2. Serum Starve Cells (to synchronize and reduce basal activity) prep_cells->starve_cells pretreat 4. Pre-incubate with this compound (or vehicle control) starve_cells->pretreat prep_bq123 3. Prepare this compound Dilutions (in appropriate vehicle, e.g., DMSO) prep_bq123->pretreat stimulate 5. Stimulate with ET-1 (agonist) pretreat->stimulate assay 6. Perform Assay (e.g., Proliferation, Ca2+ flux, Phosphoinositide breakdown) stimulate->assay analyze 7. Analyze Data (Compare this compound treated vs. vehicle control) assay->analyze

Caption: A general experimental workflow for testing this compound's inhibitory effects in cell culture.

Troubleshooting Logic for Reduced this compound Efficacy

If you observe lower-than-expected efficacy of this compound, this decision tree can guide your troubleshooting process.

Troubleshooting_Logic rect_node Verify stock solution. Perform dose-response curve. Use fresh compound. start Reduced this compound Efficacy Observed check_conc Is this compound concentration and stability confirmed? start->check_conc check_conc->rect_node No check_receptor Is ET-A Receptor expression confirmed in the model system? check_conc->check_receptor Yes check_agonist Is the agonist (ET-1) concentration optimized? check_receptor->check_agonist Yes rect_node2 Confirm receptor expression (e.g., qPCR, Western Blot). Choose appropriate cell line. check_receptor->rect_node2 No consider_off_target Consider atypical receptors or indirect effects check_agonist->consider_off_target Yes rect_node3 Titrate agonist to determine optimal concentration for inhibition studies. check_agonist->rect_node3 No

Caption: A troubleshooting flowchart for diagnosing issues with this compound's experimental efficacy.

References

Validation & Comparative

A Comparative Guide to ETA Receptor Blockade: BQ-123 vs. Atrasentan

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed, objective comparison of BQ-123 and Atrasentan, two selective antagonists of the endothelin-A (ETA) receptor. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to inform research and therapeutic development.

Introduction to ETA Receptor Antagonists

The endothelin (ET) system, particularly the potent vasoconstrictor peptide endothelin-1 (ET-1) and its primary receptor, the ETA receptor, plays a crucial role in various physiological and pathophysiological processes. Activation of the ETA receptor by ET-1 mediates vasoconstriction, cell proliferation, inflammation, and fibrosis.[1][2] Consequently, antagonists that selectively block this receptor have been developed for both research and therapeutic purposes.

This compound is a prototypical selective ETA receptor antagonist. As a cyclic pentapeptide, it has been instrumental in preclinical research to elucidate the function of the ETA receptor in numerous disease models.[3][4] Atrasentan is a non-peptide, orally bioavailable, and highly selective ETA receptor antagonist that has undergone extensive clinical development.[5][6] It is specifically indicated for reducing proteinuria in adults with primary immunoglobulin A nephropathy (IgAN) at risk of rapid disease progression.[5][7]

Mechanism of Action: Blocking the Endothelin-1 Pathway

Both this compound and Atrasentan exert their effects by competitively inhibiting the binding of ET-1 to the ETA receptor. This blockade prevents the downstream signaling cascade that leads to vasoconstriction, inflammation, and tissue remodeling.[1][3] The ETB receptor, which is largely spared by these selective antagonists, is involved in ET-1 clearance and the production of vasodilators like nitric oxide.[2] Sparing the ETB receptor is hypothesized to be therapeutically advantageous in certain renal diseases.

ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Binds ETBR ETB Receptor (Vasodilation, ET-1 Clearance) ET1->ETBR Gq Gq Protein Activation ETAR->Gq Activates Antagonists This compound / Atrasentan Antagonists->ETAR Blocks PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca ↑ Intracellular Ca2+ IP3_DAG->Ca Effects Pathophysiological Effects: • Vasoconstriction • Fibrosis • Inflammation • Proliferation Ca->Effects

Caption: Endothelin-1 signaling pathway and ETA receptor blockade.

Quantitative Data Comparison

The following tables summarize the key quantitative parameters for this compound and Atrasentan based on available experimental data.

Table 1: In Vitro Characteristics and Selectivity

ParameterThis compoundAtrasentan
Chemical Class Cyclic PeptideNon-peptide
Molecular Weight 610.7 g/mol [8]-
ETA Receptor Affinity IC50: 7.3 nM[8]Ki: 1.4 - 3.3 nM[9][10]Ki: 0.034 nM[5]
ETB Receptor Affinity Ki: 1500 - 18,000 nM[9][11]Ki: 63.3 nM[5]
Selectivity (ETB Ki / ETA Ki) ~1,000 - 2,500 fold[9][11]>1,800 fold[5][12]

Table 2: Pharmacokinetic Properties

ParameterThis compoundAtrasentan
Administration Route Intravenous / Intraperitoneal (Research)[8][13]Oral[5][7]
Time to Peak (Tmax) N/A (IV administration)~0.5 - 1.7 hours[5][14]
Plasma Half-life Short (undetectable 4h post-infusion)[11]~24 - 41 hours[5]
Protein Binding ->99% (primarily albumin)[5]
Metabolism -Extensively by CYP3A and UGTs[5]
Bioavailability Poor oral bioavailability (peptidic)Orally bioavailable

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are representative protocols for key assays used to characterize ETA receptor antagonists.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the ETA receptor.

  • Objective: To quantify the affinity of this compound or Atrasentan for the ETA receptor by measuring its ability to displace a radiolabeled ligand.

  • Materials:

    • Cell membranes prepared from cells expressing human ETA receptors (e.g., CHO or SK-N-MC cells).[10][15]

    • Radioligand: [³H]this compound or [¹²⁵I]Endothelin-1.[10]

    • Unlabeled antagonists: this compound or Atrasentan at various concentrations.

    • Binding buffer and filtration apparatus.

  • Procedure:

    • Incubate a fixed concentration of the radioligand with the cell membrane preparation.

    • Add increasing concentrations of the unlabeled antagonist (competitor) to separate tubes.

    • Allow the reaction to reach equilibrium (e.g., 7 minutes for [³H]this compound at 37°C).[10]

    • Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Quantify the radioactivity trapped on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the log concentration of the antagonist to generate a competition curve.

    • Calculate the IC50 (concentration of antagonist that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assay (Vasoconstriction)

This assay measures the ability of an antagonist to inhibit ET-1-induced contraction of isolated blood vessels.

  • Objective: To assess the functional potency of this compound or Atrasentan in a physiologically relevant tissue.

  • Materials:

    • Isolated arterial rings (e.g., rabbit or rat aorta) mounted in an organ bath.[16][17]

    • Physiological salt solution (e.g., Krebs-Henseleit solution), aerated and maintained at 37°C.

    • Endothelin-1 (agonist).

    • This compound or Atrasentan (antagonist).

    • Isometric force transducer to record vessel tension.

  • Procedure:

    • Equilibrate the arterial rings in the organ bath under optimal resting tension.

    • Pre-incubate the tissues with either vehicle or a specific concentration of the antagonist (this compound or Atrasentan) for a set period.

    • Generate a cumulative concentration-response curve by adding increasing concentrations of ET-1 to the bath.

    • Record the contractile force generated at each ET-1 concentration.

    • The potency of the antagonist is determined by the degree to which it shifts the ET-1 concentration-response curve to the right.

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis P1 Prepare cell membranes expressing ETA receptors I1 Incubate membranes, radioligand, and antagonist together P1->I1 P2 Prepare radioligand (e.g., [3H]this compound) P2->I1 P3 Prepare serial dilutions of unlabeled antagonist P3->I1 S1 Rapid vacuum filtration to separate bound/free ligand I1->S1 S2 Wash filters S1->S2 S3 Quantify radioactivity (Scintillation Counting) S2->S3 A1 Plot competition curve S3->A1 A2 Calculate IC50 and Ki values A1->A2

Caption: Experimental workflow for a competitive radioligand binding assay.

In Vivo Efficacy and Clinical Applications

This compound

As a research tool, this compound has been used extensively in animal models. Studies have shown it can:

  • Lower blood pressure in hypertensive rat models by decreasing total peripheral resistance.[17]

  • Prevent early cerebral vasospasm following subarachnoid hemorrhage when administered directly, though it does not cross the blood-brain barrier effectively after intravenous injection.[13]

  • Attenuate acute inflammation in mice.[18]

Due to its peptidic nature and lack of oral bioavailability, this compound is not suitable for chronic systemic therapy in humans. Its primary value lies in its utility for acute, experimental investigations of ETA receptor function.[19]

Atrasentan

Atrasentan has been evaluated in numerous clinical trials for various conditions, including cancer and, most successfully, chronic kidney disease.[1][6]

  • IgA Nephropathy (IgAN): The Phase III ALIGN study demonstrated that Atrasentan (0.75 mg/day) achieved a clinically meaningful and statistically significant reduction in proteinuria compared to placebo in patients with IgAN.[20] Based on these results, Atrasentan was granted accelerated approval by the FDA for this indication.[5]

  • Diabetic Nephropathy: Studies have shown that Atrasentan can significantly reduce residual albuminuria in patients with type 2 diabetic nephropathy already receiving standard care with RAS inhibitors.[21]

  • Safety Profile: The most common adverse events associated with Atrasentan are consistent with its vasodilatory mechanism and include headache, peripheral edema, and rhinitis.[14][22] Fluid retention is a known class effect of endothelin receptor antagonists.[23]

Summary and Conclusion

This compound and Atrasentan are both potent and highly selective antagonists of the ETA receptor, but they serve distinctly different purposes.

  • This compound is a peptidic molecule and an indispensable research tool . Its use in preclinical in vitro and in vivo models has been fundamental to understanding the role of the ETA receptor in health and disease. Its pharmacokinetic properties, however, preclude its use as a chronic oral therapeutic.

  • Atrasentan is a non-peptide, orally bioavailable therapeutic agent . It has been successfully developed and approved for treating specific forms of chronic kidney disease, demonstrating significant efficacy in reducing proteinuria.[5][21] Its well-characterized pharmacokinetic and safety profiles make it suitable for long-term clinical use.

For researchers investigating the fundamental biology of the endothelin system, this compound remains a gold-standard antagonist. For clinicians and drug developers seeking to treat diseases driven by ETA receptor overactivation, such as IgA nephropathy, Atrasentan represents a validated and effective therapeutic option.

References

Ambrisentan vs. BQ-123: A Comparative Analysis of ETA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of Ambrisentan and BQ-123, two prominent antagonists of the endothelin-A (ETA) receptor. This document outlines their receptor binding affinities, selectivity, and functional antagonism, supported by experimental data and detailed methodologies.

Introduction

Ambrisentan is a non-sulfonamide, propanoic acid-class endothelin receptor antagonist (ERA) clinically approved for the treatment of pulmonary arterial hypertension (PAH).[1][2] It functions by blocking the binding of endothelin-1 (ET-1) to the ETA receptor, thereby inhibiting vasoconstriction and smooth muscle cell proliferation.[3][4] this compound is a cyclic pentapeptide and a highly selective ETA receptor antagonist.[5][6] Due to its high selectivity, this compound is widely utilized as a research tool to investigate the physiological and pathological roles of the ETA receptor.[7][8] This guide offers a side-by-side comparison of these two compounds, focusing on their performance in various experimental settings.

Mechanism of Action: Targeting the Endothelin Pathway

Both Ambrisentan and this compound exert their effects by competitively antagonizing the ETA receptor, one of the two primary endothelin receptor subtypes (ETA and ETB). The activation of ETA receptors on vascular smooth muscle cells by ET-1 leads to potent and sustained vasoconstriction and cellular proliferation.[4] By blocking this interaction, both molecules effectively mitigate these pathological effects. The ETB receptor, on the other hand, is primarily located on endothelial cells and mediates vasodilation through the release of nitric oxide and prostacyclin, and also plays a role in the clearance of circulating ET-1.[9] The selectivity for the ETA receptor over the ETB receptor is a critical parameter in the pharmacological profile of these antagonists.

cluster_endothelin_system Endothelin Signaling Pathway ET-1 ET-1 ETA Receptor ETA Receptor ET-1->ETA Receptor Binds to ETB Receptor ETB Receptor ET-1->ETB Receptor Binds to Vasoconstriction & Proliferation Vasoconstriction & Proliferation ETA Receptor->Vasoconstriction & Proliferation Activates Vasodilation & ET-1 Clearance Vasodilation & ET-1 Clearance ETB Receptor->Vasodilation & ET-1 Clearance Activates Ambrisentan Ambrisentan Ambrisentan->ETA Receptor Blocks This compound This compound This compound->ETA Receptor Blocks

Caption: Endothelin-1 (ET-1) signaling and points of intervention by Ambrisentan and this compound.

Quantitative Data Presentation

The following tables summarize the binding affinities and functional antagonist potencies of Ambrisentan and this compound from various in vitro studies. It is important to note that the experimental conditions, such as the tissue or cell line used, can significantly influence the measured values.

Table 1: Receptor Binding Affinity (Ki/KD values)
CompoundReceptor SubtypeKi/KD (nM)Experimental SystemReference
Ambrisentan ETA0.011 - 1Human ventricular myocytes, CHO cells expressing human ET receptors[9]
ETB>195CHO cells expressing human ET receptors[9]
This compound ETA0.52 - 7.3Porcine aortic vascular smooth muscle cells, rat and pig heart[5][6][7]
ETB1500 - 24,300Porcine cerebellum, human tissue[5]
Table 2: Functional Antagonist Activity (IC50/pKB values)
CompoundAssay TypeIC50/pKB ValueExperimental SystemReference
Ambrisentan ET-1 induced contraction (pKB)7.38 ± 0.13Human isolated pulmonary artery[10]
ET-1 induced contraction (pKB)6.96 ± 0.10Human isolated radial artery[10]
This compound Inhibition of [125I]ET-1 binding (IC50)7.3 nMPorcine aortic vascular smooth muscle cells[5]
ET-1 induced contraction-Shifts concentration-response curve to the right in porcine isolated coronary arteries[6]
Table 3: ETA/ETB Receptor Selectivity
CompoundSelectivity Ratio (ETB Ki / ETA Ki)Reference
Ambrisentan 29 to >4000-fold[9]
This compound ~1071 to >20,000-fold[7]

Experimental Protocols

The data presented above were primarily generated using radioligand binding assays and in vitro functional assays. The general methodologies for these key experiments are outlined below.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for a specific receptor.

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the target endothelin receptors (e.g., CHO cells transfected with human ETA or ETB receptors, or homogenized tissue from porcine aorta).

  • Incubation: The membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., [125I]ET-1 or [3H]this compound) and varying concentrations of the unlabeled competitor compound (Ambrisentan or this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

cluster_workflow Radioligand Binding Assay Workflow Start Start Membrane Prep Membrane Preparation (with ETA/ETB receptors) Start->Membrane Prep Incubation Incubation with Radioligand and Competitor (Ambrisentan/BQ-123) Membrane Prep->Incubation Filtration Separation of Bound and Free Ligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50/Ki) Counting->Analysis End End Analysis->End cluster_comparison Comparative Logic Ambrisentan Ambrisentan ETA Antagonist ETA Antagonist Ambrisentan->ETA Antagonist Variable ETA Selectivity Variable ETA Selectivity Ambrisentan->Variable ETA Selectivity Clinical Application (PAH) Clinical Application (PAH) Ambrisentan->Clinical Application (PAH) This compound This compound This compound->ETA Antagonist High ETA Selectivity High ETA Selectivity This compound->High ETA Selectivity Research Tool Research Tool This compound->Research Tool

References

Unveiling the Selectivity of BQ-123: A Comparative Guide to Endothelin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between endothelin receptor antagonists is paramount for advancing therapeutic strategies. This guide provides a comprehensive comparison of the selectivity profile of BQ-123 against other notable antagonists, supported by experimental data and detailed methodologies.

The endothelin (ET) system, with its potent vasoconstrictor and mitogenic effects mediated through the ETA and ETB receptors, plays a crucial role in various physiological and pathophysiological processes. Consequently, antagonists targeting these receptors have emerged as critical tools in research and as therapeutic agents, particularly in the management of pulmonary arterial hypertension. This compound, a cyclic pentapeptide, is a well-established and highly selective antagonist for the ETA receptor. This guide delves into its selectivity profile in comparison to other key endothelin receptor antagonists, including the ETB-selective antagonist BQ-788, and the clinically approved dual and selective antagonists bosentan, macitentan, and ambrisentan.

Comparative Selectivity Profile of Endothelin Receptor Antagonists

The selectivity of an antagonist for the ETA versus the ETB receptor is a critical determinant of its pharmacological effects. The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of this compound and other selected antagonists for both receptor subtypes. Lower values indicate higher affinity or potency.

AntagonistReceptor SubtypeBinding Affinity (Ki) / IC50 (nM)Selectivity (ETA/ETB ratio)Reference
This compound ETA 1.4 - 7.3 >1000-fold for ETA[1][2]
ETB 1500 - 18,000 [1][3]
BQ-788ETA1300>1000-fold for ETB[4][5]
ETB1.2[4][5]
BosentanETAVaries (dual)~20:1 for ETA[6][7]
ETBVaries (dual)
MacitentanETAVaries (dual)~50:1 for ETA[6][8]
ETBVaries (dual)
AmbrisentanETA~1>4000-fold for ETA[9]
ETB>195

Visualizing the Endothelin Signaling Pathway

The endothelin signaling cascade is initiated by the binding of endothelin peptides (ET-1, ET-2, ET-3) to their respective receptors on the cell surface. This interaction triggers a cascade of intracellular events, primarily through G-protein coupling, leading to physiological responses such as vasoconstriction and cell proliferation. The diagram below illustrates this pathway and the points of intervention for various antagonists.

Endothelin_Signaling_Pathway Endothelin Signaling Pathway cluster_ligands Ligands cluster_receptors Receptors cluster_antagonists Antagonists cluster_downstream Downstream Signaling ET-1 ET-1 ETA ETA Receptor ET-1->ETA High Affinity ETB ETB Receptor ET-1->ETB Equal Affinity ET-2 ET-2 ET-2->ETA High Affinity ET-2->ETB Equal Affinity ET-3 ET-3 ET-3->ETA Low Affinity ET-3->ETB Equal Affinity Gq Gq/11 ETA->Gq ETB->Gq This compound This compound This compound->ETA Selective Antagonism BQ-788 BQ-788 BQ-788->ETB Selective Antagonism Bosentan Bosentan Bosentan->ETA Dual Antagonism Bosentan->ETB Macitentan Macitentan Macitentan->ETA Dual Antagonism Macitentan->ETB Ambrisentan Ambrisentan Ambrisentan->ETA Selective Antagonism PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC Response Physiological Response (Vasoconstriction, Proliferation) Ca_PKC->Response

Caption: Endothelin signaling pathway and antagonist targets.

Experimental Protocols

Accurate determination of antagonist selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key assays used to characterize endothelin receptor antagonists.

Radioligand Binding Assays

These assays directly measure the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound and other antagonists at human ETA and ETB receptors.

Materials:

  • Membrane preparations from cells expressing human ETA or ETB receptors (e.g., CHO or SK-N-MC cells).

  • Radioligand: [¹²⁵I]-ET-1.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Test compounds (this compound and other antagonists) at various concentrations.

  • Non-specific binding control: 1 µM unlabeled ET-1.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine 50 µL of radioligand ([¹²⁵I]-ET-1, final concentration ~25 pM), 50 µL of test compound dilution (or buffer for total binding, or 1 µM ET-1 for non-specific binding), and 100 µL of membrane preparation (10-20 µg protein).

  • Equilibration: Incubate the plate at 37°C for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.

  • Washing: Wash the filters three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific [¹²⁵I]-ET-1 binding) by non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays in Isolated Tissues

Functional assays measure the ability of an antagonist to inhibit the physiological response induced by an agonist, providing a measure of its potency (pA2 value).

Objective: To determine the functional antagonist potency (pA2) of this compound and other antagonists against ET-1-induced vasoconstriction in isolated rat aortic rings.

Materials:

  • Male Wistar rats (250-300 g).

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1).

  • Endothelin-1 (ET-1).

  • Test compounds (this compound and other antagonists).

  • Organ bath system with isometric force transducers.

  • Data acquisition system.

Procedure:

  • Tissue Preparation: Euthanize the rat and excise the thoracic aorta. Clean the aorta of adherent connective tissue and cut it into 3-4 mm rings.

  • Mounting: Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2 g, with solution changes every 15-20 minutes.

  • Viability Check: Contract the rings with 60 mM KCl to ensure tissue viability. Wash the tissues and allow them to return to baseline.

  • Antagonist Incubation: Add the antagonist (e.g., this compound) at a single concentration to the organ bath and incubate for 30-60 minutes.

  • Cumulative Concentration-Response Curve: Construct a cumulative concentration-response curve for ET-1 by adding increasing concentrations of the agonist to the organ bath.

  • Data Analysis (Schild Analysis):

    • Repeat the experiment with at least three different concentrations of the antagonist.

    • Determine the EC50 value (the concentration of ET-1 that produces 50% of the maximal contraction) for each antagonist concentration.

    • Calculate the dose ratio (DR) for each antagonist concentration: DR = EC50 (in the presence of antagonist) / EC50 (in the absence of antagonist).

    • Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

    • The x-intercept of the linear regression of the Schild plot provides the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

Experimental Workflow for Selectivity Profiling

The process of determining the selectivity profile of a novel compound involves a systematic series of experiments, from initial screening to detailed characterization.

Experimental_Workflow Experimental Workflow for Antagonist Selectivity Profiling cluster_screening Primary Screening cluster_hit_validation Hit Confirmation & Validation cluster_selectivity Selectivity Profiling cluster_characterization Further Characterization A1 High-Throughput Screening (e.g., Radioligand Binding Assay at a single high concentration) Hit Active Hit? A1->Hit B1 Dose-Response Curves (IC50 Determination in Binding Assays) B2 Functional Assays (Initial potency assessment) B1->B2 Confirmed_Hit Confirmed Hit? B2->Confirmed_Hit C1 Binding Assays against ETA and ETB Receptors (Ki Determination) C2 Functional Assays in ETA and ETB expressing tissues/cells (pA2 Determination) C1->C2 Selective_Compound Selective? C2->Selective_Compound D1 In Vivo Efficacy Models D2 Pharmacokinetic Profiling D1->D2 Lead_Candidate Lead Candidate D2->Lead_Candidate Start Compound Library Start->A1 Hit->A1 No Hit->B1 Yes Confirmed_Hit->B1 No Confirmed_Hit->C1 Yes Selective_Compound->C1 No (Re-evaluate) Selective_Compound->D1 Yes

Caption: Workflow for antagonist screening and selectivity profiling.

References

Unveiling the Selectivity of BQ-123: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of the cross-reactivity profile of BQ-123, a potent and selective antagonist of the endothelin-A (ETA) receptor. Designed for researchers, scientists, and drug development professionals, this document compiles and compares key experimental data, offering insights into the compound's specificity and potential off-target effects.

Executive Summary

This compound is a cyclic pentapeptide that has demonstrated high affinity and selectivity for the ETA receptor over the endothelin-B (ETB) receptor.[1] Experimental data consistently show a significant difference in binding affinities, with this compound being several orders of magnitude more potent at the ETA receptor. While its interaction with other G protein-coupled receptors (GPCRs) is reported to be minimal, this guide highlights the available data to provide a clear understanding of its receptor interaction profile.

Comparative Binding Affinity of this compound

The selectivity of this compound is primarily defined by its differential binding affinity for the ETA and ETB receptors. A compilation of data from various studies is presented in the table below, showcasing the consistent selectivity of this compound across different experimental setups and species.

Receptor SubtypeSpeciesParameterValueSelectivity (fold)Reference
ETA PorcineIC507.3 nM~2466[1]
ETB PorcineIC5018 µM[1]
ETA HumanKi1.4 nM~1071
ETB HumanKi1500 nM
ETA HumanKi3.3 nM~294[2]
ETB HumanKi970 nM[2]

IC50: Half maximal inhibitory concentration. Ki: Inhibition constant.

Signaling Pathway and Mechanism of Action

This compound functions as a competitive antagonist at the ETA receptor. The binding of the natural ligand, endothelin-1 (ET-1), to the ETA receptor typically initiates a signaling cascade that leads to vasoconstriction and cell proliferation. This compound blocks this interaction, thereby inhibiting the downstream physiological effects.

ETA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET-1 Endothelin-1 (ET-1) ETA_Receptor ETA Receptor ET-1->ETA_Receptor Binds This compound This compound This compound->ETA_Receptor Blocks Gq_Protein Gq Protein ETA_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release Cellular_Response Vasoconstriction & Proliferation Ca_Release->Cellular_Response

Caption: ETA receptor signaling pathway and the antagonistic action of this compound.

Experimental Methodologies

The determination of this compound's binding affinity and selectivity is primarily achieved through competitive radioligand binding assays. Below is a generalized protocol based on commonly employed methodologies.

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand from its receptor.

Experimental_Workflow Start Start Membrane_Prep 1. Membrane Preparation (Cells expressing ETA or ETB receptors) Start->Membrane_Prep Incubation 2. Incubation (Membranes + Radioligand + this compound) Membrane_Prep->Incubation Separation 3. Separation of Bound/Free Ligand (e.g., Filtration) Incubation->Separation Quantification 4. Quantification of Radioactivity (Scintillation Counting) Separation->Quantification Data_Analysis 5. Data Analysis (Determine IC50 and Ki values) Quantification->Data_Analysis End End Data_Analysis->End

Caption: Generalized workflow for a competitive radioligand binding assay.

Detailed Protocol Steps:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the target receptor (ETA or ETB) in a suitable buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Competitive Binding Incubation:

    • In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand that binds to the target receptor (e.g., [¹²⁵I]-ET-1), and varying concentrations of unlabeled this compound.

    • Incubate the mixture at a specific temperature for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification of Radioactivity:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value of this compound.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Conclusion

The available experimental data strongly support the classification of this compound as a highly selective ETA receptor antagonist. Its significant potency and selectivity make it a valuable tool for research into the physiological and pathological roles of the endothelin system. For drug development professionals, the high selectivity of this compound suggests a lower likelihood of off-target effects mediated by the ETB receptor or other closely related GPCRs. Further comprehensive screening against a wider panel of receptors would provide a more complete picture of its cross-reactivity profile.

References

A Comparative Guide to Peptidic and Non-Peptidic Endothelin Receptor Antagonists (ETAs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of peptidic and non-peptidic endothelin receptor antagonists (ETAs). By presenting supporting experimental data, detailed methodologies, and visual representations of key biological processes, this document aims to be a valuable resource for researchers and professionals in the field of drug development.

Introduction to Endothelin Receptor Antagonists

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that mediates its effects through two G protein-coupled receptors, the endothelin A (ETA) and endothelin B (ETB) receptors. The ETA receptor is predominantly found on vascular smooth muscle cells and is primarily responsible for vasoconstriction and cell proliferation. In contrast, the ETB receptor, located on endothelial cells, is involved in vasodilation through the release of nitric oxide and prostacyclin, as well as in the clearance of circulating ET-1. The overactivation of the endothelin system is implicated in the pathophysiology of various cardiovascular diseases, including pulmonary arterial hypertension (PAH).

Endothelin receptor antagonists are classified into two main categories: peptidic and non-peptidic antagonists. Early research focused on peptidic antagonists, which are derived from the structure of endothelin itself. While potent, these compounds often suffer from poor oral bioavailability and short half-lives. Subsequently, non-peptidic antagonists were developed, offering improved pharmacokinetic profiles and oral activity, leading to their successful clinical application. This guide will compare representative compounds from both classes to highlight their differences in efficacy and selectivity.

Comparative Efficacy Data

The following table summarizes the in vitro efficacy of selected peptidic and non-peptidic ETA antagonists, focusing on their binding affinity (Ki) and inhibitory concentration (IC50) for the ETA and ETB receptors.

CompoundClassETA Ki (nM)ETB Ki (nM)ETA IC50 (nM)Selectivity (ETA vs. ETB)
BQ-123Peptidic1.4 - 251500 - 18,0007.3~1000 - 2500 fold for ETA
BosentanNon-peptidic4.7950.2 (vasoconstriction)~20 fold for ETA
AmbrisentanNon-peptidic0.63 - 148.7 - 1950.12>4000 fold for ETA
MacitentanNon-peptidic--0.5 (ETA), 391 (ETB)~780 fold for ETA

Data compiled from multiple sources. Note that assay conditions can influence absolute values.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of ETA antagonists and the methods used to evaluate them, the following diagrams illustrate the endothelin signaling pathway and a typical experimental workflow for assessing antagonist efficacy.

Endothelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_antagonists Antagonists ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA Binds ETB ETB Receptor ET1->ETB Binds Gq Gq Protein ETA->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Vasoconstriction Vasoconstriction Ca->Vasoconstriction Proliferation Cell Proliferation PKC->Proliferation Peptidic Peptidic Antagonist (e.g., this compound) Peptidic->ETA Blocks NonPeptidic Non-Peptidic Antagonist (e.g., Bosentan) NonPeptidic->ETA Blocks NonPeptidic->ETB Blocks (dual)

Caption: Endothelin-1 signaling pathway and points of antagonist intervention.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models BindingAssay Radioligand Binding Assay BindingResult Determine Ki (Binding Affinity) BindingAssay->BindingResult FunctionalAssay Calcium Mobilization Assay FunctionalResult Determine IC50 (Functional Potency) FunctionalAssay->FunctionalResult AnimalModel Animal Model of Disease (e.g., PAH in rats) BindingResult->AnimalModel Select Candidate FunctionalResult->AnimalModel Select Candidate Dosing Administer ETA Antagonist AnimalModel->Dosing Efficacy Measure Efficacy Endpoints (e.g., Pulmonary Hemodynamics, Right Ventricular Hypertrophy) Dosing->Efficacy

Caption: General experimental workflow for evaluating ETA antagonist efficacy.

Detailed Experimental Protocols

A comprehensive evaluation of ETA antagonists involves a combination of in vitro and in vivo experimental models.

In Vitro Efficacy Assessment

1. Radioligand Binding Assay

This assay is considered the gold standard for determining the affinity of a ligand for its receptor.

  • Objective: To determine the equilibrium dissociation constant (Ki) of peptidic and non-peptidic antagonists for ETA and ETB receptors.

  • Materials:

    • Cell membranes expressing human ETA or ETB receptors (e.g., from CHO or HEK293 cells).

    • Radiolabeled endothelin-1 (e.g., [¹²⁵I]-ET-1).

    • Test compounds (peptidic and non-peptidic antagonists).

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Protocol:

    • Incubate a fixed concentration of cell membranes with increasing concentrations of the unlabeled antagonist in the presence of a fixed concentration of [¹²⁵I]-ET-1.

    • Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki is calculated from the IC50 value using the Cheng-Prusoff equation.

2. In Vitro Functional Assay: Calcium Mobilization

This assay measures the ability of an antagonist to inhibit the downstream signaling of the ETA receptor, which typically involves an increase in intracellular calcium.

  • Objective: To determine the functional potency (IC50) of ETA antagonists.

  • Materials:

    • Cells stably expressing the human ETA receptor (e.g., HEK293 or CHO cells).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Endothelin-1.

    • Test compounds (peptidic and non-peptidic antagonists).

    • A fluorescence plate reader capable of kinetic reads (e.g., FLIPR).

  • Protocol:

    • Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.

    • Load the cells with a calcium-sensitive dye for a specified period (e.g., 60 minutes at 37°C).

    • Pre-incubate the cells with various concentrations of the antagonist for a defined time (e.g., 10-120 minutes).

    • Stimulate the cells with a fixed concentration of endothelin-1 (typically the EC80).

    • Measure the change in fluorescence intensity over time using a fluorescence plate reader.

    • The IC50 value is determined by plotting the inhibition of the calcium response against the concentration of the antagonist.

In Vivo Efficacy Assessment

Animal Models of Pulmonary Arterial Hypertension (PAH)

Animal models are crucial for evaluating the in vivo efficacy of ETA antagonists in a disease context.

  • Objective: To assess the ability of ETA antagonists to ameliorate the pathophysiology of PAH.

  • Common Models:

    • Chronic Hypoxia Model: Rats or mice are exposed to a hypoxic environment (e.g., 10% O₂) for several weeks to induce pulmonary hypertension.

    • Monocrotaline Model: A single injection of monocrotaline in rats induces endothelial damage and subsequent PAH.

  • Protocol:

    • Induce PAH in the chosen animal model.

    • Administer the ETA antagonist (peptidic or non-peptidic) via a relevant route (e.g., oral gavage for non-peptidic compounds, continuous infusion for peptidic compounds).

    • Monitor key efficacy endpoints over the course of the treatment period.

  • Efficacy Endpoints:

    • Hemodynamics: Measurement of pulmonary arterial pressure (PAP) and right ventricular systolic pressure (RVSP) via right heart catheterization.

    • Right Ventricular Hypertrophy: The ratio of the right ventricle weight to the left ventricle plus septum weight (Fulton Index) is a measure of the cardiac strain caused by PAH.

    • Vascular Remodeling: Histological analysis of pulmonary arteries to assess changes in vessel wall thickness and muscularization.

    • Exercise Capacity: In some models, exercise tolerance can be assessed using a treadmill test.

Discussion and Conclusion

The development of endothelin receptor antagonists has transitioned from early-stage peptidic compounds to orally active non-peptidic molecules with significant clinical utility.

Peptidic antagonists , such as this compound, are highly potent and selective for the ETA receptor. Their utility, however, is primarily in a research setting due to their poor pharmacokinetic properties, which necessitate intravenous administration. They have been instrumental in elucidating the physiological and pathophysiological roles of the endothelin system.

Non-peptidic antagonists represent a major therapeutic advancement. This class includes dual ETA/ETB receptor antagonists like bosentan and macitentan, as well as selective ETA receptor antagonists like ambrisentan. Bosentan, the first orally active ERA, demonstrates modest selectivity for the ETA receptor. Ambrisentan exhibits high selectivity for the ETA receptor, which is thought to preserve the beneficial effects of ETB receptor activation, such as ET-1 clearance and vasodilation. Macitentan, a dual antagonist, is characterized by its slow receptor dissociation kinetics, leading to sustained receptor blockade. The choice between a dual and a selective ETA antagonist is a subject of ongoing research, with potential advantages for each approach depending on the specific disease context.

Safety Operating Guide

Proper Disposal of Bq-123: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, researchers, scientists, and drug development professionals should adhere to the following procedures for the safe disposal of Bq-123, a selective endothelin type A (ETA) receptor antagonist. This guide provides detailed steps for handling both solid this compound and solutions containing the peptide.

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), proper disposal is crucial to prevent environmental contamination.[1] The primary principle is to avoid releasing this compound into sewer systems or surface and ground water.[1]

Disposal Procedures

The appropriate disposal method for this compound depends on its physical state: solid or in solution.

1. Solid this compound Waste:

Uncontaminated, solid this compound that is no longer needed should be collected and disposed of as non-hazardous solid laboratory waste.

  • Step 1: Collection: Place the solid this compound in a clearly labeled, sealed container.

  • Step 2: Labeling: The label should clearly identify the contents as "this compound" and indicate that it is non-hazardous waste.

  • Step 3: Disposal: Dispose of the sealed container in the designated receptacle for non-hazardous solid chemical waste, following your institution's specific guidelines.

2. This compound Solutions:

Aqueous solutions and solutions of this compound in organic solvents such as Dimethyl Sulfoxide (DMSO) require different disposal approaches.

Aqueous Solutions:

Disposal of aqueous this compound solutions directly down the drain is not recommended.[1]

  • Step 1: Absorption: Absorb the liquid waste onto an inert material (e.g., vermiculite, sand, or absorbent pads).

  • Step 2: Collection: Place the absorbent material into a sealed, leak-proof container.

  • Step 3: Labeling: Label the container with "Absorbed this compound Aqueous Solution" and indicate it is non-hazardous waste.

  • Step 4: Disposal: Dispose of the container with other solid laboratory chemical waste.

DMSO Solutions:

DMSO is a combustible liquid and can penetrate the skin, potentially carrying dissolved substances with it. Therefore, solutions of this compound in DMSO should be handled as organic solvent waste.

  • Step 1: Collection: Collect the this compound/DMSO solution in a designated, sealed, and properly labeled waste container for flammable organic solvents.

  • Step 2: Labeling: The label must clearly state "this compound in DMSO" and include the appropriate hazard warnings for flammable liquids.

  • Step 3: Disposal: The container should be sent for incineration or disposed of through your institution's hazardous waste management program.

Summary of Disposal Procedures

Waste TypeDisposal MethodKey Considerations
Solid this compound Dispose as non-hazardous solid laboratory waste.Ensure it is in a sealed and clearly labeled container.
Aqueous this compound Solution Absorb onto an inert material and dispose of as solid waste.Do not pour down the drain.
This compound in DMSO Solution Collect as flammable organic solvent waste for incineration.Handle with appropriate personal protective equipment (PPE) due to DMSO's properties.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Bq123_Disposal_Workflow start This compound Waste form Determine Physical Form start->form solid Solid this compound form->solid Solid solution This compound Solution form->solution Liquid dispose_solid Dispose as Non-Hazardous Solid Laboratory Waste solid->dispose_solid solvent_type Identify Solvent solution->solvent_type aqueous Aqueous Solution solvent_type->aqueous Water dmso DMSO Solution solvent_type->dmso DMSO absorb Absorb onto Inert Material aqueous->absorb collect_dmso Collect as Flammable Organic Solvent Waste dmso->collect_dmso dispose_absorbed Dispose as Non-Hazardous Solid Laboratory Waste absorb->dispose_absorbed incinerate Send for Incineration collect_dmso->incinerate

Caption: this compound Disposal Workflow Diagram.

References

Essential Safety and Handling Protocols for B-123

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides immediate and essential safety and logistical information for the handling of Bq-123, a selective endothelin ETA receptor antagonist. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to minimize risk and ensure operational integrity.

Personal Protective Equipment (PPE)

While a Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS), it is prudent to treat all research chemicals with a degree of caution, as the toxicological properties may not be fully investigated.[1][2] Therefore, a standard suite of PPE is recommended to prevent inadvertent exposure.

PPE ComponentSpecificationPurpose
Hand Protection Nitrile glovesTo prevent skin contact.
Eye Protection Safety glasses with side shields or safety gogglesTo protect eyes from splashes.
Body Protection Laboratory coatTo protect skin and clothing from contamination.

Experimental Protocols: Donning and Doffing PPE

Proper procedure for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.

Donning Procedure:

  • Hand Hygiene: Before handling any PPE, wash your hands thoroughly with soap and water or use an alcohol-based hand sanitizer.

  • Lab Coat: Put on a clean laboratory coat and fasten it completely.

  • Eye Protection: Put on safety glasses or goggles.

  • Gloves: Don nitrile gloves, ensuring they overlap the cuffs of the lab coat.

Doffing Procedure:

The removal of PPE should be done in an order that minimizes the risk of cross-contamination.

  • Gloves: Remove gloves by grasping the outside of one glove at the wrist with the other gloved hand and peeling it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.

  • Lab Coat: Unfasten the lab coat and remove it by folding it inward, turning it inside out to contain any contaminants.

  • Eye Protection: Remove safety glasses or goggles by handling the earpieces.

  • Hand Hygiene: Immediately after removing all PPE, wash your hands thoroughly with soap and water or use an alcohol-based hand sanitizer.

Operational and Disposal Plans

Handling this compound:

  • Handle this compound in a well-ventilated area.

  • Avoid the formation of dust and aerosols.

  • As a general laboratory practice, do not eat, drink, or smoke in areas where chemicals are handled.[3]

  • Wash hands thoroughly after handling.

Disposal Plan:

Since this compound is not classified as a hazardous substance, the disposal of unused material and contaminated PPE should follow standard laboratory procedures for non-hazardous chemical waste. However, always adhere to your institution's specific waste disposal guidelines.

  • Unused this compound: Dispose of in accordance with local and institutional regulations for non-hazardous chemical waste.

  • Contaminated PPE:

    • Gloves: Dispose of in the regular laboratory trash, unless institutional policy dictates otherwise.

    • Lab Coats: If disposable, discard in the regular laboratory trash. If reusable, launder according to your facility's procedures for laboratory coats.

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent (e.g., water or ethanol, depending on the final formulation of this compound) before disposing of them in the regular trash.

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for ensuring safety when working with this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Assess Risk Assess Risk Select PPE Select PPE Assess Risk->Select PPE Don PPE Don PPE Select PPE->Don PPE Handle this compound Handle this compound Don PPE->Handle this compound Perform Experiment Perform Experiment Handle this compound->Perform Experiment Doff PPE Doff PPE Perform Experiment->Doff PPE Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste Hand Hygiene Hand Hygiene Dispose of Waste->Hand Hygiene

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bq-123
Reactant of Route 2
Bq-123

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。